molecular formula C3H6N2NaO6P B3329239 N-Nitrosoglyphosate sodium CAS No. 56516-71-3

N-Nitrosoglyphosate sodium

Cat. No.: B3329239
CAS No.: 56516-71-3
M. Wt: 220.05 g/mol
InChI Key: ANBNFCKWUZJADZ-UHFFFAOYSA-M
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Description

Glyphosate-N-nitroso sodium is a chemical of interest in environmental and agricultural research, primarily identified as a nitrosated impurity that can be present in technical-grade glyphosate . It falls under a class of N-nitroso compounds, which are often subject to toxicological scrutiny. This certified reference material is specifically designed for use by researchers conducting analytical methods. Its primary application is in the development and validation of sensitive analytical methods, such as LC-MS or GC-MS, for the accurate detection and quantification of this compound. This is crucial for monitoring impurity levels in herbicide formulations and in environmental samples to meet regulatory standards and conduct safety assessments. Research into this compound is valuable for understanding the complete toxicological profile of commercial herbicide products, as the safety of formulants and impurities is a key aspect of comprehensive risk evaluation. This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

sodium;[carboxymethyl(nitroso)amino]methyl-hydroxyphosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBNFCKWUZJADZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CP(=O)(O)[O-])N=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2NaO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Nitrosoglyphosate Sodium: A Toxicological Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the toxicological characteristics of N-Nitrosoglyphosate sodium, a notable impurity of the widely used herbicide glyphosate (B1671968).

Executive Summary

This compound is a chemical compound of significant interest to the scientific and regulatory communities due to its classification as a nitrosamine, a class of compounds known for their carcinogenic potential. As a synthetic impurity and degradation product of glyphosate, the world's most used herbicide, its toxicological profile is of paramount importance for assessing the overall safety of glyphosate-based products. This technical guide provides a detailed examination of the available toxicological data on this compound, outlines key experimental protocols for its assessment, and discusses its potential metabolic pathways and mechanisms of toxicity. Due to a notable scarcity of direct toxicological studies on this compound, this profile heavily relies on established knowledge of N-nitroso compounds as a class to infer potential hazards and guide future research.

Chemical and Physical Properties

This compound is the sodium salt of N-Nitrosoglyphosate. A clear understanding of its chemical and physical properties is fundamental to any toxicological assessment.

PropertyValueSource
Chemical Name Sodium;[carboxymethyl(nitroso)amino]methyl-hydroxyphosphinatePubChem
CAS Number 56516-71-3CymitQuimica
Molecular Formula C₃H₆N₂NaO₆PPubChem
Molecular Weight 220.05 g/mol PubChem
Appearance Neat (form not specified)CymitQuimica

Toxicological Data

Direct and specific toxicological data for this compound are largely unavailable in the public domain. Regulatory limits have been established for its presence in technical glyphosate, reflecting the concern over its potential toxicity as a nitrosamine. The U.S. Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO) have set a maximum limit of 1 ppm for N-Nitrosoglyphosate in glyphosate formulations[1][2]. This limit is based on the broader understanding of the risks associated with N-nitroso compounds.

Acute, Sub-chronic, and Chronic Toxicity
Genotoxicity and Carcinogenicity

N-nitroso compounds as a class are well-established as genotoxic and carcinogenic agents[3][4]. Their carcinogenicity is linked to their metabolic activation into reactive electrophilic species that can alkylate DNA, leading to mutations if not repaired[5]. While direct carcinogenicity bioassays on this compound have not been identified in the public literature, its chemical structure strongly suggests a potential for such activity.

Recent reviews of genotoxicity assays on glyphosate-based herbicides have shown mixed results, with some studies indicating positive genotoxic effects, particularly in formulated products[6][7]. However, it is often difficult to attribute these effects to a single component, such as N-Nitrosoglyphosate, which is present at very low levels.

Metabolic Pathways and Mechanism of Toxicity

The toxicity of N-nitrosamines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver[5][8].

Proposed Metabolic Activation of N-Nitrosoglyphosate

Based on the general mechanism for N-nitrosamine metabolism, a proposed pathway for N-Nitrosoglyphosate is outlined below. This pathway involves enzymatic hydroxylation at the α-carbon position, leading to the formation of an unstable intermediate that can ultimately generate a reactive carbocation capable of DNA alkylation.

Metabolic_Activation NNG N-Nitrosoglyphosate CYP450 Cytochrome P450 (e.g., CYP2E1) NNG->CYP450 α-Hydroxylation Alpha_Hydroxy α-Hydroxy-N-Nitrosoglyphosate (Unstable Intermediate) CYP450->Alpha_Hydroxy Spontaneous_Decomposition Spontaneous Decomposition Alpha_Hydroxy->Spontaneous_Decomposition Formaldehyde Glyoxylate Spontaneous_Decomposition->Formaldehyde Diazohydroxide Methyl(phosphonomethyl)diazohydroxide Spontaneous_Decomposition->Diazohydroxide Carbocation Carbocation (Reactive Electrophile) Diazohydroxide->Carbocation Loss of N2 and H2O DNA_Adducts DNA Adducts Carbocation->DNA_Adducts Alkylation Mutation Mutation & Potential Carcinogenesis DNA_Adducts->Mutation

Caption: Proposed metabolic activation pathway of N-Nitrosoglyphosate.

This proposed pathway highlights the potential for N-Nitrosoglyphosate to act as a pro-carcinogen, requiring metabolic activation to exert its genotoxic effects.

Experimental Protocols for Toxicological Assessment

To address the current data gap, a battery of standardized toxicological assays is necessary. The following sections detail the methodologies for key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Tester_Strains Select Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) Incubation Incubate tester strains with Test Compound ± S9 mix Tester_Strains->Incubation S9_Mix Prepare S9 mix from induced rat liver (for metabolic activation) S9_Mix->Incubation Test_Compound Prepare serial dilutions of This compound Test_Compound->Incubation Plating Plate mixture onto minimal glucose agar (B569324) plates Incubation->Plating Incubate_Plates Incubate plates for 48-72 hours Plating->Incubate_Plates Count_Revertants Count revertant colonies Incubate_Plates->Count_Revertants Compare_Controls Compare to negative and positive controls Count_Revertants->Compare_Controls Conclusion Determine mutagenic potential Compare_Controls->Conclusion

Caption: Workflow for the Ames Test.

Protocol Details:

  • Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA(pKM101) are commonly used to detect different types of mutations.

  • Metabolic Activation: An S9 fraction from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone) is used to simulate mammalian metabolism.

  • Procedure: The test compound, bacterial culture, and S9 mix (or buffer for non-activation assays) are pre-incubated. This mixture is then added to molten top agar and poured onto minimal glucose agar plates.

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage or aneuploidy.

Micronucleus_Assay_Workflow cluster_cell_culture Cell Culture & Exposure cluster_cytokinesis_block Cytokinesis Block cluster_harvest_and_analysis Harvesting and Analysis Cell_Culture Culture human lymphocytes or CHO/V79/TK6 cells Exposure Expose cells to this compound ± S9 mix for a defined period Cell_Culture->Exposure Add_CytoB Add Cytochalasin B to block cytokinesis Exposure->Add_CytoB Incubate_CB Incubate to allow nuclear division without cell division Add_CytoB->Incubate_CB Harvest_Cells Harvest and fix cells Incubate_CB->Harvest_Cells Stain_Slides Stain slides with Giemsa or a fluorescent dye Harvest_Cells->Stain_Slides Score_Micronuclei Score micronuclei in binucleated cells under a microscope Stain_Slides->Score_Micronuclei Analyze_Data Statistically analyze the frequency of micronucleated cells Score_Micronuclei->Analyze_Data

Caption: Workflow for the in vitro Micronucleus Assay.

Protocol Details:

  • Cell Lines: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, TK6) are commonly used.

  • Treatment: Cells are treated with various concentrations of the test substance, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Scoring: Micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, are scored in a population of binucleated cells.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Comet_Assay_Workflow cluster_cell_prep_exposure Cell Preparation & Exposure cluster_embedding_lysis Embedding & Lysis cluster_electrophoresis_analysis Electrophoresis & Analysis Prepare_Cells Prepare a single-cell suspension Expose_Cells Expose cells to this compound Prepare_Cells->Expose_Cells Embed_Agarose Embed cells in low-melting-point agarose on a microscope slide Expose_Cells->Embed_Agarose Lysis Lyse cells in a high-salt detergent solution Embed_Agarose->Lysis Unwinding Unwind DNA in alkaline buffer Lysis->Unwinding Electrophoresis Perform electrophoresis under alkaline conditions Unwinding->Electrophoresis Staining Stain DNA with a fluorescent dye Electrophoresis->Staining Visualize_Score Visualize and score comets using fluorescence microscopy and image analysis software Staining->Visualize_Score

Caption: Workflow for the Comet Assay.

Protocol Details:

  • Cell Preparation: A single-cell suspension is prepared from the target tissue or cell culture.

  • Lysis: The cell membrane and cytoplasm are lysed, leaving the nuclear material (nucleoid).

  • Electrophoresis: Under alkaline conditions (pH > 13), DNA with strand breaks relaxes and migrates out of the nucleoid during electrophoresis, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.

  • Analysis: Comets are visualized by fluorescence microscopy after staining with a DNA-binding dye (e.g., ethidium (B1194527) bromide, SYBR Green). Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment.

Signaling Pathways Potentially Affected

Based on the known mechanisms of N-nitroso compounds and the cellular responses to DNA damage, several signaling pathways are likely to be perturbed by this compound exposure.

Signaling_Pathways cluster_cellular_response Cellular Response cluster_outcomes Potential Outcomes NNG This compound Exposure Metabolic_Activation Metabolic Activation NNG->Metabolic_Activation DNA_Damage DNA Damage (Alkylation) Metabolic_Activation->DNA_Damage DDR DNA Damage Response (ATM/ATR, p53 activation) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M checkpoints) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Bax/Bcl-2, Caspases) DDR->Apoptosis DNA_Repair DNA Repair Mechanisms (BER, NER, etc.) DDR->DNA_Repair Failed_Repair Failed or Inaccurate Repair (Mutation) Cell_Cycle_Arrest->Failed_Repair Checkpoint Failure Contributes to Carcinogenesis Carcinogenesis Apoptosis->Carcinogenesis Inhibition of Apoptosis Contributes to Successful_Repair Successful Repair (Cell Survival) DNA_Repair->Successful_Repair DNA_Repair->Failed_Repair Failed_Repair->Carcinogenesis

Caption: Potential signaling pathways affected by this compound.

Exposure to genotoxic agents like this compound is expected to activate the DNA damage response (DDR) pathway. Key proteins such as ATM and ATR are activated in response to DNA lesions, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest, providing time for DNA repair, or induce apoptosis if the damage is too severe to be repaired. Chronic exposure and failure of these protective mechanisms can lead to the accumulation of mutations and ultimately contribute to carcinogenesis.

Conclusion and Future Directions

The toxicological profile of this compound is currently incomplete, with a significant reliance on data from the broader class of N-nitroso compounds. While its presence in glyphosate is regulated to low levels, the potential for long-term health effects from chronic, low-level exposure warrants further investigation.

Key research priorities should include:

  • Standardized Toxicity Testing: Conducting a full battery of in vitro and in vivo toxicity studies, including acute, sub-chronic, and chronic toxicity, as well as comprehensive genotoxicity and carcinogenicity bioassays.

  • Metabolic Studies: Elucidating the specific metabolic pathways of this compound in relevant biological systems to confirm its activation to reactive intermediates.

  • Mechanistic Studies: Investigating the specific types of DNA adducts formed and the cellular signaling pathways that are perturbed upon exposure.

A thorough understanding of the toxicological profile of this compound is essential for a complete and accurate risk assessment of glyphosate-based products and for ensuring human and environmental safety.

References

N-Nitrosoglyphosate (NNG) as a Glyphosate Impurity: An In-depth Technical Guide on its Carcinogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosoglyphosate (NNG), a nitrosamine (B1359907) impurity found in technical-grade glyphosate (B1671968), is classified as a substance of particular concern by global regulatory bodies due to the well-established carcinogenic potential of the N-nitroso class of compounds. While direct, comprehensive carcinogenicity and genotoxicity studies on isolated NNG are not publicly available, this technical guide synthesizes the existing knowledge on N-nitrosamines to infer the potential risks associated with NNG. Regulatory agencies such as the Food and Agriculture Organization (FAO) and the U.S. Environmental Protection Agency (EPA) have established a maximum permissible limit of 1 part per million (ppm) for NNG in glyphosate formulations, underscoring the need for stringent control of this impurity. This document provides a detailed overview of the regulatory landscape, the presumed metabolic activation pathway of NNG leading to potential carcinogenicity, and methodologies for its detection.

Regulatory and Toxicological Context

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. Many N-nitrosamines are potent carcinogens in animal models, and they are reasonably anticipated to be human carcinogens. The presence of the N-nitroso functional group in N-Nitrosoglyphosate (NNG) raises significant toxicological concerns.

Regulatory Limits and Classification

Regulatory bodies worldwide have recognized the potential health risks associated with N-nitrosamine impurities in various products, including pesticides. For glyphosate, the following regulatory standards for NNG have been established:

Regulatory BodyMaximum Permissible Limit for NNG in GlyphosateReference
Food and Agriculture Organization (FAO)1 ppm[1][2]
U.S. Environmental Protection Agency (EPA)1 ppm[3]

These stringent limits reflect a precautionary approach due to the known carcinogenic properties of the N-nitrosamine class of compounds. NNG is considered a "toxicologically relevant impurity" in glyphosate.[4]

Carcinogenicity of N-Nitrosamines

The carcinogenic activity of N-nitrosamines is a well-documented phenomenon. The International Agency for Research on Cancer (IARC) has evaluated numerous N-nitroso compounds and classified many as carcinogenic or probably carcinogenic to humans. While a specific IARC monograph on N-Nitrosoglyphosate is not available, the general mechanism of action for this class of compounds provides a strong basis for concern.

Proposed Mechanism of Carcinogenicity: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of N-nitrosamines is not typically due to the parent compound itself but rather its metabolic activation into reactive electrophilic species. This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a critical step in their mode of action.

Metabolic Activation Pathway

The proposed metabolic activation pathway for N-nitrosamines, which is presumed to be applicable to NNG, involves the following key steps:

  • α-Hydroxylation: The initial and rate-limiting step is the enzymatic hydroxylation of the carbon atom alpha to the nitroso group, catalyzed by CYP enzymes (e.g., CYP2E1 and CYP2A6).[1][5]

  • Formation of an Unstable Intermediate: This hydroxylation results in the formation of an unstable α-hydroxynitrosamine.

  • Spontaneous Decomposition: The α-hydroxynitrosamine undergoes spontaneous decomposition to yield an aldehyde and a reactive diazonium ion.

  • DNA Adduct Formation: The highly electrophilic diazonium ion can then react with nucleophilic sites on DNA bases (e.g., guanine, adenine) to form DNA adducts.[2][6]

These DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.

G cluster_0 Metabolic Activation in Hepatocyte cluster_1 DNA Damage in Nucleus N-Nitrosoglyphosate N-Nitrosoglyphosate alpha-Hydroxy NNG alpha-Hydroxy NNG N-Nitrosoglyphosate->alpha-Hydroxy NNG α-Hydroxylation Diazonium Ion Diazonium Ion alpha-Hydroxy NNG->Diazonium Ion Spontaneous Decomposition DNA DNA Diazonium Ion->DNA Alkylation Cytochrome P450 (CYP2E1, CYP2A6) Cytochrome P450 (CYP2E1, CYP2A6) Cytochrome P450 (CYP2E1, CYP2A6)->N-Nitrosoglyphosate DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation Miscoding during Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Proposed metabolic activation pathway of N-Nitrosoglyphosate.

Genotoxicity of N-Nitrosamines

While specific genotoxicity data for NNG is lacking, studies on other N-nitroso compounds and N-nitrosated amino acid derivatives provide evidence of their mutagenic potential.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds. Many N-nitrosamines have been shown to be mutagenic in Salmonella typhimurium strains, typically requiring metabolic activation (S9 mix).[7][8] For instance, N-nitrosated derivatives of the amino acid tryptophan have demonstrated mutagenic activity in various bacterial strains.[9]

Mammalian Cell-Based Assays
  • Chromosomal Aberration Test: N-nitrosopeptides have been shown to induce dose-dependent increases in chromosome aberrations in Chinese hamster ovary (CHO) cells, indicating they are direct-acting mutagens in this system.[10]

  • Micronucleus Test: The in vivo micronucleus test is a key assay for detecting chromosomal damage. Several N-nitrosamines, such as N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA), are known to induce micronuclei in rat hepatocytes.[11]

Experimental Protocols

Due to the absence of specific carcinogenicity and genotoxicity studies for NNG, this section provides detailed protocols for the analytical detection of NNG in glyphosate samples, which is crucial for regulatory compliance and risk assessment.

Analysis of N-Nitrosoglyphosate in Technical Glyphosate by HPLC with Post-Column Derivatization

This method is adapted from established procedures for the determination of NNG in glyphosate samples.[12][13]

Principle: NNG is separated from the glyphosate matrix by high-performance liquid chromatography (HPLC) on a strong anion exchange (SAX) column. The column effluent is then mixed with a reagent in a post-column reactor to form a colored product that is detected by a UV-Vis spectrophotometer.

Instrumentation:

  • HPLC system with a pump, injector, and UV-Vis detector

  • Strong Anion Exchange (SAX) analytical column

  • Post-column reaction system with a pump for the reagent and a reaction coil

Reagents:

  • Mobile Phase: A solution of ammonium (B1175870) phosphate (B84403) monobasic in deionized water, with pH adjusted to 2.1 with phosphoric acid.

  • Post-Column Reagent: A solution containing N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) in an acidic medium (e.g., hydrobromic acid).

  • NNG Standard: A certified reference standard of N-Nitrosoglyphosate.

  • Glyphosate matrix for spiked samples.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the technical glyphosate sample and dissolve it in the mobile phase to a known volume.

  • Chromatographic Separation: Inject a known volume of the sample solution onto the HPLC system. Elute isocratically with the mobile phase at a constant flow rate.

  • Post-Column Reaction: The eluate from the column is continuously mixed with the post-column reagent. The mixture then passes through a heated reaction coil to allow for color development.

  • Detection: The colored product is detected by the UV-Vis detector at a specific wavelength (e.g., 550 nm).

  • Quantification: A calibration curve is generated using a series of NNG standards of known concentrations. The concentration of NNG in the sample is determined by comparing its peak area or height to the calibration curve.

G Sample Sample HPLC_System HPLC System (Pump, Injector) Sample->HPLC_System SAX_Column SAX Column HPLC_System->SAX_Column Mobile Phase Post_Column_Reactor Post-Column Reactor SAX_Column->Post_Column_Reactor Separated Analytes UV_Vis_Detector UV-Vis Detector Post_Column_Reactor->UV_Vis_Detector Colored Product Data_Analysis Data Analysis UV_Vis_Detector->Data_Analysis

Workflow for the analysis of NNG in glyphosate samples.

Data Presentation

As previously stated, quantitative data from direct carcinogenicity or genotoxicity studies on NNG are not available in the public domain. The following table summarizes the key toxicological information discussed in this guide.

EndpointCompound Class / CompoundFindingReference
Regulatory Limit N-Nitrosoglyphosate≤ 1 ppm in technical glyphosate[1][2][3]
Carcinogenicity N-Nitrosamines (general class)Many are potent animal carcinogens and probable human carcinogens.IARC Monographs
Genotoxicity (Ames Test) N-Nitrosamines (general class)Often positive with metabolic activation.[7][8]
Genotoxicity (Ames Test) N-nitrosated tryptophanMutagenic in S. typhimurium and E. coli.[9]
Genotoxicity (Chromosomal Aberrations) N-nitrosopeptidesInduce chromosomal aberrations in CHO cells.[10]
Genotoxicity (Micronucleus Test) NDEA, NDMAInduce micronuclei in rat hepatocytes.[11]

Conclusion and Future Perspectives

The presence of N-Nitrosoglyphosate as an impurity in glyphosate formulations warrants careful consideration due to the well-established carcinogenic potential of the N-nitrosamine class of compounds. While direct experimental evidence for the carcinogenicity of NNG is currently lacking, the presumed mechanism of metabolic activation to a DNA-reactive species provides a strong toxicological basis for the stringent regulatory limits that have been imposed.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • The importance of robust analytical methods to ensure compliance with the 1 ppm limit for NNG in glyphosate-containing products.

  • The understanding that the carcinogenic risk is associated with the N-nitroso functional group and its metabolic activation.

  • The need for further research to fill the data gap regarding the specific carcinogenic and genotoxic potential of N-Nitrosoglyphosate.

Future research should prioritize conducting in vitro genotoxicity assays (e.g., Ames test, chromosomal aberration test, micronucleus test) and, if warranted, long-term in vivo carcinogenicity studies on isolated NNG to provide a definitive assessment of its risk to human health. Such data would be invaluable for refining risk assessments and ensuring the safety of glyphosate-based products.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of N-Nitrosoglyphosate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the comprehensive environmental fate and degradation of N-Nitrosoglyphosate (NNG) is limited. NNG is primarily documented as a toxicologically significant impurity in glyphosate (B1671968) formulations.[1][2][3] Consequently, this guide synthesizes information on NNG's chemical nature, the well-documented fate of the parent compound glyphosate, and standard environmental testing protocols to provide a robust scientific overview.

Introduction to N-Nitrosoglyphosate (NNG)

N-Nitrosoglyphosate (IUPAC name: N-Nitroso-N-(phosphonomethyl)glycine) is a nitrosamine (B1359907) derivative of glyphosate, a widely used broad-spectrum herbicide.[2][4] As a member of the nitrosamine class of compounds, NNG is of particular concern due to the potential for genotoxic and carcinogenic effects.[1] Regulatory bodies such as the US Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO) have set strict limits for NNG as an impurity in technical grade glyphosate, typically around 1 part per million (ppm).[1][2][3]

The primary source of NNG in the environment is its presence as an impurity in glyphosate-based herbicide formulations. Additionally, there is a potential for its formation in situ in soils treated with both glyphosate and high levels of sodium nitrite, although this is not expected under typical agricultural conditions.[2][5] Understanding the persistence, mobility, and degradation of NNG is critical for a complete environmental risk assessment of glyphosate-based products.

Physicochemical Properties and Environmental Distribution

While specific experimental data for NNG is scarce, its chemical structure—combining the polar characteristics of glyphosate with a nitrosamine group—allows for informed predictions about its environmental behavior. Like its parent compound, NNG is a zwitterionic molecule with multiple ionizable groups, making it highly water-soluble.[1]

Key Predicted Environmental Fate Processes:

  • Sorption: Glyphosate is known to bind strongly to soil particles, particularly clay and organic matter, which limits its mobility.[1][6] It is expected that NNG will exhibit similar strong adsorption behavior due to its phosphonate (B1237965) and carboxylate moieties, leading to accumulation in the upper soil layers.

  • Mobility: Due to strong soil sorption, the potential for NNG to leach into groundwater is predicted to be low, except in soils with very low organic matter and clay content, such as sandy soils.[6][7][8] Transport to surface waters would primarily occur through soil erosion and surface runoff events rather than leaching.[9]

  • Volatility: NNG is a polar, non-volatile compound, and therefore, atmospheric transport in the vapor phase is not considered a significant dissipation route.

Degradation Pathways

The degradation of N-Nitrosoglyphosate in the environment is expected to proceed through three primary pathways: photolysis, microbial degradation, and, to a lesser extent, hydrolysis.

Photodegradation (Photolysis)

Nitrosamines are known to be susceptible to cleavage by ultraviolet (UV) radiation. The primary photodegradation pathway for NNG is anticipated to be the cleavage of the N-N bond upon absorption of UV light, which would lead to the formation of glyphosate and nitric oxide radicals. This is likely the most significant abiotic degradation route for NNG present in surface waters or on soil surfaces exposed to direct sunlight. Studies on glyphosate show that its photodegradation is influenced by photosensitizing substances like humic acids and nitrites present in natural waters.[10]

Microbial Degradation

The primary route of glyphosate dissipation in soil is microbial degradation, which proceeds via two main pathways:

  • AMPA Pathway: Cleavage of the C-N bond to form aminomethylphosphonic acid (AMPA), which is the principal metabolite.[1][11][12]

  • Sarcosine Pathway: Cleavage of the C-P bond to yield sarcosine, which is further degraded.[12][13]

It is plausible that soil microorganisms capable of degrading glyphosate could also metabolize NNG. The initial step might involve denitrosation to yield glyphosate, which would then enter the established degradation pathways. Alternatively, microbes could directly metabolize the NNG molecule.

Hydrolysis

Hydrolysis is not a major degradation pathway for the parent compound glyphosate under typical environmental pH conditions (pH 5-9).[1] Similarly, NNG is expected to be relatively stable to hydrolysis in this pH range.

Logical Degradation Pathway Diagram

The following diagram illustrates the potential degradation and transformation pathways for N-Nitrosoglyphosate in the environment based on known chemical principles and the fate of glyphosate.

G NNG N-Nitrosoglyphosate (NNG) Glyphosate Glyphosate NNG->Glyphosate Photolysis (UV) Denitrosation NNG->Glyphosate Microbial Denitrosation AMPA Aminomethylphosphonic Acid (AMPA) Glyphosate->AMPA Microbial Degradation (Primary Pathway) Sarcosine Sarcosine Glyphosate->Sarcosine Microbial Degradation (Secondary Pathway) CO2 Mineralization (CO2, H2O, Phosphate) AMPA->CO2 Microbial Degradation Sarcosine->CO2 Microbial Degradation G prep Soil Collection & Sieving (3 Soil Types) spike Spike Soil with ¹⁴C-NNG prep->spike incubate Incubate in Dark (20°C, Flow-Through System) spike->incubate sample Sample at Intervals (0-120 days) incubate->sample extract Solvent Extraction sample->extract analyze LSC & HPLC-Radio/MS Analysis extract->analyze report Calculate DT₅₀ & Identify Metabolites analyze->report

References

The Formation of N-Nitrosoglyphosate in Soil: A Technical Examination of the Role of Sodium Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the formation of N-Nitrosoglyphosate (NNG), a nitrosamine (B1359907) derivative of the widely used herbicide glyphosate (B1671968), within the soil matrix, focusing on the critical role of sodium nitrite (B80452) as a nitrosating agent. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the study of pesticide degradation, soil chemistry, and the formation of potentially harmful disinfection byproducts.

Executive Summary

The herbicide glyphosate can undergo nitrosation in the soil to form N-Nitrosoglyphosate (NNG), a compound of potential toxicological concern. This transformation is significantly influenced by the presence of nitrite ions, often introduced into the soil environment through the use of nitrogenous fertilizers or as a product of nitrification. This guide synthesizes the current understanding of the chemical pathways, influencing factors, and experimental methodologies used to study this phenomenon. Quantitative data from key studies are presented to provide a clear comparative overview, and detailed experimental protocols are outlined to facilitate further research.

Chemical Pathway of N-Nitrosoglyphosate Formation

The formation of NNG in soil is a chemical process involving the reaction of glyphosate with a nitrosating agent, primarily derived from sodium nitrite, especially under acidic conditions. The secondary amine group in the glyphosate molecule is susceptible to electrophilic attack by the nitrosonium ion (NO+), which is formed from nitrous acid (HNO2) in an acidic environment.

NNG_Formation_Pathway cluster_precursors Precursors in Soil cluster_reaction Nitrosation Reaction Glyphosate Glyphosate (Secondary Amine) NNG N-Nitrosoglyphosate (NNG) Glyphosate->NNG Electrophilic Attack SodiumNitrite Sodium Nitrite (NaNO2) NitrousAcid Nitrous Acid (HNO2) SodiumNitrite->NitrousAcid H+ (Acidic Soil) NitrosoniumIon Nitrosonium Ion (NO+) NitrousAcid->NitrosoniumIon H+ NitrosoniumIon->NNG Electrophilic Attack

Chemical pathway of N-Nitrosoglyphosate formation.

Quantitative Analysis of N-Nitrosoglyphosate Formation

While the formation of NNG in soil from glyphosate and nitrite has been demonstrated, its occurrence under typical field conditions is considered unlikely.[1] Formation has been primarily observed in laboratory settings with elevated concentrations of both precursors.[1] The following tables summarize the quantitative data from seminal studies on NNG formation in various soil types.

Table 1: N-Nitrosoglyphosate (NNG) Formation in Different Soil Types

Soil TypeGlyphosate Conc. (ppm)Sodium Nitrite Conc. (ppm N)Incubation Time (days)NNG Yield (% of initial Glyphosate)Reference
Sandy Loam10010075.2Khan, S. U. (1981)
Clay Loam10010072.8Khan, S. U. (1981)
Silt Loam10010073.5Khan, S. U. (1981)

Table 2: Effect of Reactant Concentration on NNG Formation in Sandy Loam Soil

Glyphosate Conc. (ppm)Sodium Nitrite Conc. (ppm N)Incubation Time (days)NNG Yield (% of initial Glyphosate)Reference
5214Not DetectedKhan, S. U. (1981)
505071.5Khan, S. U. (1981)
10010075.2Khan, S. U. (1981)
250250712.0Khan, S. U. (1981)

Factors Influencing N-Nitrosoglyphosate Formation

Several soil and environmental factors can influence the rate and extent of NNG formation. Understanding these factors is crucial for assessing the risk of NNG formation in different agricultural settings.

Influencing_Factors cluster_enhancers Enhancing Factors cluster_inhibitors Inhibiting Factors NNG_Formation NNG Formation HighGlyphosate High Glyphosate Concentration HighGlyphosate->NNG_Formation HighNitrite High Nitrite Concentration HighNitrite->NNG_Formation LowpH Low Soil pH (Acidic Conditions) LowpH->NNG_Formation HighOrganicMatter High Organic Matter HighOrganicMatter->NNG_Formation HighClayContent High Clay Content HighClayContent->NNG_Formation NeutralAlkalinepH Neutral to Alkaline pH NeutralAlkalinepH->NNG_Formation

Key factors influencing NNG formation in soil.

Experimental Protocols

Soil Incubation Experiment

This protocol outlines a typical laboratory experiment to study the formation of NNG in soil.

  • Soil Preparation:

    • Collect soil samples from the desired location and depth.

    • Air-dry the soil and sieve it through a 2-mm mesh to ensure homogeneity.

    • Characterize the soil for properties such as pH, organic matter content, texture (sand, silt, clay percentages), and background nitrate/nitrite levels.

  • Treatment Application:

    • Weigh a standardized amount of prepared soil (e.g., 50 g) into incubation flasks.

    • Prepare stock solutions of glyphosate and sodium nitrite of known concentrations.

    • Apply the respective stock solutions to the soil samples to achieve the desired final concentrations (as outlined in Tables 1 and 2).

    • Prepare control samples with only glyphosate, only sodium nitrite, and a blank control with deionized water.

    • Adjust the moisture content of all samples to a uniform level (e.g., 60% of water holding capacity).

  • Incubation:

    • Seal the flasks and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, or 21 days).

    • Periodically open the flasks in a fume hood to ensure aerobic conditions.

N-Nitrosoglyphosate Extraction and Analysis

This protocol describes the extraction of NNG from soil and its subsequent analysis by High-Performance Liquid Chromatography (HPLC).

  • Extraction:

    • To the incubated soil sample, add an extraction solvent (e.g., a mixture of aqueous buffer and an organic solvent).

    • Shake the mixture vigorously for a specified time (e.g., 1 hour) to extract NNG into the solvent phase.

    • Centrifuge the mixture to separate the soil particles from the supernatant.

    • Filter the supernatant to remove any remaining particulate matter.

  • Clean-up (if necessary):

    • For soils with high organic matter, a solid-phase extraction (SPE) step may be required to remove interfering compounds.

    • Pass the filtered extract through an appropriate SPE cartridge.

    • Wash the cartridge to remove impurities and then elute the NNG with a suitable solvent.

    • Evaporate the eluent to a small volume and reconstitute in the HPLC mobile phase.

  • HPLC Analysis:

    • Principle: The extracted NNG is separated from other compounds on an HPLC column. Post-separation, the NNG is denitrosated to form a nitrosyl cation, which then reacts with colorimetric reagents to produce a colored compound that can be detected by a UV-Vis detector.

    • Instrumentation: HPLC system with a strong anion exchange (SAX) column, a post-column reactor, and a UV-Vis detector.

    • Mobile Phase: A buffered aqueous solution, for example, ammonium (B1175870) phosphate (B84403) monobasic in deionized water with methanol, adjusted to an acidic pH (e.g., 2.1) with phosphoric acid.

    • Post-Column Reagents:

      • Reagent 1: Hydrobromic acid to form the nitrosyl cation.

      • Reagent 2: A solution of N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) in hydrochloric acid to form a purple azo dye.

    • Detection: The azo dye is detected at a wavelength of 550 nm.

    • Quantification: A calibration curve is prepared using NNG standards of known concentrations to quantify the amount of NNG in the samples.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Soil_Collection Soil Collection and Sieving Soil_Characterization Soil Characterization (pH, OM, Texture) Soil_Collection->Soil_Characterization Spiking Spiking with Glyphosate & Sodium Nitrite Soil_Characterization->Spiking Incubation Incubation at Controlled Temperature and Moisture Spiking->Incubation Solvent_Extraction Solvent Extraction Incubation->Solvent_Extraction Centrifugation Centrifugation & Filtration Solvent_Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Clean-up Centrifugation->SPE_Cleanup HPLC_Separation HPLC Separation (SAX Column) SPE_Cleanup->HPLC_Separation Post_Column_Reaction Post-Column Derivatization HPLC_Separation->Post_Column_Reaction Detection UV-Vis Detection (550 nm) Post_Column_Reaction->Detection Quantification Quantification Detection->Quantification

Experimental workflow for NNG analysis in soil.

Conclusion

The formation of N-Nitrosoglyphosate in soil from the reaction of glyphosate and sodium nitrite is a scientifically documented process, though its relevance under typical agricultural conditions remains a subject of discussion. Laboratory studies, as summarized in this guide, indicate that the formation is favored by high concentrations of the precursors and acidic soil conditions. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the kinetics and influencing factors of NNG formation in various soil environments. A thorough understanding of these processes is essential for a comprehensive risk assessment of glyphosate use in agriculture.

References

N-Nitrosoglyphosate: A Technical Guide to a Potential Genotoxic Carcinogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoglyphosate (NNG), an impurity and degradation product of the widely used herbicide glyphosate (B1671968), belongs to the N-nitroso compound (NOC) class, a group of chemicals containing numerous potent genotoxic carcinogens. Regulatory bodies, including the Food and Agriculture Organization (FAO), have established strict limits for NNG in technical glyphosate, underscoring the concern surrounding its potential health risks.[1] This technical guide provides an in-depth analysis of N-Nitrosoglyphosate, focusing on its potential as a genotoxic carcinogen. While direct and extensive experimental data on NNG is limited in publicly available literature, this document extrapolates its likely toxicological profile based on the well-established mechanisms of action for N-nitroso compounds. This guide details the theoretical metabolic activation, mechanisms of DNA damage, and the standard experimental protocols for assessing its genotoxicity and carcinogenicity.

Introduction to N-Nitrosoglyphosate (NNG)

N-Nitrosoglyphosate (IUPAC name: N-Nitroso-N-(phosphonomethyl)glycine) is a chemical entity that can be present as an impurity in the manufacturing of glyphosate and can also form from the reaction of glyphosate with nitrites in the environment.[2] As a member of the N-nitroso family, NNG is structurally similar to other compounds that are known to be potent mutagens and carcinogens. The primary concern for N-nitroso compounds is their ability to be metabolically activated into reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.[3][4]

The Genotoxic Mechanism of N-Nitroso Compounds: The Case of NNG

The genotoxicity of N-nitroso compounds is not inherent to the parent molecule but arises from its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[5] This process is a hallmark of this class of carcinogens and is the basis for the concern over NNG exposure.

Metabolic Activation Pathway

The critical initial step in the activation of N-nitroso compounds is the enzymatic α-hydroxylation of the carbon atom adjacent to the N-nitroso group.[5] This unstable α-hydroxy-N-nitrosamine intermediate then undergoes spontaneous decomposition. This decomposition yields a highly reactive electrophile, a diazonium ion, which is the ultimate carcinogenic species.[3] In the case of NNG, this would lead to the formation of a carboxymethyl or phosphonomethyl-related diazonium ion.

G1 NNG N-Nitrosoglyphosate (NNG) CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1) NNG->CYP450 Metabolism AlphaOH α-Hydroxy-N-Nitrosoglyphosate (Unstable Intermediate) CYP450->AlphaOH α-Hydroxylation Decomposition Spontaneous Decomposition AlphaOH->Decomposition Diazonium Reactive Diazonium Ion (Electrophile) Decomposition->Diazonium DNA Cellular DNA Diazonium->DNA Alkylation Adducts DNA Adducts DNA->Adducts Mutation Mutations Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Proposed metabolic activation and genotoxicity pathway for N-Nitrosoglyphosate.
Formation of DNA Adducts

The reactive diazonium ion generated from NNG metabolism can attack nucleophilic sites on DNA bases, primarily the nitrogen and oxygen atoms of guanine (B1146940) and adenine.[6] This results in the formation of various DNA adducts, such as O⁶-alkylguanine, N⁷-alkylguanine, and O⁴-alkylthymine. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, causing point mutations (e.g., G:C to A:T transitions).[3]

Cellular Response to NNG-Induced DNA Damage

The formation of DNA adducts by NNG would likely trigger a complex cellular response aimed at mitigating the damage. This involves the activation of DNA damage response (DDR) pathways, which can lead to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis (programmed cell death). Key proteins in the DDR pathway include ATM, ATR, p53, and various DNA glycosylases and repair enzymes.[6]

G2 NNG_exposure NNG Exposure DNA_damage DNA Adducts NNG_exposure->DNA_damage DDR_activation DNA Damage Response (DDR) Activation (ATM/ATR) DNA_damage->DDR_activation p53 p53 Activation DDR_activation->p53 DNA_repair DNA Repair (e.g., BER, MGMT) DDR_activation->DNA_repair Cell_cycle_arrest Cell Cycle Arrest p53->Cell_cycle_arrest Apoptosis Apoptosis p53->Apoptosis Cell_cycle_arrest->DNA_repair Allows time for repair Survival_mutation Cell Survival with Mutations DNA_repair->Survival_mutation Incomplete/Failed Repair

Caption: Theoretical cellular response to NNG-induced DNA damage.

Experimental Protocols for Assessing NNG Genotoxicity

To definitively determine the genotoxic potential of NNG, a battery of standardized in vitro and in vivo assays would be required, following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[2][7]

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of the test chemical to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[8]

Experimental Protocol Outline:

  • Strains: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat or hamster liver) to determine if NNG or its metabolites are mutagenic.[9]

  • Procedure: The test chemical, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal glucose agar (B569324) medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Data Collection: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

G3 Start Start Prepare Prepare NNG dilutions, bacterial strains, and S9 mix Start->Prepare Combine Combine NNG, bacteria, and S9 mix (+/-) Prepare->Combine Plate Plate on histidine-free medium Combine->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data for dose-response and statistical significance Count->Analyze End End Analyze->End

Caption: General workflow for the Ames test to assess NNG mutagenicity.
In Vitro Micronucleus Test

This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in micronuclei frequency in cultured human or mammalian cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.[10]

Experimental Protocol Outline:

  • Cell Culture: Use a suitable cell line (e.g., human peripheral blood lymphocytes, CHO, V79).

  • Treatment: Expose cells to various concentrations of NNG, with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which are scored for micronuclei.

  • Harvest and Staining: Harvest cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: Score the frequency of micronuclei in binucleated cells using a microscope.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.[11]

Experimental Protocol Outline:

  • Cell Preparation: Isolate cells from in vitro cultures or in vivo tissues exposed to NNG.

  • Embedding: Embed cells in a low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and then subject them to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Image Analysis: Use image analysis software to quantify the extent of DNA damage (e.g., tail moment, % DNA in tail).

Quantitative Data Presentation (Hypothetical)

The following tables illustrate how quantitative data from genotoxicity assays for NNG would be structured for clear comparison.

Table 1: Hypothetical Ames Test Results for N-Nitrosoglyphosate

NNG Concentration (µ g/plate )Tester StrainMetabolic Activation (S9)Mean Revertant Colonies ± SDFold Increase over Control
0 (Control)TA100-120 ± 151.0
1TA100-125 ± 181.0
10TA100-130 ± 201.1
0 (Control)TA100+135 ± 121.0
1TA100+250 ± 251.9
10TA100+580 ± 454.3

Table 2: Hypothetical Micronucleus Test Results for N-Nitrosoglyphosate in Human Lymphocytes

NNG Concentration (µM)Metabolic Activation (S9)Number of Binucleated Cells ScoredNumber of Micronucleated Cells% Micronucleated Cells
0 (Control)+2000251.25
5+2000582.90
10+20001125.60
20+200023011.50

Table 3: Hypothetical Comet Assay Results for N-Nitrosoglyphosate in HepG2 Cells

NNG Concentration (µM)Mean Tail Moment ± SDMean % DNA in Tail ± SD
0 (Control)1.5 ± 0.44.2 ± 1.1
108.7 ± 1.915.6 ± 3.5
2515.2 ± 3.128.9 ± 5.2
5024.8 ± 4.545.3 ± 7.8

Carcinogenicity Assessment

A definitive assessment of NNG's carcinogenicity would require long-term animal bioassays as described in OECD Test Guideline 451.[12] These studies involve chronic exposure of rodents (e.g., rats and mice) to NNG over their lifetime, followed by a thorough histopathological examination to identify any increase in tumor incidence compared to control groups. Given the strong evidence of carcinogenicity for many N-nitroso compounds, it is plausible that NNG would also be found to be carcinogenic in such studies.

Conclusion and Future Directions

N-Nitrosoglyphosate is a compound of significant toxicological concern due to its classification as an N-nitroso compound. Based on the well-established mechanism of action for this class of chemicals, NNG is likely to be a genotoxic carcinogen that exerts its effects through metabolic activation to a DNA-reactive electrophile. While direct experimental data on NNG is scarce, the potential for harm necessitates the strict regulatory limits currently in place for its presence in glyphosate formulations.

For researchers and drug development professionals, understanding the potential for N-nitroso impurity formation is critical. The experimental frameworks outlined in this guide provide a basis for the assessment of such impurities. Future research should focus on obtaining direct experimental evidence of NNG's genotoxicity and carcinogenicity to fill the current data gaps and provide a more precise risk assessment.

References

An In-Depth Technical Guide to N-Nitrosoglyphosate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties, toxicological profile, and analytical methodologies for N-Nitrosoglyphosate sodium. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Core Chemical Properties

This compound is recognized as a nitrosamine (B1359907) degradation product and a synthetic impurity of the herbicide glyphosate (B1671968).[1][2][3] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular Weight 220.05 g/mol [1][4]
Molecular Formula C3H6N2NaO6P[1][4]
CAS Number 56516-71-3[2][5]
IUPAC Name sodium;[carboxymethyl(nitroso)amino]methyl-hydroxyphosphinate[4]
Synonyms Glyphosate-N-nitroso sodium, N-Nitroso-N-(phosphonoMethyl)glycine sodium[1][4]
Parent Compound N-Nitrosoglyphosate (CAS: 56516-72-4)[4][6]

Toxicological Profile

N-Nitrosoglyphosate (NNG) is a controlled impurity of significant toxicological concern due to its classification as a nitrosamine.[7] Nitrosamines as a class are known for their carcinogenic properties.[7][8] Consequently, regulatory bodies such as the Food and Agricultural Organization of the United Nations (FAO) have established maximum acceptable levels for NNG in technical glyphosate products, typically around 1 mg/kg.[7][8]

Analytical Methodology: Determination in Technical Glyphosate

The standard method for quantifying N-Nitrosoglyphosate in technical glyphosate samples involves High-Performance Liquid Chromatography (HPLC) coupled with a post-column derivatization reaction and UV-Visible detection.[7][9][10]

1. Sample and Standard Preparation:

  • Stock Solution: A 1000 ppm NNG stock solution is prepared by accurately weighing 0.1000 g of analytical grade NNG into a 100 mL volumetric flask and diluting with deionized water.[9]

  • Working Solution: A 5.000 ppm working solution is made by diluting the stock solution. This solution should be prepared fresh weekly.[9]

  • Calibration Standards: Standards ranging from 10 – 200 ppb NNG are prepared by appropriate dilutions of the working solution.[9]

  • Sample Preparation: A known weight (e.g., 0.4000 g) of the glyphosate sample is weighed into a clean sample bottle. A solution of 2.5 N NaOH and 0.3% hydrogen peroxide is added to help prevent the further formation of NNG, followed by dilution with deionized water.[9] All glassware must be rinsed with a sulfamic acid solution to remove any residual nitrite (B80452) ions that could interfere with the analysis.[9]

2. Chromatographic Separation:

  • An HPLC system equipped with a strong anion exchange (SAX) column is used to separate the NNG from the glyphosate matrix and other compounds.[9]

  • Mobile Phase: A typical mobile phase consists of a buffered aqueous solution (e.g., ammonium (B1175870) phosphate (B84403) monobasic) with an organic modifier like methanol, adjusted to an acidic pH (e.g., 2.1).[9]

3. Post-Column Derivatization:

  • The effluent from the HPLC column is directed into a post-column reactor.[9]

  • In the reactor, the NNG first reacts with hydrobromic acid (HBr) to form a nitrosyl cation.[9]

  • This cation then reacts with a colorimetric reagent containing N-(1-Naphthyl)ethylenediamine and sulfanilamide.[9][10] This reaction forms a stable and intensely colored purple azo dye.[9]

4. Detection:

  • The resulting azo dye is detected by a UV-Visible spectrophotometer at a wavelength of 550 nm.[9] The absorbance is proportional to the concentration of NNG in the sample.

5. Quantification:

  • The concentration of NNG in the sample is determined by comparing its peak area to a calibration curve generated from the analytical standards.[7]

The following diagram illustrates the key stages of the analytical method for N-Nitrosoglyphosate determination.

Analytical_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Separation cluster_pcr 3. Post-Column Derivatization cluster_det 4. Detection & Quantification p1 Weigh Glyphosate Sample p2 Add NaOH/H2O2 Solution p1->p2 p3 Dilute with Deionized Water p2->p3 s1 Inject Sample p3->s1 Prepared Sample s2 SAX Column Separation s1->s2 r1 Mix with HBr (Forms Nitrosyl Cation) s2->r1 Column Effluent r2 Add Griess Reagent (Forms Azo Dye) r1->r2 d1 Measure Absorbance at 550 nm r2->d1 Colored Solution d2 Quantify using Calibration Curve d1->d2

Caption: Workflow for N-Nitrosoglyphosate analysis via HPLC.

References

Methodological & Application

Application Notes and Protocols for the Determination of N-Nitrosoglyphosate by Ion Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) impurity of significant concern due to its potential carcinogenicity.[1] It can be present in technical glyphosate (B1671968), a widely used herbicide.[1][2] Regulatory bodies, such as the Food and Agricultural Organization of the United Nations (FAO), have set stringent limits for NNG in glyphosate-containing products, necessitating sensitive and reliable analytical methods for its detection and quantification.[1] While traditional methods often involve complex post-column derivatization, a direct, simple, and selective ion chromatography (IC) method with ultraviolet (UV) detection offers a more streamlined approach for the determination of NNG.[1][3][4]

This document provides detailed application notes and protocols for the analysis of N-Nitrosoglyphosate using ion chromatography with UV detection. The described methodology is based on a validated approach that separates NNG from the glyphosate matrix using an anionic column and a high ionic strength eluent, followed by direct UV detection.[1]

Principle of the Method

The method utilizes ion chromatography to separate N-Nitrosoglyphosate from the glyphosate matrix and other potential impurities. A strong anion exchange column is employed for the separation. The mobile phase consists of a high ionic strength solution which facilitates the elution of the analytes. Following separation, NNG is detected by its UV absorbance at a specific wavelength.[1] This direct detection approach avoids the need for post-column derivatization, simplifying the analytical procedure.[1][3][4]

Experimental Workflow

Ion_Chromatography_Workflow cluster_prep Sample and Standard Preparation cluster_analysis IC-UV Analysis cluster_data Data Processing and Quantification Sample Technical Glyphosate Sample Sample_Prep Sample Preparation in Simulated Matrix Sample->Sample_Prep Standard NNG Standard Stock Solution Working_Standards Working Standards Preparation Standard->Working_Standards Injection Inject Sample/Standard (40 µL) Working_Standards->Injection Sample_Prep->Injection IC_System IC System (Anion Exchange Column) Injection->IC_System Separation Isocratic Elution IC_System->Separation UV_Detector UV Detection (244 nm) Separation->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Peak_Integration Integrate NNG Peak Area Chromatogram->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify NNG Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for the determination of N-Nitrosoglyphosate by IC-UV.

Materials and Reagents

Material/ReagentGrade/Specification
N-Nitrosoglyphosate (NNG)Analytical Standard
GlyphosateTechnical Grade (for matrix simulation)
Sodium Sulfate (Na2SO4)ACS Reagent Grade or higher
Sodium Hydroxide (NaOH)ACS Reagent Grade or higher
Deionized Water18.2 MΩ·cm
Syringe Filters0.45 µm, nylon or equivalent

Instrumentation and Chromatographic Conditions

ParameterSetting
Chromatography System High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) system equipped with a UV detector
Analytical Column Metrosep A Supp 7 250/4.0 mm or equivalent anion exchange column
Guard Column Metrosep A Supp 4/5 Guard or equivalent
Mobile Phase 0.01 mol L-1 Sodium Sulfate (Na2SO4) and 0.01 mol L-1 Sodium Hydroxide (NaOH) in deionized water (pH 10)[1]
Flow Rate 0.8 mL min-1[1]
Injection Volume 40 µL[1]
Column Temperature 25 °C[1]
UV Detection Wavelength 244 nm[1]
Run Time 27 minutes[1]

Experimental Protocols

Preparation of Standard Solutions
  • NNG Stock Standard Solution (e.g., 1000 mg L-1): Accurately weigh a known amount of NNG analytical standard and dissolve it in a specific volume of deionized water to obtain the desired concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with a solution containing 10 g L-1 of glyphosate in deionized water to match the sample matrix.[1] A typical calibration range is 0.1, 0.25, 0.75, 2.0, and 4.0 mg L-1 of NNG.[1]

Sample Preparation
  • Accurately weigh a known amount of the technical glyphosate sample.

  • Dissolve the sample in deionized water to achieve a final glyphosate concentration of 10 g L-1 to simulate the matrix of the standards.[1]

  • Vigorously stir the solution for 10 minutes, followed by sonication for 15 minutes to ensure complete dissolution.[4]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the IC system.[4]

Chromatographic Analysis
  • Equilibrate the IC system with the mobile phase until a stable baseline is achieved.

  • Inject 40 µL of the prepared standards and samples into the IC system.[1]

  • Monitor the chromatogram at 244 nm.[1]

  • The NNG signal may appear as two partially resolved peaks, the areas of which should be integrated for quantification.[1]

Data Analysis and Quantification
  • Generate a calibration curve by plotting the integrated peak area of the NNG standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of NNG in the samples by interpolating their peak areas from the calibration curve.

Method Validation and Performance

The presented IC-UV method for NNG analysis has been validated for several key performance parameters.[1][4]

Method Validation Parameters

Method_Validation_Parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_range Sensitivity & Range cluster_specificity Specificity Validation Method Validation Accuracy Accuracy (Recovery) Validation->Accuracy Repeatability Repeatability (Intra-day Precision) Validation->Repeatability Intermediate_Precision Intermediate Precision (Inter-day Precision) Validation->Intermediate_Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity Linearity & Range Validation->Linearity Selectivity Selectivity/Specificity Validation->Selectivity

Caption: Key parameters for the validation of the analytical method for N-Nitrosoglyphosate.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the IC-UV method for N-Nitrosoglyphosate analysis.

ParameterValueReference
Linearity Range0.1 - 4.0 mg L-1[1]
Correlation Coefficient (r²)> 0.99[1]
Limit of Detection (LOD)0.02 mg kg-1[1]
Limit of Quantification (LOQ)0.08 mg kg-1[1]
Repeatability (RSD%)< 5%[4]
Intermediate Precision (RSD%)< 6%[4]
Recovery95.3 - 105.3%[4]

Discussion

This direct IC-UV method provides a sensitive, selective, and robust approach for the quantification of N-Nitrosoglyphosate in technical glyphosate samples.[1] The main advantage of this method is the elimination of the post-column derivatization step, which simplifies the procedure, reduces analysis time and cost, and avoids the use of hazardous reagents.[1][4] The validation data demonstrates that the method is suitable for routine quality control analysis and can meet the regulatory requirements for NNG determination.[1]

Alternative Method: IC with Post-Column Derivatization

An alternative and often considered the official method involves post-column derivatization.[1][5] In this method, after separation on a strong anion exchange column, the eluent is mixed with a reagent containing hydrobromic acid (HBr) to form a nitrosyl cation. This cation then reacts with N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) to produce a purple azo dye, which is detected at a higher wavelength (around 550 nm).[5] While this method can be highly sensitive, it is more complex due to the additional hardware required for the post-column reaction and the handling of corrosive reagents.[2][5]

References

sample preparation for N-Nitrosoglyphosate analysis in glyphosate matrix

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glyphosate (B1671968) is a widely used broad-spectrum herbicide. During its synthesis and storage, impurities can form, including N-Nitrosoglyphosate (NNG), a compound of toxicological concern due to its potential carcinogenicity.[1][2] Regulatory bodies such as the Food and Agricultural Organization of the United Nations (FAO) have set stringent limits for NNG in technical glyphosate products, necessitating sensitive and reliable analytical methods for its quantification.[1][2] The primary analytical challenge lies in detecting trace amounts of NNG within a high-concentration glyphosate matrix, which can cause significant interference.[2]

This application note details two established methods for the sample preparation and analysis of NNG in a glyphosate matrix: High-Performance Liquid Chromatography (HPLC) with post-column derivatization and a direct method using Ion Chromatography (IC) with UV detection. These protocols are designed for researchers, scientists, and quality control professionals in the agrochemical and regulatory sectors.

Analytical Approaches

Two primary methods have been validated for the determination of NNG in glyphosate samples:

  • HPLC with Post-Column Derivatization: This is a widely accepted and sensitive method. It involves the separation of NNG from the glyphosate matrix using a strong anion exchange (SAX) column. Following separation, the eluate is mixed with a strong acid (e.g., hydrobromic or hydrochloric acid) to induce denitrosation of NNG, forming a nitrosyl cation. This cation then reacts with a Griess reagent, typically composed of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED), to produce a intensely colored azo dye. The concentration of this dye, which is proportional to the NNG concentration, is measured using a spectrophotometric detector.[3][4]

  • Ion Chromatography with UV Detection: This method offers a simpler, direct analysis without the need for a post-column derivatization step.[2][5] An ion chromatography system equipped with an anion exchange column and a high ionic strength eluent is used to achieve chromatographic separation of NNG from the glyphosate matrix. NNG is then directly quantified by UV detection.[2][6] This approach reduces complexity, reagent consumption, and potential issues associated with post-column reaction systems.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described analytical methods.

ParameterHPLC with Post-Column DerivatizationIon Chromatography with UV DetectionReference
Limit of Detection (LOD) 0.04 mg/L (equivalent to 0.8 mg/kg in solid sample)0.016 mg/L (equivalent to 0.08 mg/kg in sample)[3][6]
Limit of Quantification (LOQ) Not explicitly stated, but method is suitable for FAO limit of 1 ppm0.048 mg/L (equivalent to 0.24 mg/kg in sample)[1][6]
Validated Range 200 - 400 ppb in glyphosate wetcake0.1 - 4.0 mg/L for calibration curve in matrix[2][4]
Recovery Average of 93% for glyphosate wetcake83.0 ± 0.9% to 105.3 ± 10.0%[4][6]
Linearity (r²) 0.99910.9998[4][6]
Detection Wavelength 546 nm or 550 nmNot specified, UV detector used[2][3][4]

Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation and analysis for both methods.

Experimental Workflow: HPLC with Post-Column Derivatization cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Glyphosate Sample dissolve Dissolve in NaOH solution weigh->dissolve stir Vigorous Stirring / Sonication dissolve->stir filter Filter Solution stir->filter inject Inject into HPLC filter->inject separate Separation on Anion Exchange Column inject->separate derivatize Post-Column Derivatization (Acid + Griess Reagent) separate->derivatize detect Spectrophotometric Detection derivatize->detect

Caption: Workflow for NNG analysis using HPLC with post-column derivatization.

Experimental Workflow: Ion Chromatography with UV Detection cluster_prep Sample Preparation cluster_analysis IC Analysis weigh Weigh Glyphosate Sample dissolve Dissolve in 0.1 M NaOH weigh->dissolve stir Stir and Sonicate dissolve->stir filter Filter through 0.45 µm filter stir->filter inject Inject into IC System filter->inject separate Separation on Anion Exchange Column inject->separate detect Direct UV Detection separate->detect

Caption: Workflow for NNG analysis using Ion Chromatography with direct UV detection.

Detailed Protocols

Protocol 1: HPLC with Post-Column Derivatization

This protocol is based on the established method involving a Griess reaction.[4]

1. Materials and Reagents

  • Glyphosate technical sample or wetcake

  • N-Nitrosoglyphosate (NNG) analytical standard

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂) (optional, to prevent NNG formation)[4]

  • Sulfamic acid (for glassware cleaning)[4]

  • Deionized water

  • Mobile Phase: Ammonium (B1175870) phosphate (B84403) monobasic in deionized water with methanol, adjusted to pH 2.1 with phosphoric acid.[4]

  • Post-Column Reagent 1 (Denitrosation): 48% Hydrobromic acid (HBr) with N-(1-naphthyl)ethylenediamine dihydrochloride.[4]

  • Post-Column Reagent 2 (Color Formation): Sulfanilamide and Brij 35 in hydrochloric acid (HCl).[4]

2. Equipment

  • HPLC system with a pump, injector, and column oven

  • Strong anion exchange (SAX) column

  • Post-column derivatization system with pumps for reagents and a reaction coil

  • Spectrophotometric detector (set to 550 nm)[4]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sample filtration apparatus (e.g., syringe filters)

3. Sample Preparation

  • Glassware Preparation: Thoroughly rinse all glassware with a 1% (w/v) sulfamic acid solution, followed by copious amounts of deionized water to remove any trace nitrite (B80452) contaminants.[4]

  • Sample Weighing: Accurately weigh approximately 0.4 g of glyphosate wetcake into a clean sample bottle.[4]

  • Dissolution: Add 0.85 mL of 2.5 N NaOH (optionally containing 0.3% H₂O₂) and dilute to 10.0 g with deionized water.[4]

  • Mixing: Vigorously agitate the solution to ensure complete dissolution.

  • Filtration: Filter the sample solution through a suitable membrane filter (e.g., 0.45 µm) prior to injection.

4. Chromatographic Conditions

  • Column: Strong Anion Exchange (SAX)

  • Mobile Phase: Mix 20 g ammonium phosphate monobasic in 2.0 L deionized water, add 400 mL methanol, and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid. Filter and degas.[4]

  • Flow Rate: As per instrument manufacturer's recommendation for the column.

  • Injection Volume: 1 mL[4]

5. Post-Column Derivatization

  • The effluent from the HPLC column is directed to the post-column reactor.

  • The eluate is mixed with the denitrosation reagent (HBr and N-(1-naphthyl)ethylenediamine).

  • Subsequently, the color-forming reagent (sulfanilamide in HCl) is added.

  • The mixture passes through a heated reaction coil to facilitate the color-forming reaction.

  • The resulting purple azo dye is detected at 550 nm.[4]

6. Calibration and Quantification

  • Prepare a stock solution of NNG (e.g., 1000 ppm) in deionized water.

  • Prepare a series of working standards (e.g., 10 - 200 ppb) by diluting the stock solution.[4]

  • Inject the standards to generate a calibration curve by plotting peak height or area against concentration.

  • Quantify NNG in the samples by comparing their peak responses to the calibration curve.

Protocol 2: Ion Chromatography with UV Detection

This protocol describes a direct analysis method without derivatization.[2][5][6]

1. Materials and Reagents

  • Glyphosate technical sample

  • N-Nitrosoglyphosate (NNG) analytical standard

  • Sodium hydroxide (NaOH), 0.1 mol/L

  • Deionized water

  • Mobile Phase: High ionic strength eluent, for example, a solution of sodium sulfate (B86663) (Na₂SO₄) and sodium hydroxide (NaOH).[6]

2. Equipment

  • Ion Chromatography (IC) or HPLC system with a chemically resistant pump and injector

  • Anion exchange column suitable for IC

  • UV or Photo-Diode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

  • Sample filtration apparatus (0.45 µm filters)[5]

3. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 2.0 g of the technical glyphosate sample into a suitable container.[5]

  • Dissolution: Add 0.1 mol/L NaOH to a final volume of 10 mL.[5]

  • Mixing: Vigorously stir the solution for 10 minutes, followed by sonication for 15 minutes to ensure complete dissolution.[5]

  • Filtration: Filter the solution through a 0.45 µm filter into a sample vial.[5]

4. Chromatographic Conditions

  • Column: Anion exchange column

  • Mobile Phase: A high ionic strength solution such as Na₂SO₄ and NaOH.[6] The exact composition should be optimized for the specific column and instrument.

  • Detector: UV or PDA detector.

  • Injection Volume: As appropriate for the instrument and column.

5. Calibration and Quantification

  • Prepare a stock solution of NNG (e.g., 500 mg/L) in water.[5]

  • Prepare matrix-matched calibration standards. This is crucial to account for matrix effects. For example, prepare a solution of 10 g/L glyphosate in 0.1 M NaOH. Spike this solution with the NNG stock solution to create a series of standards at concentrations such as 0.1, 0.25, 0.75, 2.0, and 4.0 mg/L.[2][5]

  • Inject the matrix-matched standards to generate a calibration curve.

  • Inject the prepared samples and quantify NNG content based on the calibration curve.

Conclusion

Both the HPLC with post-column derivatization and the direct IC-UV methods are suitable for the determination of N-Nitrosoglyphosate in a glyphosate matrix at levels relevant to regulatory compliance. The choice of method may depend on the available instrumentation, desired simplicity, and throughput requirements. The HPLC method with post-column derivatization is a highly sensitive and well-established technique, while the IC-UV method offers a simpler and more direct approach with reduced reagent use and complexity. Proper sample preparation, including the use of matrix-matched standards for the IC-UV method, is critical for accurate quantification.

References

Application Note: Determination of N-Nitrosoglyphosate in Technical Glyphosate Using HPLC with Post-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative determination of N-Nitrosoglyphosate (NNG), a toxic impurity of significant concern in technical grade glyphosate (B1671968). The method utilizes High-Performance Liquid Chromatography (HPLC) with post-column derivatization followed by visible detection. Separation is achieved on a strong anion exchange (SAX) column. The post-column reaction involves the acid-catalyzed denitrosation of NNG and subsequent reaction with a Griess reagent to form a highly colored azo dye, which is detected at 546-550 nm. This method is sensitive enough to meet the 1 ppm limit set by the Food and Agricultural Organization of the United Nations (FAO).[1][2]

Introduction

Glyphosate is a widely used, non-selective, post-emergence herbicide.[1] During its synthesis, impurities can be formed, including N-Nitrosoglyphosate (NNG), which is of great toxicological concern due to its potential carcinogenicity.[1][2] Regulatory bodies, such as the FAO, have established a maximum acceptable level of 1 mg/kg (1 ppm) for NNG in technical glyphosate.[1][2] Therefore, a reliable and sensitive analytical method for the quantification of NNG is crucial for quality control and risk assessment.

The method described herein is based on the well-established Griess reaction for the detection of nitroso compounds.[3][4][5] Following chromatographic separation, NNG is denitrosated in an acidic medium to yield a nitrosyl cation. This cation then reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to produce a stable, colored compound suitable for spectrophotometric detection.[3][4][6]

Quantitative Data Summary

The performance of this method has been validated and reported in various studies. The following table summarizes key quantitative parameters.

ParameterValueReference
Limit of Detection (LOD)0.04 mg/L (equivalent to 0.8 mg/kg in solid sample)[4][6]
Standard Curve Range10 - 200 ppb (μg/L)[3]
Validation Range200 - 400 ppb in glyphosate wetcake[3]
Wavelength of Detection546 - 550 nm[3][4][6]
Correlation Coefficient (r²)> 0.999[3]

Experimental Protocols

Safety Precautions
  • Hydrobromic acid, hydrochloric acid, and phosphoric acid are highly corrosive. Handle with extreme care in a fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sulfamic acid, sodium hydroxide, and hydrogen peroxide are also corrosive. Avoid skin contact.[3]

  • N-(1-naphthyl)ethylenediamine is a potential carcinogen.[5] Handle with care.

Reagents and Standards Preparation

Note: All glassware must be thoroughly cleaned and rinsed with a sulfamic acid solution followed by copious amounts of deionized water to remove any trace nitrite (B80452) contamination.[3]

  • Deionized Water: High-purity, 18.2 MΩ·cm.

  • Sulfamic Acid Rinsing Solution (1% w/v): Dissolve 10 g of sulfamic acid in 1 L of deionized water.[4]

  • Mobile Phase (Ammonium Phosphate (B84403)/Methanol): Dissolve 20 g of ammonium (B1175870) phosphate monobasic in 2.0 L of deionized water. Add 400 mL of methanol (B129727) and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid. Filter through a 0.22 µm filter and degas before use.[3]

  • Post-Column Reagent 1 (HBr/N-(1-naphthyl)ethylenediamine): Dissolve 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 400 mL of deionized water. Carefully add 500 mL of 48% hydrobromic acid (HBr) and bring the volume to 1.0 L with deionized water.[3]

  • Post-Column Reagent 2 (HCl/Sulfanilamide/Brij 35): To 2.0 L of deionized water, carefully add 400 mL of concentrated hydrochloric acid (HCl). Add 40.0 g of sulfanilamide and 135 mL of 30% Brij 35 solution. Bring the volume to 4.0 L with deionized water.[3]

  • N-Nitrosoglyphosate (NNG) Stock Solution (1000 ppm): Accurately weigh 0.1000 g of analytical grade NNG into a 100 mL volumetric flask and dilute to the mark with deionized water.[3]

  • NNG Working Stock Solution (5 ppm): Pipette 0.5 mL of the 1000 ppm NNG stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. Prepare this solution fresh weekly.[3]

  • Calibration Standards (10 - 200 ppb): Prepare a series of calibration standards by appropriate dilutions of the 5 ppm NNG working stock solution with deionized water. For example, to prepare a 100 ppb standard, dilute 2 mL of the 5 ppm working stock to 100 mL.[3]

Sample Preparation
  • Accurately weigh 2 g of the technical glyphosate sample into a 10 mL volumetric flask.

  • Dissolve and bring to volume with 0.1 M NaOH.[7]

  • Stir the solution vigorously for 10 minutes, then sonicate for 15 minutes to ensure complete dissolution.[7]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[7]

  • To prevent the artificial formation of NNG from any residual nitrate, a solution of sodium hydroxide/hydrogen peroxide may be added to both samples and standards.[3]

HPLC and Post-Column System Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, and a UV-Vis detector.

  • Analytical Column: Strong Anion Exchange (SAX) column (e.g., 4.0 mm x 250 mm, 15 µm particle size).[6][8]

  • Injection Volume: 1 mL.[3]

  • Mobile Phase Flow Rate: 1.0 mL/min.[4][6]

  • Post-Column Derivatization System: A system capable of mixing the column effluent with the derivatization reagents at controlled flow rates and temperatures.

  • Reagent Flow Rates:

    • Reagent 1: 0.42 mL/min.[3]

    • Reagent 2: 1.00 mL/min.[3]

  • Reaction Temperature: 95 °C in a thermostatized bath.[6][8]

  • Detector Wavelength: 550 nm.[3]

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Start the flow of the post-column derivatization reagents and allow the system to stabilize.

  • Inject a series of calibration standards (e.g., 10, 50, 100, 150, 200 ppb) to generate a calibration curve.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak height or area of the NNG peak versus the concentration of the standards.

  • Determine the concentration of NNG in the samples by comparing their peak responses to the calibration curve.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the analytical protocol and the chemical signaling pathway of the derivatization reaction.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Separation cluster_pcr Post-Column Derivatization cluster_detection Detection Sample Technical Glyphosate Sample Dissolution Dissolve in 0.1M NaOH Sample->Dissolution Standard NNG Standard Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject 1 mL Filtration->Injection SAX_Column SAX Column Separation Injection->SAX_Column Denitrosation Denitrosation with HBr (Reagent 1) SAX_Column->Denitrosation Column Effluent Griess_Reaction Griess Reaction with Sulfanilamide/NED (Reagent 2) @ 95°C Denitrosation->Griess_Reaction Detection Visible Detection at 550 nm Griess_Reaction->Detection Colored Azo Dye Quantification Quantification via Calibration Curve Detection->Quantification

Caption: Experimental workflow for NNG analysis.

G NNG N-Nitrosoglyphosate (NNG) Nitrosyl Nitrosyl Cation (NO+) NNG->Nitrosyl + HBr/H+ Diazonium Diazonium Salt Nitrosyl->Diazonium + Sulfanilamide Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium AzoDye Colored Azo Dye (λmax ~550 nm) Diazonium->AzoDye + NED NED N-(1-naphthyl)ethylenediamine (NED) NED->AzoDye

Caption: Griess reaction signaling pathway.

Interferences and System Maintenance

  • Interferences: Other N-nitroso compounds and nitrate/nitrite ions can potentially interfere with this method.[3] The chromatographic separation is designed to resolve NNG from these potential interferences. Rinsing glassware with sulfamic acid is critical to eliminate nitrite contamination.[3]

  • System Maintenance: The post-column derivatization system uses highly corrosive reagents. It is essential to flush the entire system, including the reactor and detector flow cell, with a solution of water:methanol (80:20) after each analytical run to prevent damage and ensure longevity.[1]

  • Column Lifetime: The retention time of NNG may decrease over time. Adjusting the salt concentration in the mobile phase or using a guard column can help maintain consistent performance.[3]

Conclusion

The HPLC method with post-column derivatization using the Griess reaction provides a sensitive, reliable, and specific approach for the determination of N-Nitrosoglyphosate in technical glyphosate samples. The method meets the stringent regulatory requirements and is suitable for routine quality control analysis in the agrochemical industry. Proper handling of corrosive reagents and rigorous system maintenance are crucial for successful implementation.

References

Application Note: Direct Determination of N-Nitrosoglyphosate Without Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate (NNG), a nitrosamine (B1359907) impurity found in glyphosate-based herbicide formulations, is of significant toxicological concern due to the carcinogenic nature of N-nitroso compounds.[1][2][3] Regulatory bodies such as the Food and Agricultural Organization of the United Nations (FAO) have established maximum permissible limits for NNG in technical glyphosate (B1671968) products, necessitating sensitive and reliable analytical methods for its monitoring.[1][2] Historically, the analysis of NNG has often involved complex and time-consuming post-column derivatization procedures to enable detection.[1][4] This application note describes a direct, sensitive, and robust method for the determination of N-Nitrosoglyphosate without the need for derivatization, primarily utilizing ion chromatography (IC) coupled with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach simplifies the analytical workflow, reduces analysis time, and minimizes the use of hazardous reagents.[5][6]

The primary challenge in the direct analysis of NNG in technical glyphosate samples lies in the significant concentration disparity between the active ingredient, glyphosate, and the NNG impurity, which can lead to co-elution and matrix interference.[2][3][5] The methods outlined below are designed to overcome these challenges through selective chromatographic separation and sensitive detection.

Experimental Protocols

This section details the methodologies for the direct determination of N-Nitrosoglyphosate in technical glyphosate samples.

Method 1: Ion Chromatography with UV Detection

This method is adapted from a validated approach for the direct, simple, selective, and sensitive determination of NNG in technical glyphosate samples.[2][5][6]

1. Materials and Reagents:

  • N-Nitrosoglyphosate (NNG) analytical standard

  • Glyphosate analytical standard

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water (Milli-Q or equivalent)

  • Syringe filters (0.45 µm)

2. Standard and Sample Preparation:

  • NNG Stock Solution (500 mg/L): Accurately weigh and dissolve an appropriate amount of NNG standard in deionized water.[2]

  • Glyphosate Stock Solution (10.0 g/L): Dissolve glyphosate standard in 0.1 mol/L NaOH.[2]

  • Working Standards: Prepare a series of matrix-matched calibration standards by diluting the NNG stock solution with the glyphosate stock solution to achieve final NNG concentrations ranging from 0.1 to 4.0 mg/L.[2][6] This simulates the concentration ratio in actual technical samples.

  • Sample Preparation: Accurately weigh 2 grams of the technical glyphosate product and dissolve it in 0.1 mol/L NaOH to a final volume of 10 mL. The solution should be vigorously stirred for 10 minutes and then sonicated for 15 minutes. After sonication, filter the solution through a 0.45 µm syringe filter.[2]

3. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Photo-Diode Array (PDA) detector.

  • Column: Anion exchange column (e.g., IC anionic column).[2][5]

  • Mobile Phase: A high ionic strength solution of 0.01 mol/L Na₂SO₄ and 0.01 mol/L NaOH (pH 10).[5]

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Injection Volume: 20 µL (typical, may require optimization).

  • Detector Wavelength: Monitor at the UV absorbance maximum for NNG (e.g., 244 nm).[7]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

4. Analysis:

  • Inject the prepared standards and samples into the IC system.

  • Identify the NNG peak based on its retention time compared to the standards. The presence of the nitroso group allows for UV detection.[3]

  • Quantify the NNG concentration in the samples using a calibration curve constructed from the matrix-matched standards.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method can be employed. This method is particularly useful for complex matrices or when lower detection limits are required.

1. Materials and Reagents:

  • N-Nitrosoglyphosate (NNG) analytical standard

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Syringe filters (0.22 µm)

2. Standard and Sample Preparation:

  • NNG Stock Solution (e.g., 1000 mg/L): Prepare by dissolving NNG standard in deionized water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with an appropriate solvent (e.g., water with 0.1% formic acid) to cover the desired concentration range.

  • Sample Preparation: The sample preparation can be similar to the IC-UV method, but the final dilution should be in a solvent compatible with the LC-MS/MS mobile phase, such as water with a small percentage of formic acid.

3. LC-MS/MS Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A column suitable for polar compounds, such as a Hypercarb column or a mixed-mode column (e.g., reversed-phase with weak anion/cation exchange).[8][9]

  • Mobile Phase:

    • A: Water with 1.2% formic acid[9]

    • B: Acetonitrile with 0.5% formic acid[9]

    • A gradient elution program should be optimized to achieve good separation.

  • Flow Rate: Optimize based on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for NNG).

  • MS/MS Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions for NNG for quantification and confirmation. At least two transitions should be monitored.[8]

Quantitative Data Summary

The following table summarizes the quantitative performance data from a validated direct determination method using Ion Chromatography with UV detection.[2][5]

ParameterValue
Linearity Range0.10 - 4.00 mg/L
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.014 mg/L (corresponding to 0.08 mg/kg in the sample)
Limit of Quantification (LOQ)0.048 mg/L (corresponding to 0.24 mg/kg in the sample)
Repeatability (CV)0.9%
Intermediate Precision (CV)5.2%
Recovery83.0 ± 0.9% and 105.3 ± 10.0% at two different fortification levels

Visualizations

Experimental Workflow for Direct NNG Analysis

G cluster_0 Sample & Standard Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Quantification S1 Weigh Technical Glyphosate Sample S2 Dissolve in NaOH Solution S1->S2 S3 Sonicate & Filter S2->S3 A1 Inject Sample/Standard into IC-UV or LC-MS/MS S3->A1 Prepared Sample St1 Prepare NNG Stock Solution St2 Prepare Matrix-Matched Standards St1->St2 St2->A1 Calibration Standards A2 Separation on Anion Exchange or Specialized Column A1->A2 A3 Direct Detection (UV or MS/MS) A2->A3 D1 Peak Identification & Integration A3->D1 Chromatographic Data D2 Construct Calibration Curve D1->D2 D3 Calculate NNG Concentration in Sample D2->D3

Caption: Workflow for the direct determination of N-Nitrosoglyphosate.

Logical Relationship of Analytical Challenges and Solutions

G C1 High Glyphosate Concentration S1 Anion Exchange Chromatography C1->S1 S2 High Ionic Strength Mobile Phase C1->S2 C2 Low NNG Concentration S3 Selective UV Detection C2->S3 S4 Highly Selective LC-MS/MS (MRM) C2->S4 C3 Co-elution & Matrix Effects C3->S1 C3->S4 S5 Matrix-Matched Calibration C3->S5

Caption: Overcoming challenges in direct NNG analysis.

References

Application Note: Separation of N-Nitrosoglyphosate using Strong Anion Exchange Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate (NNG) is a critical impurity of toxicological concern that can be present in technical grade glyphosate (B1671968) and its formulations.[1][2] Due to its potential carcinogenic properties, regulatory bodies worldwide have established stringent maximum allowable concentration limits for NNG, often at 1 part per million (ppm).[1] The accurate and sensitive quantification of NNG is therefore essential for quality control and regulatory compliance in the agrochemical and pharmaceutical industries. Strong anion exchange (SAX) chromatography has emerged as a robust and reliable technique for the separation of the anionic NNG from the glyphosate matrix and other impurities.[3][4]

This application note details two effective methods for the separation and quantification of N-Nitrosoglyphosate using SAX columns: a post-column derivatization method with visible detection and a direct method with ultraviolet (UV) detection. Both protocols offer high sensitivity and selectivity, enabling the determination of NNG at levels below the regulatory limits.

Principle of Separation

Strong anion exchange chromatography separates molecules based on their net negative charge. The stationary phase in a SAX column consists of a solid support functionalized with quaternary ammonium (B1175870) groups, which carry a permanent positive charge. At an appropriate pH, N-Nitrosoglyphosate, which contains a phosphonic acid group, is deprotonated and carries a negative charge. This allows it to ionically interact with the positively charged stationary phase.

Elution is achieved by using a mobile phase containing a high concentration of competing anions (e.g., phosphate (B84403) or sulfate) or by altering the pH to suppress the ionization of NNG. The stronger the negative charge on the analyte, the more strongly it will be retained on the column. This principle allows for the effective separation of NNG from the parent glyphosate molecule and other impurities.

Methods and Protocols

Two primary methodologies for the analysis of N-Nitrosoglyphosate using SAX columns are presented below.

Method 1: Post-Column Derivatization with Visible Detection

This method is a highly sensitive and specific technique that involves the separation of NNG on a SAX column followed by a post-column chemical reaction to generate a colored product that can be detected by a visible-light spectrophotometer.[3][4]

Method 2: Direct Ion Chromatography with UV Detection

This method offers a simpler and more direct approach, avoiding the need for a post-column reaction system. NNG is separated on a high-performance anion exchange column and detected directly by its UV absorbance at 244 nm.[3][5]

Data Presentation

The following tables summarize the key quantitative data and chromatographic conditions for the two methods.

Table 1: Chromatographic Conditions

ParameterMethod 1: Post-Column DerivatizationMethod 2: Direct UV Detection
Column Strong Anion Exchange (SAX)Metrosep A Supp 7 (250/4.0 mm) with Metrosep A Supp 4/5 Guard
Mobile Phase 20g Ammonium Phosphate Monobasic in 2L DI water, 400mL Methanol (B129727), qs to 4L with DI water, pH adjusted to 2.1 with 85% Phosphoric Acid0.01 mol/L Sodium Sulfate (B86663) and 0.01 mol/L Sodium Hydroxide (B78521), pH 10
Flow Rate 1.0 mL/min0.8 mL/min
Injection Volume 1 mL40 µL
Detection Visible at 550 nm (after post-column reaction)UV at 244 nm
Run Time Not specified27 minutes

Table 2: Method Performance Characteristics

ParameterMethod 1: Post-Column DerivatizationMethod 2: Direct UV Detection
Linearity Range 10 - 200 ppb (Standard Curve)0.1 - 4.0 mg/L
Validated Range 200 - 400 ppb in glyphosate wetcakeNot specified
Limit of Detection (LOD) Not specified0.016 mg/L (0.08 mg/kg in sample)[6]
Limit of Quantitation (LOQ) Not specified0.048 mg/L (0.24 mg/kg in sample)[6]
Sensitivity 1 mV/ppbNot specified
Recovery Not specified83.0 ± 0.9% (at 0.2 mg/L) and 105.3 ± 10.0% (at 0.4 mg/L)[6]
Correlation Coefficient (r²) 0.99910.9998[6]

Experimental Protocols

Protocol 1: Post-Column Derivatization Method

1. Reagent Preparation:

  • Mobile Phase: Mix 20 g of ammonium phosphate monobasic in 2.0 L of deionized water. Add 400 mL of methanol and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid. Filter and degas the mobile phase through a 0.22 µm filter.[4]

  • Post-Column Reagent 1 (HBr): Dissolve 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 400 mL of deionized water. Add 500 mL of 48% HBr and bring the volume to 1.0 L with deionized water.[4]

  • Post-Column Reagent 2 (Sulfanilamide): To 2.0 L of deionized water, add 400 mL of concentrated HCl. Add 40.0 g of sulfanilamide (B372717) and 135 mL of 30% Brij 35. Bring the volume to 4.0 L with deionized water.[4]

  • Sulfamic Acid Rinse Solution: Dissolve 20 g of sulfamic acid in 1.0 L of deionized water.[4] All glassware must be rinsed with this solution and then with copious amounts of deionized water before use to remove any trace amounts of nitrite.[4]

2. Standard and Sample Preparation:

  • NNG Stock Solution (1000 ppm): Accurately weigh 0.1000 g of analytical grade NNG into a 100 mL volumetric flask and dilute to volume with deionized water.[4]

  • Working Stock Solution (5 ppm): Dilute the 1000 ppm stock solution accordingly with deionized water. This solution should be made fresh weekly.[4]

  • Calibration Standards (10 - 200 ppb): Prepare a series of standards by appropriate dilutions of the 5 ppm working solution in deionized water.[4]

  • Sample Preparation (Glyphosate Wetcake): Weigh approximately 0.4 g of the sample into a clean sample bottle. Add 0.85 mL of 2.5 N NaOH/0.3% hydrogen peroxide and dilute to 10.00 g with deionized water.[3]

3. Chromatographic Analysis:

  • Set up the HPLC system with the SAX column and the post-column reactor. The oil bath for the reactor should be maintained at 94°C.[4]

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 1 mL of the standards and samples.[3][4]

  • The effluent from the column is mixed with the post-column reagents in the reactor. NNG reacts with HBr to form a nitrosyl cation, which then reacts with N-(1-Naphthyl)ethylenediamine and sulfanilamide to form a purple azo dye.[3][4]

  • Detect the azo dye at 550 nm.[3][4]

  • Quantify the NNG peak based on the calibration curve generated from the standards.

Protocol 2: Direct UV Detection Method

1. Reagent Preparation:

  • Mobile Phase: Prepare a solution containing 0.01 mol/L sodium sulfate (Na₂SO₄) and 0.01 mol/L sodium hydroxide (NaOH) in deionized water to achieve a pH of 10.[3]

2. Standard and Sample Preparation:

  • NNG Stock Solution: Prepare a stock solution of NNG in deionized water.

  • Matrix-Matched Standards: Prepare calibration standards at concentrations ranging from 0.1 to 4.0 mg/L of NNG in a 10 g/L glyphosate solution to simulate the sample matrix.[3]

  • Sample Preparation: Dissolve the technical glyphosate sample in deionized water to a known concentration (e.g., 10 g/L). Vigorously stir the solution for 10 minutes, sonicate for 15 minutes, and filter through a 0.45 µm filter.[7]

3. Chromatographic Analysis:

  • Set up the ion chromatography system with the Metrosep A Supp 7 column and a UV detector set to 244 nm. The column temperature should be maintained at 25°C, and the sample tray at 10°C.[3]

  • Equilibrate the column with the mobile phase.

  • Inject 40 µL of the standards and samples.[3]

  • Monitor the elution of NNG at 244 nm.

  • Quantify the NNG peak area against the matrix-matched calibration curve.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Glyphosate Sample dissolve_sample Dissolve in NaOH/H2O2 Solution sample->dissolve_sample injection Inject Sample/Standard (1 mL) dissolve_sample->injection standard Prepare NNG Stock and Working Standards dilute_standard Prepare Calibration Curve Standards standard->dilute_standard dilute_standard->injection sax_column SAX Column Separation injection->sax_column post_column_reactor Post-Column Reactor (94°C) sax_column->post_column_reactor detection Visible Detection (550 nm) post_column_reactor->detection calibration_curve Generate Calibration Curve detection->calibration_curve quantification Quantify NNG in Sample detection->quantification calibration_curve->quantification report Report Results quantification->report griess_reaction NNG N-Nitrosoglyphosate (from column) Nitrosyl_Cation Nitrosyl Cation NNG->Nitrosyl_Cation + HBr HBr HBr (Reagent 1) Diazo_Salt Diazonium Salt Nitrosyl_Cation->Diazo_Salt + Sulfanilamide Sulfanilamide Sulfanilamide (Reagent 2) Azo_Dye Purple Azo Dye (Detected at 550 nm) Diazo_Salt->Azo_Dye + NED NED N-(1-Naphthyl)ethylenediamine (Reagent 2)

References

Application Notes & Protocols for the Extraction of N-Nitrosoglyphosate from Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction of N-Nitrosoglyphosate (NNG), a carcinogenic impurity of the herbicide glyphosate (B1671968), from environmental matrices such as soil and water. The protocols are intended for analytical chemists and researchers requiring sensitive and reliable methods for the quantification of NNG.

Introduction

N-Nitrosoglyphosate (NNG) is a significant impurity of concern in commercial glyphosate formulations due to its potential carcinogenicity.[1] Its presence in the environment, particularly in soil and water, necessitates robust analytical methods for monitoring and risk assessment. The extraction of NNG from these complex matrices is a critical first step for accurate quantification. The protocols outlined below are based on established analytical principles for polar pesticides and related compounds, adapted for the specific properties of NNG.

Section 1: Extraction of N-Nitrosoglyphosate from Water

Application Note: Solid-Phase Extraction (SPE) for NNG in Water

Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from aqueous samples. For polar compounds like N-nitrosamines, SPE offers an effective means of isolation from the sample matrix prior to chromatographic analysis.[2] Given the polar nature of NNG, a mixed-mode or anion-exchange SPE sorbent is recommended to achieve optimal retention and subsequent elution. This method is suitable for a range of water matrices, from drinking water to wastewater, with appropriate adjustments for sample pretreatment.

Experimental Protocol: SPE of NNG from Water

This protocol describes the extraction of NNG from water samples using solid-phase extraction followed by analysis with High-Performance Liquid Chromatography (HPLC) coupled with a post-column derivatization system or a mass spectrometer (LC-MS).

1.2.1. Materials and Reagents

1.2.2. Sample Preparation

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Store samples at ≤ 6°C and analyze within 14 days.[3]

  • Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.

  • Adjust the pH of the water sample to between 6 and 8 with dilute formic acid or ammonium hydroxide as needed.

1.2.3. Solid-Phase Extraction Procedure

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load 100-500 mL of the filtered water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained NNG from the cartridge with 5-10 mL of an appropriate solvent. A common elution solvent for anion-exchange sorbents is a mixture of methanol or acetonitrile with a small percentage of a basic modifier like ammonium hydroxide to neutralize the charge and release the analyte.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • The concentrated extract is now ready for HPLC or LC-MS analysis.

Quantitative Data

While specific recovery data for NNG using this exact protocol is not widely published, recovery rates for glyphosate and other polar pesticides using SPE can provide an estimation of performance.

AnalyteMatrixExtraction MethodRecovery (%)RSD (%)Reference
GlyphosateWaterOnline SPE-LC-MS/MS95.2 - 105.31.6 - 7.2[4]
NitrosaminesDrinking WaterSPE70 - 105N/A[2]

Section 2: Extraction of N-Nitrosoglyphosate from Soil

Application Note: QuEChERS-based Extraction for NNG in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of a wide range of pesticide residues from complex matrices like soil.[5] While originally developed for less polar pesticides, modifications of the QuEChERS method have been successfully applied to more polar compounds. For NNG, a buffered QuEChERS approach is proposed to ensure its stability and extraction efficiency from the soil matrix.

Experimental Protocol: QuEChERS-based Extraction of NNG from Soil

This protocol details a modified QuEChERS procedure for the extraction of NNG from soil samples for subsequent analysis by LC-MS/MS.

2.2.1. Materials and Reagents

  • N-Nitrosoglyphosate analytical standard

  • Acetonitrile, HPLC grade

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Sodium citrate (B86180) dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Deionized water (18.2 MΩ·cm)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes (containing PSA, C18, and MgSO₄ for d-SPE)

  • High-speed centrifuge

  • Vortex mixer

2.2.2. Sample Preparation

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Determine the moisture content of a separate subsample to report final concentrations on a dry weight basis.

2.2.3. QuEChERS Extraction Procedure

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate (B1144303) the soil. Let it stand for 30 minutes.[6]

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.[6]

2.2.4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.[6]

  • The cleaned-up supernatant is ready for analysis by LC-MS/MS.

Quantitative Data

Specific quantitative data for NNG extraction from soil using a QuEChERS method is limited. The following table provides recovery data for a range of pesticides in soil using QuEChERS, which can serve as a benchmark.

Pesticide ClassMatrixExtraction MethodRecovery (%)RSD (%)Reference
Multiclass PesticidesSoilQuEChERS70 - 120 (for ~50% of analytes)<20[5]
Neutral PesticidesSoilCitrate Buffered QuEChERSGenerally high and reproducibleN/A[6]

Section 3: Analytical Finish

The final determination of NNG concentration in the prepared extracts is typically performed using HPLC. Two common detection methods are:

  • HPLC with Post-Column Derivatization and UV-Vis Detection: NNG is separated on an anion exchange column. Post-column, it reacts with reagents to form a colored compound that is detected by a UV-Vis detector at a specific wavelength (e.g., 550 nm).[7] This method is sensitive but can be complex to set up.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly selective and sensitive technique that can directly detect NNG without the need for derivatization. It is the preferred method for confirmation and quantification at trace levels.

Diagrams

Logical Relationship of N-Nitrosoglyphosate Formation

NNG_Formation Glyphosate Glyphosate NNG N-Nitrosoglyphosate Glyphosate->NNG + Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->NNG

Caption: Formation of N-Nitrosoglyphosate from Glyphosate.

Experimental Workflow for NNG Extraction from Water

Water_Extraction_Workflow Start Water Sample Collection Filtration Filtration (1 µm filter) Start->Filtration pH_Adjustment pH Adjustment (6-8) Filtration->pH_Adjustment SPE_Loading Sample Loading pH_Adjustment->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Drying Drying SPE_Washing->SPE_Drying SPE_Elution Elution SPE_Drying->SPE_Elution Concentration Concentration SPE_Elution->Concentration Analysis HPLC or LC-MS/MS Analysis Concentration->Analysis

Caption: Workflow for NNG extraction from water samples.

Experimental Workflow for NNG Extraction from Soil

Soil_Extraction_Workflow Start Soil Sample Preparation Hydration Hydration Start->Hydration Extraction Acetonitrile Extraction + QuEChERS Salts Hydration->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE_Cleanup d-SPE Cleanup Centrifugation1->dSPE_Cleanup Centrifugation2 Centrifugation dSPE_Cleanup->Centrifugation2 Analysis LC-MS/MS Analysis Centrifugation2->Analysis

Caption: Workflow for NNG extraction from soil samples.

References

Synthesis of N-Nitrosoglyphosate Sodium for Research Applications: Detailed Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-Nitrosoglyphosate sodium salt for research purposes. The synthesis involves the nitrosation of glyphosate (B1671968) followed by conversion to its sodium salt. The protocols provided are based on established chemical principles and analytical methods.

I. Introduction

N-Nitrosoglyphosate (NNG) is a nitroso derivative of the widely used herbicide glyphosate.[1][2] For research applications, the availability of pure N-Nitrosoglyphosate and its salts is crucial for toxicological studies, analytical standard development, and investigation of its chemical and biological properties. This document outlines a comprehensive procedure for the laboratory-scale synthesis, purification, and characterization of this compound.

II. Synthesis Pathway Overview

The synthesis of this compound is a two-step process:

  • Nitrosation of Glyphosate: Glyphosate is reacted with a nitrosating agent, typically sodium nitrite (B80452), under acidic conditions to form N-Nitrosoglyphosate.

  • Formation of the Sodium Salt: The resulting N-Nitrosoglyphosate is then treated with a sodium base, such as sodium hydroxide (B78521), to yield the more stable sodium salt.

Synthesis_Pathway cluster_0 Step 1: Nitrosation cluster_1 Step 2: Salt Formation Glyphosate Glyphosate N_Nitrosoglyphosate N-Nitrosoglyphosate Glyphosate->N_Nitrosoglyphosate Sodium_Nitrite Sodium Nitrite (NaNO₂) Sodium_Nitrite->N_Nitrosoglyphosate Acidic_Conditions Acidic Conditions (pH 2.5) N_Nitrosoglyphosate_Sodium This compound N_Nitrosoglyphosate->N_Nitrosoglyphosate_Sodium Sodium_Hydroxide Sodium Hydroxide (NaOH) Sodium_Hydroxide->N_Nitrosoglyphosate_Sodium

Caption: Overall synthesis pathway for this compound.

III. Experimental Protocols

A. Materials and Reagents

ReagentGradeSupplier
Glyphosate (≥98%)ReagentSigma-Aldrich
Sodium Nitrite (≥99%)ACS ReagentFisher Scientific
Hydrochloric Acid (37%)ACS ReagentVWR
Sodium Hydroxide (≥98%)ACS ReagentMerck
Deionized WaterType IMillipore
Dichloromethane (B109758) (DCM)HPLC GradeFisher Scientific
Ethyl Acetate (B1210297)HPLC GradeVWR
Silica (B1680970) Gel60 Å, 230-400 meshSigma-Aldrich

B. Protocol 1: Synthesis of N-Nitrosoglyphosate

This protocol is based on the established kinetics of glyphosate nitrosation, which is optimal at a pH of 2.5.[3]

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.69 g (10 mmol) of glyphosate in 100 mL of deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1 M hydrochloric acid dropwise to adjust the pH of the solution to 2.5. Monitor the pH using a calibrated pH meter.

2. Nitrosation Reaction:

  • In a separate beaker, dissolve 0.83 g (12 mmol) of sodium nitrite in 20 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the glyphosate solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature (25 °C) for 4 hours. The reaction progress can be monitored by HPLC.

3. Work-up and Extraction:

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Nitrosoglyphosate.

C. Protocol 2: Purification of N-Nitrosoglyphosate by Column Chromatography

1. Column Preparation:

  • Prepare a slurry of 50 g of silica gel in a 1:1 mixture of dichloromethane and ethyl acetate.

  • Pack a glass column (3 cm diameter) with the slurry.

  • Equilibrate the column with the same solvent mixture.

2. Chromatography:

  • Dissolve the crude N-Nitrosoglyphosate in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in dichloromethane (e.g., from 50% to 100% ethyl acetate).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

3. Isolation:

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified N-Nitrosoglyphosate as a solid.

D. Protocol 3: Synthesis of this compound

1. Salt Formation:

  • Dissolve the purified N-Nitrosoglyphosate (1.98 g, 10 mmol) in 50 mL of deionized water.

  • Cool the solution to 0-5 °C.

  • Prepare a 1 M solution of sodium hydroxide.

  • Slowly add the sodium hydroxide solution dropwise while monitoring the pH. Adjust the pH to 7.0.

2. Isolation of the Sodium Salt:

  • Freeze-dry the resulting neutral solution to obtain this compound as a stable solid.

IV. Characterization and Data

The identity and purity of the synthesized N-Nitrosoglyphosate and its sodium salt should be confirmed by various analytical techniques.

Table 1: Expected Physicochemical and Spectroscopic Data

PropertyN-NitrosoglyphosateThis compound
Molecular Formula C₃H₇N₂O₆PC₃H₆N₂NaO₆P
Molecular Weight 198.07 g/mol 220.05 g/mol
Appearance White to off-white solidWhite to off-white solid
¹H NMR (D₂O, 400 MHz) δ (ppm): 4.2 (s, 2H, N-CH₂-COOH), 3.8 (d, J = 12 Hz, 2H, P-CH₂-N)δ (ppm): 4.1 (s, 2H, N-CH₂-COONa), 3.7 (d, J = 12 Hz, 2H, P-CH₂-N)
¹³C NMR (D₂O, 100 MHz) δ (ppm): 172 (C=O), 55 (N-CH₂-C), 50 (d, J = 8 Hz, P-CH₂)δ (ppm): 175 (C=O), 56 (N-CH₂-C), 51 (d, J = 8 Hz, P-CH₂)
³¹P NMR (D₂O, 162 MHz) δ (ppm): ~10δ (ppm): ~12
Mass Spec (ESI-) m/z: 197.00 [M-H]⁻m/z: 197.00 [M-Na]⁻
IR (KBr, cm⁻¹) ~3400 (O-H), ~2900 (C-H), ~1720 (C=O), ~1450 (N=O), ~1100 (P=O)~3400 (O-H), ~2900 (C-H), ~1600 (COO⁻), ~1450 (N=O), ~1100 (P=O)

V. Experimental Workflow and Logic

Experimental_Workflow Start Start Dissolve_Glyphosate Dissolve Glyphosate in H₂O Start->Dissolve_Glyphosate Adjust_pH Adjust pH to 2.5 with HCl Dissolve_Glyphosate->Adjust_pH Add_Nitrite Add NaNO₂ Solution Adjust_pH->Add_Nitrite React Stir at 25°C for 4h Add_Nitrite->React Extract Extract with Dichloromethane React->Extract Purify Purify by Column Chromatography Extract->Purify Characterize_NNG Characterize N-Nitrosoglyphosate (NMR, MS, IR) Purify->Characterize_NNG Dissolve_NNG Dissolve NNG in H₂O Characterize_NNG->Dissolve_NNG Neutralize Neutralize with NaOH to pH 7 Dissolve_NNG->Neutralize Freeze_Dry Freeze-Dry Neutralize->Freeze_Dry Final_Product This compound Freeze_Dry->Final_Product Characterize_Salt Characterize Sodium Salt (NMR, MS, IR) Final_Product->Characterize_Salt

Caption: Step-by-step workflow for the synthesis and characterization.

VI. Safety Precautions

  • N-nitroso compounds are potential carcinogens and should be handled with extreme care in a well-ventilated fume hood.[4]

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • All glassware should be thoroughly cleaned and rinsed with a solution of sulfamic acid to remove any trace amounts of nitrite before use.[3]

  • Dispose of all waste containing N-nitroso compounds according to institutional guidelines for hazardous chemical waste.

VII. Analytical Methods for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the nitrosation reaction and assessing the purity of the final product.

Table 2: HPLC Method Parameters

ParameterCondition
Column Strong Anion Exchange (SAX), e.g., Whatman Partisil 10 SAX[3]
Mobile Phase Isocratic mixture of methanol (B129727) and ammonium (B1175870) phosphate (B84403) buffer (pH 2.1)[3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 244 nm or post-column derivatization with Griess reagent and detection at 550 nm[3][5]
Column Temperature 30 °C

Note: The retention time of N-Nitrosoglyphosate will need to be determined by injecting a standard, if available, or by comparing chromatograms of the reaction mixture over time. The disappearance of the glyphosate peak and the appearance of a new peak will indicate product formation.

References

Application of Griess Post-Column Reactor in N-Nitroso-N-Guanidine (NNG) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

N-nitroso compounds (NOCs), including N-nitroso-N-guanidine (NNG), are a class of potent carcinogens that can be present as impurities in various products, including pharmaceuticals and food items. The sensitive and selective quantification of these compounds is crucial for ensuring product safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with a post-column Griess reaction system offers a robust and reliable method for the analysis of N-nitroso compounds. This technique leverages the separation power of HPLC with a highly specific colorimetric detection method.

The core principle of this method involves the chromatographic separation of the N-nitroso compounds, followed by their post-column photolytic cleavage under UV irradiation to yield nitrite (B80452) (NO₂⁻). This liberated nitrite then reacts with the Griess reagent in a reactor coil to form a stable, colored azo dye. The intensity of this color, which is directly proportional to the initial N-nitroso compound concentration, is then measured by a UV-Vis detector. This application note provides a detailed overview and protocol for the analysis of NNG and other N-nitroso compounds using an HPLC system with a post-column Griess reactor.

Principle of the Method

The analysis proceeds through three main stages:

  • Chromatographic Separation: The sample is injected into an HPLC system where the N-nitroso compounds are separated from other matrix components on a suitable column, typically a reverse-phase C18 column.

  • Post-Column Photolysis: After eluting from the column, the separated N-nitroso compounds are passed through a photoreactor equipped with a UV lamp (e.g., 254 nm). The UV energy cleaves the N-NO bond, releasing nitrite ions (NO₂⁻).

  • Griess Reaction and Detection: The eluent containing the newly formed nitrite is then mixed with the Griess reagent. The Griess reaction is a two-step diazotization process. In the first step, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a intensely colored magenta azo dye. The absorbance of this dye is measured by a UV-Vis detector at approximately 540 nm.

The overall workflow ensures high selectivity, as only compounds that liberate nitrite upon UV photolysis will produce a signal.

Experimental

Instrumentation and Reagents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.

  • Post-column derivatization system including:

    • Reagent pump

    • UV photoreactor (photolysis unit)

    • Reaction coil

    • T-mixer

  • UV-Vis detector

Reagents and Standards:

Preparation of Reagents

Griess Reagent: The Griess reagent is typically prepared as two separate solutions that are mixed shortly before use.

  • Reagent A (Sulfanilamide Solution): Dissolve 1 g of sulfanilamide in 100 mL of 5% (v/v) phosphoric acid.

  • Reagent B (NED Solution): Dissolve 0.1 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water.

  • Working Griess Reagent: Mix equal volumes of Reagent A and Reagent B on the day of use. Protect the solution from light.[1][2]

Mobile Phase: A typical mobile phase for the separation of N-nitroso compounds is a gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM phosphoric acid) and an organic solvent like acetonitrile or methanol.

Chromatographic Conditions

The following table summarizes typical HPLC and post-column reaction conditions. These may need to be optimized for specific applications.

ParameterCondition
HPLC Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of 10 mM phosphoric acid and acetonitrile
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 - 100 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
UV Lamp (Photolysis) 254 nm
Griess Reagent Flow Rate 0.1 - 0.5 mL/min
Reaction Coil PEEK or Teflon tubing, length and volume optimized for reaction time
Reaction Temperature Ambient or heated (e.g., 60 °C) to accelerate the reaction[3]
Detection Wavelength 540 - 548 nm[1][4][5]

Protocols

Standard Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of NNG standard and dissolve it in a suitable solvent (e.g., methanol or water) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent. The concentration range should bracket the expected concentration of NNG in the samples.

  • Nitrite Calibration Standards: To calibrate the Griess reaction itself, prepare a series of sodium nitrite standards in deionized water, typically in the range of 1-100 µM.[2]

Sample Preparation

Sample preparation will vary depending on the matrix. For aqueous samples, direct injection may be possible after filtration. For more complex matrices like food or biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interferences and concentrate the analytes.

Analytical Procedure
  • Set up the HPLC and post-column derivatization system according to the parameters outlined in the "Chromatographic Conditions" table.

  • Equilibrate the entire system with the mobile phase until a stable baseline is achieved.

  • Start the flow of the Griess reagent and allow the system to stabilize further.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the series of NNG or nitrite standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • After the analytical run, flush the system with an appropriate solvent to remove any residual reagents and sample components.

Data and Performance Characteristics

The performance of the HPLC with a post-column Griess reactor method is characterized by its linearity, sensitivity, and precision.

Quantitative Data Summary
Analyte / ParameterLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
N-Nitrosoproline3.5 - 900 ng (injected)--[6]
Various N-Nitrosamines-4 - 28 ng/L (after 1000-fold SPE concentration)-[7][8]
Nitrite (Griess Assay)1 - 100 µM--[2]
N-Nitrosoglyphosate (NNG)0.10 - 4.00 mg/L (by HPLC-UV direct)-< 1 mg/kg[9][10]

Note: The NNG data is for direct HPLC-UV and not specifically with a Griess post-column reactor, but it provides context for typical concentration ranges.

Visualizations

Experimental Workflow

G cluster_hplc HPLC System cluster_pcr Post-Column Reactor autosampler Autosampler (Sample Injection) column HPLC Column (Separation) autosampler->column pump HPLC Pump (Mobile Phase) pump->column uv_lamp UV Photolysis Unit (N-NO Cleavage) column->uv_lamp Eluent with separated NNG mixer T-Mixer uv_lamp->mixer Eluent with liberated Nitrite reactor_coil Reaction Coil (Color Development) mixer->reactor_coil reagent_pump Reagent Pump (Griess Reagent) reagent_pump->mixer detector UV-Vis Detector (540 nm) reactor_coil->detector data_system Data Acquisition System detector->data_system

Caption: Workflow for NNG analysis using HPLC with a post-column Griess reactor.

Griess Reaction Signaling Pathway

G cluster_cleavage UV Photolysis cluster_griess Griess Reaction nng N-Nitroso Compound (R₂N-NO) nitrite Nitrite (NO₂⁻) nng->nitrite UV Light (254 nm) diazonium Diazonium Salt nitrite->diazonium + Sulfanilamide (in acid) sulfanilamide Sulfanilamide azo_dye Magenta Azo Dye diazonium->azo_dye + NED ned N-(1-naphthyl)ethylenediamine (NED) detector Detection at ~540 nm azo_dye->detector

Caption: Chemical pathway of the post-column Griess reaction for N-nitroso compounds.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No peak or very small peaks UV lamp is off or has low intensity.Check the UV lamp status and replace if necessary.
Griess reagent is old or degraded.Prepare fresh Griess reagent. Ensure NED solution is protected from light and air.
Incorrect detection wavelength.Verify the detector is set to the correct wavelength (~540 nm).
High baseline noise Air bubbles in the system.Degas the mobile phase and Griess reagent. Check for leaks in the tubing.
Reagent pump is pulsating.Install a pulse dampener on the reagent pump line.
Drifting baseline Incomplete mixing of reagent and eluent.Ensure the T-mixer is functioning correctly.
Temperature fluctuations.Use a column oven and ensure the reaction coil is in a stable temperature environment.
Reagent degradation over time.Prepare fresh Griess reagent more frequently.
Broad or tailing peaks Excessive dead volume in the post-column system.Minimize the length and diameter of tubing connecting the components.
Slow reaction kinetics.Optimize the reaction coil length and temperature to ensure complete reaction.

Conclusion

The use of a Griess post-column reactor provides a sensitive, selective, and reliable method for the determination of N-nitroso-N-guanidine and other N-nitroso compounds. By converting the non-chromophoric N-nitroso group into a strongly absorbing azo dye, this technique significantly enhances detection capabilities compared to direct UV detection. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique for routine analysis and quality control.

References

Application Notes and Protocols for the Quantification of N-Nitrosoglyphosate Below 1 ppm in Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) impurity of toxicological concern that can be present in glyphosate-based herbicides. Its formation can occur during the synthesis of glyphosate (B1671968) or through the reaction of glyphosate with nitrosating agents in the environment.[1] Regulatory bodies, including the US Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO), have set a maximum allowable limit of 1 part per million (ppm) for NNG in commercial glyphosate formulations.[1][2] Accurate and sensitive analytical methods are therefore crucial for monitoring and controlling the levels of this impurity in commercial products to ensure consumer and environmental safety.

This document provides detailed application notes and protocols for three validated methods for the quantification of N-Nitrosoglyphosate in commercial herbicide formulations at concentrations below 1 ppm:

  • High-Performance Liquid Chromatography with Post-Column Derivatization and UV-Vis Detection (HPLC-PCD-UV/Vis): A robust and widely used method.

  • Direct Injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method.

  • Ion Chromatography with UV Detection (IC-UV): A direct method that does not require derivatization.

Comparison of Analytical Methods

The following table summarizes the key quantitative performance parameters of the three analytical methods described in this document, allowing for an easy comparison to select the most suitable method for a specific laboratory's needs.

ParameterHPLC-PCD-UV/VisDirect Injection LC-MS/MSIon Chromatography with UV Detection (IC-UV)
Principle Anion exchange chromatography followed by post-column derivatization to form a colored compound detected by UV-Vis.Reversed-phase chromatography with direct detection by tandem mass spectrometry.Ion exchange chromatography with direct UV detection.
Limit of Detection (LOD) ~0.1 ppm (estimated)0.1 ppmNot explicitly reported, but method is sensitive enough for the 1 ppm limit.
Limit of Quantitation (LOQ) 0.8 mg/kg (~0.8 ppm)0.5 ppmSufficient to quantify below 1 ppm.
Linearity Range 10 - 200 ppb (for standard curve)25x linear range established0.1 - 4.0 mg/L (for calibration solutions)
Reported Precision Pooled coefficient of variation: 0.014Not explicitly reportedRepeatability CV: 0.9%, Intermediate Precision CV: 5.2%
Reported Recovery Not explicitly reportedNot explicitly reported83.0 ± 0.9% and 105.3 ± 10.0% at two fortified levels
Derivatization Required? YesNoNo
Key Advantages Established and robust method.High sensitivity and specificity, no derivatization needed.Simple, direct method without derivatization.
Key Disadvantages Requires a post-column reactor and handling of corrosive reagents.Requires access to an LC-MS/MS instrument.May have lower sensitivity compared to LC-MS/MS.

Experimental Protocols

General Considerations for Sample Handling and Standard Preparation

3.1.1. N-Nitrosoglyphosate Analytical Standard

The N-Nitrosoglyphosate (NNG) analytical standard is commercially available from various chemical suppliers. Due to the potential hazards associated with nitrosamines, it is recommended to purchase a certified reference standard.

  • Preparation of Stock Standard Solution (e.g., 1000 ppm): Accurately weigh approximately 10.0 mg of NNG analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with deionized water. This stock solution should be stored in a refrigerator at 4°C and protected from light.

  • Preparation of Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with deionized water. The concentration range of the working standards should bracket the expected concentration of NNG in the samples and cover the linear range of the analytical method.

3.1.2. Sample Preparation for Commercial Liquid Herbicides

Commercial liquid herbicide formulations contain a high concentration of glyphosate salts and various adjuvants, which can interfere with the analysis. The following is a general procedure for the preparation of these samples.

  • Accurate Weighing: Accurately weigh an appropriate amount of the commercial liquid herbicide formulation (e.g., 2.0 g) into a suitable container (e.g., a 50 mL polypropylene (B1209903) centrifuge tube).

  • Dilution and Dissolution: Add a known volume of a suitable solvent. For many formulations, dilution with a dilute basic solution (e.g., 0.1 M NaOH) is effective for dissolving the sample and ensuring the NNG is in a stable, ionized form. For a 2.0 g sample, diluting to a final volume of 10 mL is a common starting point.

  • Homogenization: Vigorously mix the sample to ensure complete dissolution. Sonication for 10-15 minutes can aid in this process.

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the chromatography system.

Method 1: HPLC with Post-Column Derivatization and UV-Vis Detection (HPLC-PCD-UV/Vis)

3.2.1. Principle

This method involves the separation of NNG from the glyphosate matrix and other components of the herbicide formulation using anion exchange chromatography. After separation, the NNG is denitrosated with hydrobromic acid (HBr) in a post-column reactor to form a nitrosyl cation. This cation then reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo dye, which is detected by a UV-Vis detector at approximately 550 nm.

3.2.2. Experimental Workflow

HPLC_PCD_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Commercial Herbicide Sample Dilution Dilution with 0.1M NaOH Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Anion Exchange Separation Injection->Separation PCD Post-Column Derivatization (HBr, Sulfanilamide, NED) Separation->PCD Detection UV-Vis Detection (550 nm) PCD->Detection Quantification Quantification against Calibration Curve Detection->Quantification

Caption: HPLC-PCD-UV/Vis workflow for NNG analysis.

3.2.3. Detailed Protocol

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system with a pump, injector, and UV-Vis detector.

    • Anion exchange analytical column (e.g., Whatman Partisil 10 SAX, 250 mm x 4.6 mm, 10 µm).

    • Post-column reaction system with a pump for reagents and a reaction coil.

    • Data acquisition and processing system.

  • Reagents and Standards:

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of ammonium phosphate buffer and methanol (e.g., 20g ammonium phosphate monobasic in 2L of water, add 400mL methanol, and bring to a final volume of 4L with water, adjust pH to 2.1 with phosphoric acid).

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 100 µL.

    • Column Temperature: Ambient.

    • Detection Wavelength: 550 nm.

  • Post-Column Derivatization:

    • Reagent 1 (HBr): Mix 500 mL of 48% HBr with 500 mL of deionized water.

    • Reagent 2 (Sulfanilamide/NED): Dissolve 40 g of sulfanilamide and 135 mL of 30% Brij 35 in approximately 2 L of deionized water, add 400 mL of concentrated HCl, and bring to a final volume of 4 L. Then, dissolve 4.35 g of NED in this solution.

    • Reagent Flow Rates: Typically around 0.5 mL/min for each reagent.

    • Reaction Temperature: The reaction coil is often heated (e.g., 94°C) to facilitate the reaction.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area or height of the NNG standards against their concentrations.

    • Quantify the NNG in the samples by comparing their peak responses to the calibration curve.

Method 2: Direct Injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

3.3.1. Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to directly detect and quantify NNG in a diluted herbicide sample. The separation is typically achieved on a reversed-phase column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of NNG is selected and fragmented, and a characteristic product ion is monitored for quantification.

3.3.2. Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Commercial Herbicide Sample Dilution Dilution with Deionized Water Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection LC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification against Calibration Curve Detection->Quantification

Caption: LC-MS/MS workflow for direct NNG analysis.

3.3.3. Detailed Protocol

  • Apparatus:

    • Liquid Chromatograph (LC) system.

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

    • Reversed-phase C18 analytical column.

    • Data acquisition and processing system.

  • Reagents and Standards:

    • NNG analytical standard.

    • Deionized water.

    • Methanol, LC-MS grade.

    • Formic acid, LC-MS grade.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate NNG from the matrix components.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • MRM Transitions: Monitor at least two transitions for confirmation. A common transition is from the precursor ion [M-H]⁻ to a specific product ion.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum NNG signal.

  • Data Analysis:

    • Generate a calibration curve using matrix-matched standards if matrix effects are significant.

    • Quantify NNG in the samples by comparing the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.

Method 3: Ion Chromatography with UV Detection (IC-UV)

3.4.1. Principle

This method provides a direct analysis of NNG without the need for derivatization. NNG is separated from the glyphosate matrix on an anion exchange column, and its native UV absorbance is measured for quantification. This method is simpler and avoids the use of corrosive post-column reagents.

3.4.2. Experimental Workflow

ICUV_Workflow cluster_prep Sample Preparation cluster_analysis IC-UV Analysis cluster_data Data Analysis Sample Commercial Herbicide Sample Dilution Dilution with 0.1M NaOH Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection IC Injection Filtration->Injection Separation Anion Exchange Separation Injection->Separation Detection UV Detection (244 nm) Separation->Detection Quantification Quantification against Calibration Curve Detection->Quantification

Caption: IC-UV workflow for direct NNG analysis.

3.4.3. Detailed Protocol

  • Apparatus:

    • Ion Chromatography (IC) system with a pump, injector, and a UV detector.

    • Anion exchange analytical column (e.g., Metrosep A Supp 7).

    • Data acquisition and processing system.

  • Reagents and Standards:

    • NNG analytical standard.

    • Deionized water.

    • Sodium hydroxide (NaOH).

    • Sodium sulfate (B86663) (Na₂SO₄).

  • Chromatographic Conditions:

    • Mobile Phase: An aqueous solution of sodium sulfate and sodium hydroxide (e.g., 0.01 M Na₂SO₄ and 0.01 M NaOH).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 40 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 244 nm.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the NNG standards against their concentrations.

    • Quantify the NNG in the samples by comparing their peak responses to the calibration curve. It is recommended to use matrix-matched standards to compensate for potential matrix effects.[2]

Safety Precautions

  • N-Nitrosamines are potent carcinogens and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The reagents used in the HPLC-PCD-UV/Vis method, particularly hydrobromic acid and hydrochloric acid, are highly corrosive. Handle them with care and follow all laboratory safety procedures.

  • Dispose of all waste containing NNG and other hazardous chemicals according to institutional and local regulations.

Conclusion

The analytical methods detailed in these application notes provide reliable and sensitive means for quantifying N-Nitrosoglyphosate in commercial herbicide formulations at levels below the 1 ppm regulatory limit. The choice of method will depend on the available instrumentation, required sensitivity, and sample throughput of the laboratory. Proper validation of the chosen method in the specific laboratory environment is essential to ensure accurate and defensible results.

References

Troubleshooting & Optimization

overcoming glyphosate co-elution in N-Nitrosoglyphosate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosoglyphosate (NNG) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on resolving co-elution with glyphosate (B1671968).

Troubleshooting Guide: Overcoming Glyphosate Co-elution

This guide provides a systematic approach to diagnosing and resolving issues with glyphosate co-elution during NNG analysis.

Question: I am observing poor peak resolution or complete co-elution of N-Nitrosoglyphosate (NNG) and glyphosate. What are the potential causes and how can I fix it?

Answer:

Co-elution of NNG and glyphosate is a common challenge due to their structural similarities and the high concentration of glyphosate in many samples.[1] The primary goal is to enhance the chromatographic selectivity between the two compounds. Here is a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Co-elution of NNG and Glyphosate start Start: Poor Peak Resolution/ Co-elution Observed check_column 1. Verify Column Type and Condition - Is it a Strong Anion Exchange (SAX) column? - Is the column old or showing reduced retention? start->check_column optimize_mp 2. Optimize Mobile Phase - Adjust pH (typically basic for IC, acidic for post-column) - Modify Ionic Strength (e.g., adjust salt concentration) check_column->optimize_mp Column OK check_flow 3. Review Flow Rate - Is the flow rate optimal for the column dimensions? - Consider reducing the flow rate for better separation. optimize_mp->check_flow Still co-eluting sample_prep 4. Assess Sample Preparation - Is the sample appropriately diluted? - Was sulfamic acid used to rinse glassware to prevent artificial NNG formation? check_flow->sample_prep Still co-eluting end End: Resolution Achieved sample_prep->end Resolution Improved G cluster_1 Post-Column Derivatization Pathway NNG NNG from Column Nitrosyl Nitrosyl Cation NNG->Nitrosyl + HBr (Denitrosation) HBr HBr (Acid) AzoDye Purple Azo Dye Nitrosyl->AzoDye + Griess Reagent Griess Griess Reagent (Sulfanilamide + NED) Detector Detection at 550 nm AzoDye->Detector

References

improving sensitivity of N-Nitrosoglyphosate detection methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of N-Nitrosoglyphosate (NNG).

Troubleshooting Guide

This guide addresses specific issues that may arise during NNG analysis.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Sensitivity / Low Signal 1. Degradation of NNG standards. 2. Suboptimal post-column reaction conditions. 3. Insufficient sample injection volume. 4. Low detector sensitivity.1. Prepare fresh NNG working stock solutions weekly.[1] 2. Optimize the temperature of the post-derivatization reaction; for instance, a thermostatized bath at 95 °C has been used successfully.[2] Ensure proper mixing of reagents and eluate. 3. Increase the injection volume. One method utilizes a 1 mL injection to enhance sensitivity without a concentration step.[1] 4. Ensure the detector is set to the correct wavelength (e.g., 550 nm for the azo dye in the Griess reaction or 244 nm for direct UV detection).[1][3]
Peak Tailing or Poor Peak Shape 1. Column degradation or contamination. 2. Inappropriate mobile phase composition or pH. 3. Co-elution with glyphosate (B1671968) matrix.1. Use a pre-column filter and/or guard column to extend the analytical column's lifetime.[1] If the column is old or contaminated, replace it. 2. Adjust the mobile phase pH, as it can influence the hydrogen dissociations of both glyphosate and NNG, thereby improving separation selectivity.[3] The ionic strength of the eluent can also be adjusted to manage retention times.[1][3][4] 3. For high concentrations of glyphosate, ensure the analytical method is robust enough to separate it from NNG. Ion chromatography with a high ionic strength eluent is designed for this purpose.[3][4]
High Baseline Noise 1. Contaminated reagents or mobile phase. 2. Air bubbles in the detector flow cell. 3. Fluctuations in the post-column reactor.1. Filter and degas the mobile phase through a 0.22 micron filter.[1] Use high-purity water (e.g., Milli-Q) and analytical grade reagents. 2. Ensure all connections are secure and the mobile phase is properly degassed to prevent bubble formation. The use of an air-segmented flow system can minimize dispersion in complex post-derivatization manifolds. 3. Ensure a stable flow of all reagents and mobile phase to obtain a good baseline before starting injections.[1]
Inconsistent or Irreproducible Results 1. Contamination from glassware or sample containers. 2. In-situ formation of NNG in the sample. 3. Instability of prepared standards and samples.1. Thoroughly rinse all glassware and Nalgene bottles with a sulfamic acid solution, followed by copious amounts of deionized water to remove any trace amounts of nitrite (B80452).[1] 2. Nitrate (B79036) ions can react with glyphosate to form NNG.[1] The addition of a sodium hydroxide (B78521)/hydrogen peroxide solution to samples and standards can help prevent the formation of NNG.[1] 3. Prepare working standards fresh weekly and keep them refrigerated during experiments.[1][3] Prepare samples and dilute on a weight-per-weight basis for accuracy.[1]
Reduced Column Lifetime 1. High salt concentration in the mobile phase. 2. Sample matrix effects. 3. Corrosive reagents in post-column derivatization.1. The retention of NNG on the column may decrease over time. The salt concentration in the mobile phase can be adjusted to maintain a consistent retention time.[1] 2. Use a guard column and/or a pre-column filter to protect the analytical column.[1] 3. If using highly corrosive reagents for post-column derivatization, flush the system with a water-methanol mixture (e.g., 80:20) after running samples.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for sensitive N-Nitrosoglyphosate (NNG) detection?

A1: The most prevalent and sensitive methods are based on High-Performance Liquid Chromatography (HPLC). Two main approaches are:

  • HPLC with Post-Column Derivatization: This method separates NNG from other compounds on a strong anion exchange (SAX) column. The eluate then enters a post-column reactor where NNG is derivatized, often using the Griess reaction, to form a colored compound that is detected by a UV-Visible spectrophotometer at around 550 nm.[1] This technique is highly sensitive, reaching parts per billion (ppb) levels.[1]

  • Ion Chromatography (IC) with UV Detection: This is a simpler, direct method that does not require a post-column derivatization step.[3][4] It uses an ion chromatography system with an anionic column and a high ionic strength eluent to separate NNG from the glyphosate matrix, followed by direct detection with a UV detector, typically around 244 nm.[3][4]

Q2: What are the known interferences in NNG analysis?

A2: Other N-nitroso compounds and nitrate ions can give a response with the Griess post-column reactor.[1] However, a robust chromatographic method should be able to separate these interferences from the NNG peak. A significant challenge is the potential for nitrate ions to react with glyphosate to form NNG, which can lead to artificially high results.[1] To mitigate this, all glassware and equipment should be rinsed with sulfamic acid to remove any nitrite ions.[1]

Q3: How can I prevent the artificial formation of NNG during sample preparation and analysis?

A3: To prevent the formation of NNG, a solution of sodium hydroxide and hydrogen peroxide can be added to both samples and standards.[1] Additionally, using sulfamic acid-washed and deionized water-rinsed brown Nalgene bottles for sample collection is crucial to maintain sample integrity.[1]

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for NNG?

A4: The sensitivity of the method can vary. For HPLC with post-column derivatization, the standard curve range can be from 10 to 200 ppb.[1] One simplified HPLC post-derivatization method reported a limit of detection of 0.04 mg/L (0.8 mg/kg in the solid sample). An Ion Chromatography method with UV detection reported an LOD of 0.016 mg/L (corresponding to 0.08 mg/kg in the sample) and an LOQ of 0.048 mg/L (corresponding to 0.24 mg/kg in the sample).[6]

Q5: How does the high concentration of glyphosate in a sample affect NNG analysis?

A5: The high concentration of glyphosate relative to NNG can lead to co-elution, making accurate quantification difficult.[3] The mobile phase pH is a critical parameter, as it affects the ionic state of both glyphosate and NNG and can be optimized to improve chromatographic separation.[3] Using a high ionic strength eluent in ion chromatography can also help to manage the retention times in the presence of a large excess of glyphosate.[3][4]

Performance of NNG Detection Methods

The following table summarizes the performance characteristics of different analytical methods for NNG detection.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryNotes
HPLC with Post-Column Derivatization 0.04 mg/L (0.8 mg/kg in solid sample)Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.A simplified and sensitive method.
Ion Chromatography with UV Detection 0.016 mg/L (0.08 mg/kg in sample)[6]0.048 mg/L (0.24 mg/kg in sample)[6]83.0 ± 0.9% and 105.3 ± 10.0% at two different fortification levels.[3][6]A direct, simple, and sensitive method without derivatization.[3][4]

Experimental Protocols

Method 1: HPLC with Post-Column Reaction and UV-Vis Detection

This protocol is based on the separation of NNG using a strong anion exchange column, followed by a post-column Griess reaction to form a colored azo dye detected at 550 nm.[1]

1. Reagent Preparation:

  • Mobile Phase: Dissolve 20 g of ammonium (B1175870) phosphate (B84403) monobasic in 2.0 L of deionized water. Add 400 mL of methanol (B129727) and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid. Filter and degas the mobile phase through a 0.22 micron filter.[1]

  • Post-Column Reagent 1 (HBr): Dissolve 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 400 mL of deionized water. Add 500 mL of 48% HBr and bring the volume to 1.0 L with deionized water.[1]

  • Post-Column Reagent 2 (Sulfanilamide/Brij 35): To 2.0 L of deionized water, add 400 mL of concentrated HCl. Add 40.0 g of sulphanilamide and 135 mL of 30% Brij 35. Bring the volume to 4.0 L with deionized water.[1]

  • Sulfamic Acid Solution (for cleaning): Dissolve 20 g of sulfamic acid in 1.0 L of deionized water.[1]

2. Sample and Standard Preparation:

  • Cleaning: All glassware and sample bottles must be rinsed with the sulfamic acid solution and then with copious amounts of deionized water.[1]

  • Stock Solution (1000 ppm NNG): Accurately weigh 0.1000 g of analytical grade NNG into a 100 mL volumetric flask and dilute to the mark with deionized water.[1]

  • Working Stock Solution (5 ppm NNG): Prepare a 5 ppm working solution by appropriate dilution of the 1000 ppm stock solution. This should be made fresh weekly.[1]

  • Calibration Standards (10 - 200 ppb): Prepare a series of standards by diluting the 5 ppm working stock solution with deionized water.[1]

  • Sample Preparation (Glyphosate Wetcake Example): Weigh approximately 0.4000 g of the sample into a clean sample bottle. Add 0.85 mL of 2.5 N NaOH/0.3% hydrogen peroxide and dilute to 10.00 g with deionized water.[1]

3. Chromatographic Analysis:

  • HPLC System: An HPLC system equipped with a strong anion exchange (SAX) column.[1]

  • Injection Volume: 1 mL.[1]

  • Post-Column Reactor: A system to mix the column effluent with the post-column reagents.

  • Detector: UV-Vis detector set at 550 nm.[1]

  • Procedure:

    • Start the flow of the mobile phase and all post-column reagents.

    • Once a stable baseline is achieved, begin injecting standards and samples.[1]

    • Measure the peak height of the NNG peak for all standards and samples.[1]

    • Construct a calibration curve from the standards and determine the NNG concentration in the samples.[1]

Method 2: Ion Chromatography with Direct UV Detection

This protocol describes a direct method for NNG determination using ion chromatography with UV detection, which avoids the need for post-column derivatization.[3][4]

1. Reagent Preparation:

  • Mobile Phase: A high ionic strength solution, for example, containing Na2SO4 (0.01 mol/L) and NaOH (0.01 mol/L at pH 10).[4]

  • Sample Diluent: 0.1 mol/L NaOH.[3]

2. Sample and Standard Preparation:

  • Stock Solutions:

    • Glyphosate Stock (10.0 g/L): Dissolve glyphosate in 0.1 mol/L NaOH.[3]

    • NNG Stock (500 mg/L): Dissolve NNG in water.[3]

  • Working Solutions: Prepare daily by diluting the stock solutions. Keep refrigerated.[3]

  • Calibration Standards: Prepare matrix-matched standards (e.g., 0.1, 0.25, 0.75, 2.0, and 4.0 mg/L of NNG) in a 10 g/L glyphosate solution to simulate the sample matrix.[3]

  • Sample Preparation:

    • Weigh 2 g of the technical glyphosate sample and dilute to a final volume of 10 mL with 0.1 mol/L NaOH.[3]

    • Stir the solution vigorously for 10 minutes.[3]

    • Sonicate for 15 minutes.[3]

    • Filter through a 0.45 µm filter.[3]

3. Chromatographic Analysis:

  • IC System: An ion chromatograph equipped with an anionic column (e.g., Metrosep A Supp 7) and a photodiode array (PDA) or UV detector.[4]

  • Detector Wavelength: 244 nm.[3]

  • Procedure:

    • Equilibrate the IC system with the mobile phase.

    • Inject the prepared standards and samples.

    • Quantify NNG by integrating the peak areas.[3] Note that the NNG signal may appear as two partially resolved peaks.[3][6]

    • Create a calibration curve from the matrix-matched standards to determine the NNG concentration in the samples.

Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_pcr Post-Column Reaction cluster_detection Detection & Analysis prep_sample Sample Preparation (Dilution with NaOH/H2O2) injector Injector (1 mL) prep_sample->injector prep_std Standard Preparation (10-200 ppb) prep_std->injector column SAX Column injector->column reactor Mixing & Reaction Coil column->reactor Column Effluent reagent1 Reagent 1 (HBr) reagent1->reactor reagent2 Reagent 2 (Sulfanilamide) reagent2->reactor detector UV-Vis Detector (550 nm) reactor->detector data Data Acquisition & Analysis detector->data

Caption: Workflow for NNG detection by HPLC with post-column derivatization.

troubleshooting_flowchart start Start: Poor NNG Detection Results q1 Is the signal low or absent? start->q1 s1_yes Check Standard Viability (Prepare Fresh Weekly) Increase Injection Volume q1->s1_yes Yes q2 Is there peak tailing or splitting? q1->q2 No end Problem Resolved s1_yes->end s2_yes Check Column Health (Use Guard Column) Adjust Mobile Phase pH/Ionic Strength q2->s2_yes Yes q3 Are results inconsistent? q2->q3 No s2_yes->end s3_yes Rinse Glassware with Sulfamic Acid Prevent In-Situ NNG Formation (Add NaOH/H2O2) q3->s3_yes Yes q3->end No s3_yes->end

Caption: Troubleshooting decision tree for common NNG detection issues.

References

Technical Support Center: Preventing N-Nitrosoglyphosate (NNG) Formation During Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of N-Nitrosoglyphosate (NNG), a carcinogenic impurity, during the analytical testing of glyphosate (B1671968) samples.

Troubleshooting Guide: Artifactual NNG Formation

This guide addresses common issues encountered during sample analysis that may lead to the artificial formation of N-Nitrosoglyphosate.

Issue Potential Cause Recommended Action
High NNG levels in samples, but not in standards. Nitrite (B80452) or nitrate (B79036) contamination of sample collection containers or glassware.Thoroughly clean all glassware and sample containers with a sulfamic acid solution followed by a rinse with deionized water to eliminate any residual nitrite ions.[1]
Presence of residual nitrite in the sample matrix.Consider adding a nitrite scavenger, such as ascorbic acid or sodium ascorbate, to the sample preparation workflow. The effectiveness of scavengers can be pH and matrix-dependent.
Inconsistent NNG results across replicate samples. Inhomogeneous distribution of nitrite contamination or variable sample storage conditions.Ensure uniform sample collection and storage procedures. Use amber or opaque containers to protect samples from light and store them at a consistent, cool temperature.[1]
Increasing NNG concentration over time in stored samples. Ongoing nitrosation reaction due to the presence of precursors (glyphosate and nitrite) and favorable storage conditions.Analyze samples as quickly as possible after collection. If storage is necessary, acidify the sample to a pH below 2 and store it at low temperatures (e.g., 4°C) to slow down the reaction rate. However, be aware that acidic conditions can also favor nitrosation if nitrites are present.
Unexpected peaks interfering with NNG quantification. Co-elution of other N-nitroso compounds or matrix components.Optimize the chromatographic method, including the mobile phase composition and gradient, to improve the separation of NNG from interfering compounds.[1]

Frequently Asked Questions (FAQs)

What is N-Nitrosoglyphosate (NNG) and why is it a concern?

N-Nitrosoglyphosate is a nitrosamine (B1359907) impurity that can be present in technical grade glyphosate or form during its analysis.[2] Nitrosamines are a class of compounds that are considered probable human carcinogens, making their presence in any product, even as an impurity, a significant safety concern.

What are the primary factors that promote the formation of NNG during sample analysis?

The formation of NNG is primarily influenced by the following factors:

  • Presence of Nitrosating Agents: Nitrite and nitrate ions are the most common nitrosating agents that react with glyphosate to form NNG.[1]

  • pH: The rate of NNG formation is highly dependent on the pH of the solution, with the maximum formation observed at a pH of 2.5.[3]

  • Temperature: The reaction rate increases with temperature, with studies showing significant formation at 25°C.[3]

  • Presence of Catalysts: Certain ions, such as thiocyanate, can catalyze the nitrosation reaction and increase the rate of NNG formation.[3]

How can I prevent NNG formation during sample preparation?

To minimize the artificial formation of NNG, the following preventative measures are recommended:

  • Glassware and Container Preparation: All glassware and sample containers must be meticulously cleaned to remove any traces of nitrite. A rinse with a sulfamic acid solution is effective for this purpose.[1]

  • Use of Nitrite Scavengers: The addition of nitrite scavengers to the sample can effectively inhibit the nitrosation reaction. Ascorbic acid, sodium ascorbate, and p-aminobenzoic acid (PABA) are known to be effective inhibitors of nitrosamine formation.[4][5]

  • pH Control: Maintaining a pH away from the optimal formation pH of 2.5 can help reduce the rate of NNG formation.

  • Temperature Control: Whenever possible, keep samples cool to slow down the chemical reaction.

What are the recommended analytical techniques for NNG analysis?

The two most common and validated methods for the determination of NNG in glyphosate samples are:

  • High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization: This method involves separating NNG from other compounds on an anion exchange column, followed by a post-column reaction to form a colored compound that can be detected by a UV-Vis detector.[1]

  • Ion Chromatography (IC) with UV Detection: This is a direct and sensitive method for the determination of NNG without the need for a derivatization step.[6]

Quantitative Data on NNG Formation and Prevention

The following tables summarize key quantitative data related to the kinetics of NNG formation and the effectiveness of preventative measures.

Table 1: Kinetics of N-Nitrosoglyphosate Formation

ParameterValueConditionsReference
Reaction Order Third-order kinetics-[3]
Optimal pH for Formation 2.525°C[3]
pH-dependent Rate Constant 2.43 M⁻² sec⁻¹pH 2.5, 25°C[3]
Activation Energy 9.5 kcal mole⁻¹-[3]
Effect of Catalyst (Thiocyanate) 4.6-fold increase in rate-[3]

Table 2: Efficacy of Common Nitrite Scavengers in Preventing Nitrosamine Formation (General)

Nitrite ScavengerMolar Ratio (Scavenger:Nitrite)Inhibition EfficiencyReference
Ascorbic Acid 10:1High[4][5]
Sodium Ascorbate 10:1High[4]
p-Aminobenzoic Acid (PABA) 10:1High[4][5]
L-Cysteine 10:1High[4][5]
Maltol 10:1Moderate[4]
Propyl Gallate 10:1Moderate[4]

Note: The efficiencies are based on studies of various nitrosamines and may not be directly transferable to NNG. Specific validation for NNG is recommended.

Experimental Protocols

Protocol 1: Sample Handling and Preparation to Minimize NNG Formation
  • Glassware Preparation:

    • Wash all glassware (beakers, volumetric flasks, autosampler vials, etc.) and sample collection containers with a 1% (w/v) sulfamic acid solution.

    • Rinse thoroughly with deionized water (at least three times).

    • Dry the glassware in an oven.

  • Sample Collection:

    • Collect glyphosate samples in clean, amber, or opaque Nalgene bottles to protect from light.[1]

  • Sample Preparation:

    • Accurately weigh the glyphosate sample into a prepared volumetric flask.

    • Dissolve the sample in a solution of 0.1 M sodium hydroxide.

    • To inhibit NNG formation, consider adding a freshly prepared solution of a nitrite scavenger (e.g., ascorbic acid to a final concentration of 10 mM).

    • Bring the flask to volume with deionized water and mix thoroughly.

    • Filter the sample through a 0.45 µm filter before analysis.

Protocol 2: Analysis of NNG by HPLC with Post-Column Derivatization (Based on FAO Method)
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A strong anion exchange (SAX) column.

  • Mobile Phase: A buffered mobile phase, for example, a mixture of ammonium (B1175870) phosphate (B84403) and methanol, adjusted to an acidic pH (e.g., 2.1).[1]

  • Post-Column Reagents:

    • Reagent 1 (Denitrosation): Hydrobromic acid (HBr) solution.

    • Reagent 2 (Color Development): A solution containing N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) in an acidic medium.[1]

  • Procedure:

    • Inject the prepared sample into the HPLC system.

    • Separate NNG from other components on the SAX column.

    • The column effluent is mixed with the HBr solution in a post-column reactor to release the nitrosyl cation.

    • The resulting solution is then mixed with the color development reagent to form a stable, colored azo dye.

    • Detect the azo dye at its maximum absorbance wavelength (e.g., 550 nm).

    • Quantify NNG concentration by comparing the peak area to a calibration curve prepared from NNG standards.

Visualizations

NNG_Formation_Pathway glyphosate Glyphosate nng N-Nitrosoglyphosate (NNG) glyphosate->nng Nitrosation nitrosating_agent Nitrosating Agent (e.g., Nitrite/Nitrate) nitrosating_agent->nng conditions Favorable Conditions (pH 2.5, 25°C, Catalysts) conditions->nng

Diagram of the N-Nitrosoglyphosate (NNG) formation pathway.

Experimental_Workflow cluster_prevention Prevention Steps cluster_analysis Analytical Steps clean_glassware Clean Glassware (Sulfamic Acid) sample_prep Sample Preparation clean_glassware->sample_prep add_scavenger Add Nitrite Scavenger (e.g., Ascorbic Acid) hplc_separation HPLC Separation (SAX Column) add_scavenger->hplc_separation sample_prep->add_scavenger post_column_reaction Post-Column Reaction hplc_separation->post_column_reaction detection UV-Vis Detection post_column_reaction->detection end End detection->end start Start start->clean_glassware

Workflow for glyphosate analysis with NNG prevention.

References

N-Nitrosoglyphosate Analysis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of N-Nitrosoglyphosate (NNG) during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during NNG analysis that may lead to low recovery.

Q1: What are the most common causes of low N-Nitrosoglyphosate (NNG) recovery?

Low recovery rates for NNG can stem from several factors throughout the analytical process. The most common culprits include:

  • Analyte Degradation: NNG can be unstable under certain conditions. Degradation can occur during sample storage and preparation.[1] To mitigate this, a solution of sodium hydroxide (B78521) and hydrogen peroxide can be added to samples and standards to help prevent the formation and degradation of NNG.[2]

  • Matrix Effects: The sample matrix, particularly in technical glyphosate (B1671968) samples, can significantly interfere with the analysis, leading to signal suppression or enhancement.[3][4] The high concentration of glyphosate can co-elute with NNG, affecting the accuracy of quantification.[5][6] Using matrix-matched calibration standards is a common strategy to compensate for these effects.[5][7]

  • Suboptimal Extraction: Incomplete extraction of NNG from the sample matrix will directly result in low recovery. The choice of extraction solvent and method is critical.[8] For technical glyphosate, dissolution in a dilute sodium hydroxide solution is a common practice.[6][9]

  • Improper Sample Handling and Storage: NNG may degrade over time, even under frozen storage.[1] It is crucial to use appropriate containers, such as brown Nalgene bottles, and to properly clean all glassware with a sulfamic acid solution to remove any trace amounts of nitrite (B80452) that could lead to unintended nitrosation.[2]

  • Issues with the Analytical Method: Problems with the chromatographic separation or the post-column derivatization process can also lead to inaccurate quantification and the appearance of low recovery.[10][11]

Q2: My NNG recovery is consistently low. Where should I start troubleshooting?

A systematic approach is key to identifying the source of low recovery. The following workflow diagram outlines a logical troubleshooting process.

G Troubleshooting Workflow for Low NNG Recovery cluster_start cluster_prep Sample Preparation & Handling cluster_extraction Extraction & Matrix cluster_analysis Analytical Method cluster_solution Solutions start Start: Low NNG Recovery Observed check_storage Verify Sample Storage (Temp, Light Protection) start->check_storage Initial Checks check_glassware Confirm Glassware Cleaning (Sulfamic Acid Rinse) check_storage->check_glassware solution_storage Optimize Storage & Handling check_storage->solution_storage Issue Found check_reagents Assess Reagent Quality & Preparation (e.g., NaOH/H2O2 stability solution) check_glassware->check_reagents check_glassware->solution_storage Issue Found check_extraction Review Extraction Protocol (Solvent, Sonication, Time) check_reagents->check_extraction If prep is ok check_reagents->solution_storage Issue Found eval_matrix Evaluate Matrix Effects (Spike & Recovery, Matrix-Matched Standards) check_extraction->eval_matrix solution_extraction Modify Extraction check_extraction->solution_extraction Issue Found check_hplc Inspect HPLC/IC System (Column, Mobile Phase, Flow Rate) eval_matrix->check_hplc If extraction is ok solution_matrix Implement Matrix-Matched Calibration eval_matrix->solution_matrix Issue Found check_pcd Verify Post-Column Derivatization (Reagent Conc., Temp, Reaction Time) check_hplc->check_pcd solution_method Optimize Analytical Method check_hplc->solution_method Issue Found check_pcd->solution_method Issue Found end Recovery Improved solution_storage->end solution_extraction->end solution_matrix->end solution_method->end

Caption: A step-by-step guide to troubleshooting low NNG recovery.

Q3: How can I minimize matrix effects from glyphosate?

The high concentration of glyphosate relative to NNG is a primary analytical challenge.[6] To minimize its impact:

  • Use Matrix-Matched Standards: Prepare your calibration standards in a blank glyphosate matrix that is free of NNG.[5] This helps to mimic the matrix effects seen in the actual samples, leading to more accurate quantification.[7]

  • Optimize Chromatographic Separation: Adjusting the mobile phase composition and pH can help to improve the separation of NNG from the glyphosate peak.[6][10] Methods often utilize a strong anion exchange (SAX) column for this purpose.[2]

  • Sample Dilution: While it may elevate detection limits, diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure the diluted NNG concentration remains within the quantifiable range of your assay.

Q4: What are the ideal storage and handling conditions for samples containing NNG?

Proper storage and handling are critical to prevent the degradation of NNG and the formation of new NNG from precursor amines and nitrites.

  • Sample Containers: Collect samples in brown Nalgene bottles to protect from light.[2]

  • Glassware Preparation: All glassware and sample bottles must be thoroughly rinsed with a sulfamic acid solution, followed by copious amounts of deionized water.[2][10] This removes any trace nitrite contamination that could artificially generate NNG.

  • Storage Temperature: Store samples at or below -18°C.[1] However, be aware that degradation can still occur, so storage time should be minimized.

  • Working Solutions: Prepare working standard solutions fresh daily or weekly as needed and keep them refrigerated during use.[2][9]

Quantitative Data Summary

The recovery of NNG can vary based on the method and matrix. The table below summarizes recovery data from a study using a validated ion chromatography method.

AnalyteMatrixFortification Level (mg L⁻¹)Recovery (%)Standard Deviation (%)
N-NitrosoglyphosateTechnical Glyphosate0.283.00.9
N-NitrosoglyphosateTechnical Glyphosate0.4105.310.0
Data sourced from a study on the direct determination of N-Nitrosoglyphosate in technical glyphosate.[5][9]

Experimental Protocols

Below are detailed methodologies for key experiments related to NNG analysis.

Protocol 1: Sample Preparation of Technical Glyphosate

This protocol is adapted for the preparation of technical glyphosate samples for NNG analysis.[6][9]

  • Weighing: Accurately weigh approximately 2.0 g of the technical glyphosate sample.

  • Dissolution: Transfer the sample to a suitable volumetric flask and dilute with 0.1 M sodium hydroxide (NaOH) to a final volume of 10 mL.

  • Homogenization: Vigorously stir the solution for 10 minutes.

  • Sonication: Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Storage: The prepared sample is now ready for injection into the HPLC/IC system. If not analyzed immediately, store refrigerated.

Protocol 2: HPLC with Post-Column Derivatization

This protocol outlines a common method for NNG analysis using HPLC with post-column derivatization based on the Griess reaction.[2][10]

G HPLC with Post-Column Derivatization Workflow cluster_hplc HPLC System cluster_pcr Post-Column Reactor (PCR) System cluster_detection Detection sample Prepared Sample Injection (e.g., 1 mL) column SAX Column sample->column pump HPLC Pump pump->column mobile_phase Mobile Phase (e.g., Ammonium (B1175870) Phosphate (B84403) & Methanol, pH 2.1) mobile_phase->pump reactor Heated Reactor (e.g., 94°C) column->reactor Eluent reagent_pump Reagent Pump reagent_pump->reactor griess_reagent Griess Reagent (e.g., HBr, Sulfanilamide (B372717), NED) griess_reagent->reagent_pump detector Visible Detector (550 nm) reactor->detector Colored Azo Dye data Data Acquisition detector->data

Caption: Workflow for NNG analysis via HPLC-PCD.

Methodology Details:

  • Chromatographic Separation:

    • Column: Strong Anion Exchange (SAX) column.[2]

    • Mobile Phase: A typical mobile phase consists of a mixture of ammonium phosphate monobasic in deionized water and methanol, with the pH adjusted to 2.1 with phosphoric acid.[2]

    • Injection Volume: A large injection volume (e.g., 1 mL) is often used to achieve the necessary sensitivity.[2]

  • Post-Column Derivatization:

    • The eluent from the HPLC column is mixed with a Griess reagent. This reagent typically contains hydrobromic acid (HBr), sulfanilamide, and N-(1-Naphthyl)ethylenediamine (NED).[2][10]

    • The HBr reacts with NNG to form a nitrosyl cation.[2]

    • This cation then reacts with sulfanilamide and NED in a heated reactor to form a purple azo dye.[2][6]

  • Detection:

    • The resulting colored compound is detected by a visible-light spectrophotometer at approximately 550 nm.[2]

    • The peak height or area is used for quantification against a calibration curve.[2]

References

Technical Support Center: Optimizing N-Nitrosoglyphosate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of N-Nitrosoglyphosate (NNG), a critical impurity in glyphosate (B1671968) production. The following information is designed to help you optimize your mobile phase pH and troubleshoot common issues encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of mobile phase pH in the HPLC separation of N-Nitrosoglyphosate (NNG)?

The pH of the mobile phase is a critical parameter in the separation of N-Nitrosoglyphosate from its parent compound, glyphosate.[1] It directly influences the ionization state of both NNG and glyphosate, which in turn affects their retention on the stationary phase.[1][2] By carefully controlling the pH, you can manipulate the charge of these molecules to achieve optimal separation and peak shape.

Q2: What are the recommended starting pH conditions for NNG separation?

Published methods for NNG analysis utilize a wide range of pH values, from acidic to alkaline conditions. The optimal pH will depend on the chosen stationary phase and the specific requirements of your separation.

  • Acidic Conditions (e.g., pH 2.1): At a low pH, the carboxylic acid groups of both glyphosate and NNG are protonated (neutral), while the phosphonic acid groups may be partially ionized. This condition is often used with anion exchange columns.[5]

  • Alkaline Conditions (e.g., pH 10-11.5): At a high pH, the carboxylic and phosphonic acid groups are deprotonated (negatively charged). This is suitable for anion exchange chromatography, where the negatively charged analytes interact with the positively charged stationary phase.[6][7]

Q3: How does mobile phase pH affect the retention time of NNG?

The retention time of NNG is directly influenced by its ionization state, which is controlled by the mobile phase pH.

  • On an anion exchange column , increasing the pH generally leads to a stronger negative charge on NNG, resulting in a stronger interaction with the stationary phase and thus a longer retention time.

  • On a reversed-phase column , where separation is based on hydrophobicity, the effect is opposite. At a lower pH, where NNG is less ionized and more neutral, it will be more hydrophobic and have a longer retention time. Conversely, at a higher pH, it will be more ionized and less retained, leading to a shorter retention time.

Q4: Can the mobile phase pH influence the peak shape of NNG?

Yes, the mobile phase pH can significantly impact the peak shape of NNG. Poor peak shape, such as tailing or fronting, can occur if the pH is close to the pKa of the analyte.[8] At such a pH, the analyte exists as a mixture of ionized and non-ionized forms, which can lead to peak broadening or splitting. To achieve sharp, symmetrical peaks, it is generally recommended to work at a pH that is at least one to two pH units away from the pKa of the analyte.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of mobile phase pH for NNG separation.

Problem Potential Cause Recommended Solution
Poor Resolution between NNG and Glyphosate Mobile phase pH is not optimal for differential ionization.Adjust the mobile phase pH. Small adjustments (e.g., 0.2-0.5 pH units) can significantly alter selectivity. Experiment with both acidic and alkaline pH ranges to find the best separation.
Incorrect buffer concentration.Ensure the buffer concentration is sufficient to maintain a stable pH, typically in the range of 10-50 mM.
Peak Tailing for NNG Mobile phase pH is too close to the pKa of NNG.Adjust the pH to be at least 1-2 units away from the suspected pKa. Since the exact pKa is unknown, empirical testing is required.
Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions on silica-based columns).At acidic pH, ensure the pH is low enough (e.g., <3) to suppress silanol activity. Consider using an end-capped column or adding a competing base to the mobile phase.
Peak Fronting for NNG Column overload.Reduce the sample concentration or injection volume.
Incompatible sample solvent.Dissolve the sample in the mobile phase or a weaker solvent.
Drifting Retention Times Unstable mobile phase pH.Prepare fresh mobile phase daily. Ensure the buffer has adequate capacity and is within its effective buffering range.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Operate the column within its recommended pH range to avoid hydrolysis of the stationary phase.
Split Peaks Co-elution of NNG with an interference.Adjust the mobile phase pH or gradient to improve separation.
Analyte existing in multiple forms at the current pH.As with peak tailing, adjust the pH to ensure a single ionic form of NNG predominates.

Experimental Protocols

Below are examples of mobile phase preparations for NNG analysis under acidic and alkaline conditions.

Acidic Mobile Phase Preparation (pH 2.1) [5]

  • Dissolve Buffer Salt: Weigh and dissolve 20 g of ammonium (B1175870) phosphate (B84403) monobasic in 2.0 L of deionized water.

  • Add Organic Modifier: Add 400 mL of methanol.

  • Adjust Volume: Bring the total volume to 4.0 L with deionized water.

  • pH Adjustment: Adjust the pH to 2.1 with 85% phosphoric acid.

  • Filter and Degas: Filter the mobile phase through a 0.22 µm filter and degas before use.

Alkaline Mobile Phase Preparation (pH 11.5) [6][7]

  • Prepare Buffer Solution: Prepare a 0.0075 M solution of sodium sulfate (B86663) (Na₂SO₄) in deionized water.

  • pH Adjustment: Adjust the pH of the solution to 11.5 using a suitable base, such as sodium hydroxide.

  • Filter and Degas: Filter the mobile phase through a 0.22 µm or 0.45 µm filter and degas before use.

Visualizing the Workflow

Experimental Workflow for Mobile Phase pH Optimization

G cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization A Define pH Range (e.g., 2-4 and 9-11) B Prepare Buffer Solutions A->B D Inject Standard at Initial pH B->D C Prepare NNG Standard C->D E Acquire Chromatogram D->E F Evaluate Peak Shape, Retention, and Resolution E->F G Optimal Separation? F->G H Adjust Mobile Phase pH G->H No I Final Method G->I Yes H->D

Caption: A workflow diagram for optimizing mobile phase pH.

Logical Relationship of pH to Analyte Ionization and Retention

G cluster_cause Cause cluster_effect1 Immediate Effect cluster_effect2 Chromatographic Outcome pH Mobile Phase pH Ionization Analyte Ionization State (NNG & Glyphosate) pH->Ionization influences Retention Retention Time Ionization->Retention determines Selectivity Selectivity Ionization->Selectivity affects PeakShape Peak Shape Ionization->PeakShape impacts

Caption: The influence of mobile phase pH on chromatographic parameters.

References

Technical Support Center: Ion Chromatography Analysis of N-Nitrosoglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing the run time for the analysis of N-Nitrosoglyphosate (NNG) by ion chromatography.

Troubleshooting Guide: Reducing Run Time

Long analysis times in ion chromatography can be a significant bottleneck. This guide addresses common causes and provides systematic solutions to reduce the run time for N-Nitrosoglyphosate analysis.

IssuePossible Cause(s)Suggested Solution(s)
Long Retention Times Eluent concentration is too low: Insufficient ionic strength of the mobile phase leads to stronger interaction between the analyte and the stationary phase, thus increasing retention time.[1]Increase the concentration of the salt in the eluent (e.g., Na2SO4) to increase its eluting power.[1] Note that selectivity between ions of different charges is more sensitive to changes in ionic strength.[1]
Inappropriate eluent pH: The charge of N-Nitrosoglyphosate is influenced by the pH of the mobile phase.[1][2]Adjust the eluent pH. For anions of weak acids, retention times increase with a more basic eluent.[1] A study by Pastore et al. noted that depending on the mobile phase pH, NNG can elute as separate conformer peaks.
Low flow rate: Slower flow rates will result in longer elution times.[1]Increase the flow rate. Be mindful that this may decrease separation efficiency and increase backpressure.[1] Ensure the pressure remains within the column's operating limits.
Column aging and contamination: Over time, the column's stationary phase can degrade or become contaminated with strongly retained matrix components, leading to reduced capacity and longer retention times.[3][4]If a decrease in retention is observed over time, the amount of salt in the mobile phase can be reduced to maintain the retention time.[3] A precolumn filter and/or guard column can help increase column lifetime.[3] If capacity has been lost, attempt to regenerate the column according to the manufacturer's instructions or replace the column.[4]
Poor Peak Shape Leading to Long Integration Times Secondary interactions: Non-ion-exchange interactions with the stationary phase or system components can cause peak tailing.[4]Ensure high-purity reagents and deionized water are used for eluent preparation.[4] Consider using a more hydrophilic ion exchange column if secondary hydrophobic interactions are suspected.[4]
Improper tubing connections: Dead volume in the system can lead to peak broadening and tailing.Check all fittings and connections to ensure they are properly seated and that there is no unnecessary tubing length.
Complex Matrix Effects Co-elution with matrix components: The sample matrix, particularly in technical glyphosate (B1671968) samples, can interfere with the NNG peak, making accurate integration difficult and potentially extending the run time to achieve separation.[2][5]Sample preparation techniques like the QuPPe (Quick Polar Pesticides) method can be employed for complex matrices, though this may add to the overall analysis time.[6][7][8] For technical glyphosate, a high ionic strength eluent is often used to separate NNG from the glyphosate matrix.[2][5][9][10]
Column overloading: Injecting too much sample can lead to broad, asymmetric peaks.[4]Try injecting a smaller volume or diluting the sample.[4] Alternatively, a higher capacity column may be necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical run time for N-Nitrosoglyphosate analysis by ion chromatography?

A1: Published methods show run times typically in the range of 20 to 30 minutes. For example, one method specifies a run time of 27 minutes with a 5-minute post-run time.[2][5][9] Another method for glyphosate and its metabolite AMPA using gradient elution achieved a run time of 26 minutes.[11]

Q2: How can I shorten the run time without compromising the separation from the glyphosate matrix?

A2: To shorten the run time while maintaining resolution, you can try a combination of the following:

  • Increase the flow rate: This is often the most direct way to reduce run time.[1]

  • Increase the eluent concentration: A higher ionic strength eluent will decrease the retention of NNG.[1]

  • Use a shorter column or a column with smaller particles: These columns can provide faster separations, but may require a system with lower dead volume and higher pressure capabilities.

  • Implement a gradient elution: Starting with a weaker eluent and ramping up to a stronger eluent can elute weakly retained compounds quickly while still providing good separation for more strongly retained analytes.[11][12]

Q3: Can temperature be used to reduce the run time?

A3: Yes, increasing the column temperature can reduce the viscosity of the eluent, which can lead to better separation efficiency and potentially a shorter run time.[1] Temperature can also affect the selectivity of the separation.[1] It is important to ensure that the column and analytes are stable at the chosen temperature.

Q4: Is a post-column derivatization necessary, and does it affect run time?

A4: Post-column derivatization is used in some official methods to enhance the detection of N-Nitrosoglyphosate, often reacting it to form a colored compound detectable at a higher wavelength (e.g., 550 nm).[2][3][9] While this can improve sensitivity and selectivity, it adds complexity and can increase the overall analysis time due to the additional hardware and reaction time.[3] Direct UV detection methods are available and can be simpler and faster.[2][5][9][10]

Q5: What are the advantages of using IC-MS/MS for N-Nitrosoglyphosate analysis in terms of run time?

A5: IC-MS/MS offers high selectivity and sensitivity, which can be advantageous for complex matrices.[6][13] This high selectivity may allow for faster elution programs since baseline chromatographic resolution from all matrix components is not as critical as with UV detection. One study on polar anionic pesticides using an AS19 column achieved analysis of 14 compounds within 30 minutes.[6]

Experimental Protocols

Protocol 1: Standard Ion Chromatography with UV Detection

This protocol is based on a direct determination method for N-Nitrosoglyphosate in technical glyphosate.[2][5][9]

1. Sample Preparation:

  • Weigh 2 grams of the technical glyphosate product.
  • Dissolve in 0.1 mol L-1 NaOH to a final volume of 10 mL.
  • Stir the solution vigorously for 10 minutes.
  • Sonicate for 15 minutes.
  • Filter the solution through a 0.45 µm filter.[2]

2. Chromatographic Conditions:

  • Column: Anion exchange column (e.g., Metrosep A Supp 7 250/4.0 mm) with a guard column.[2][9]
  • Mobile Phase: 0.01 mol L-1 Na2SO4 and 0.01 mol L-1 NaOH (pH 10).[2][5][9]
  • Flow Rate: 0.8 mL min-1.[2][5][9]
  • Injection Volume: 40 µL.[2][5][9]
  • Column Temperature: 25 °C.[5][9]
  • Detection: UV at 244 nm.[5][9]
  • Run Time: 27 minutes, with a 5-minute post-run equilibration.[2][5][9]

Protocol 2: Faster Analysis using Gradient Elution (Hypothetical)

This protocol is a hypothetical example for achieving a faster run time, based on principles from the literature for related compounds.[11][12]

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. Chromatographic Conditions:

  • Column: A modern, high-efficiency anion exchange column with a smaller particle size (e.g., < 5 µm) and shorter length (e.g., 150 mm).
  • Mobile Phase A: Deionized water.
  • Mobile Phase B: 0.1 M NaOH.
  • Flow Rate: 1.0 - 1.2 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 - 35 °C.
  • Detection: UV at 244 nm or MS/MS.
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-10 min: Ramp to 50% B
  • 10-12 min: Ramp to 80% B (column wash)
  • 12.1-15 min: Return to 10% B (equilibration)
  • Expected Run Time: Approximately 15 minutes.

Data Presentation

Table 1: Comparison of IC Method Parameters for NNG and Related Compounds
ParameterMethod 1 (Direct UV)[2][5][9]Method 2 (Post-Column Derivatization)[3]Method 3 (Gradient for Glyphosate)[12]
Analyte(s) N-NitrosoglyphosateN-NitrosoglyphosateGlyphosate, AMPA
Column Metrosep A Supp 7 (250x4.0 mm)Whatman Partisil 10 SAX (25x4.6 mm)Dionex AS18
Mobile Phase 0.01 M Na2SO4, 0.01 M NaOHAmmonium phosphate (B84403) monobasic, Methanol12-40 mM KOH (step gradient)
Flow Rate 0.8 mL/min1.5 mL/minNot specified, but analysis time was <10 min
Detection UV at 244 nmVisible at 550 nmSuppressed Conductivity
Run Time 27 min20 min< 10 min

Visualizations

TroubleshootingWorkflow start Start: Long Run Time check_retention Are retention times too long? start->check_retention check_peak_shape Is peak shape poor? check_retention->check_peak_shape No increase_flow Increase Flow Rate check_retention->increase_flow Yes increase_eluent Increase Eluent Concentration check_retention->increase_eluent Yes adjust_ph Adjust Eluent pH check_retention->adjust_ph Yes check_column Check/Regenerate/Replace Column check_retention->check_column Yes check_matrix Are there matrix interferences? check_peak_shape->check_matrix No check_connections Check Tubing and Connections check_peak_shape->check_connections Yes use_guard_column Use Guard Column check_peak_shape->use_guard_column Yes improve_sample_prep Improve Sample Prep (e.g., Dilution) check_matrix->improve_sample_prep Yes use_gradient Consider Gradient Elution check_matrix->use_gradient Yes end_node Run Time Optimized check_matrix->end_node No increase_flow->end_node increase_eluent->end_node adjust_ph->end_node check_column->end_node check_connections->end_node use_guard_column->end_node improve_sample_prep->end_node use_gradient->end_node

Caption: Troubleshooting workflow for long run times.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_ic Ion Chromatography cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in NaOH weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject Sample filter->inject separation Anion Exchange Separation inject->separation detection UV Detection (244 nm) separation->detection integrate Integrate Peak detection->integrate quantify Quantify NNG integrate->quantify

Caption: Experimental workflow for NNG analysis.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of N-Nitrosoglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of N-Nitrosoglyphosate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4]

Q2: Why is N-Nitrosoglyphosate particularly susceptible to matrix effects?

A2: N-Nitrosoglyphosate is a highly polar compound.[5] Polar analytes often have limited retention on traditional reversed-phase LC columns, causing them to elute early in the chromatogram along with many other polar matrix components like salts, sugars, and organic acids.[6] This co-elution increases the likelihood of ion suppression or enhancement in the mass spectrometer's ion source.

Q3: How can I detect the presence of matrix effects in my N-Nitrosoglyphosate analysis?

A3: The most common method is the post-extraction spike comparison. This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the same analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.

Q4: What is the best way to compensate for matrix effects when a stable isotope-labeled internal standard for N-Nitrosoglyphosate is not commercially available?

  • Effective Sample Cleanup: Employing techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[9] This helps to ensure that the standards and samples experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. While accurate, it is more time-consuming.[4]

  • Sample Dilution: If the concentration of N-Nitrosoglyphosate is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and thus lessen the matrix effect.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of N-Nitrosoglyphosate, with a focus on matrix-related issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or no signal for N-Nitrosoglyphosate Severe ion suppression: High concentration of co-eluting matrix components (salts, sugars, etc.) competing with the analyte for ionization.[2]1. Improve sample cleanup: Implement a more rigorous sample preparation method such as Solid Phase Extraction (SPE) with appropriate sorbents (e.g., graphitized carbon black, anion exchange). 2. Dilute the sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering compounds. 3. Optimize chromatography: Use a column that provides better retention for polar compounds (e.g., HILIC, mixed-mode) to separate N-Nitrosoglyphosate from the bulk of matrix interferences.
Poor reproducibility of results (high %RSD) Variable matrix effects: Inconsistent levels of interfering compounds across different samples.1. Use matrix-matched calibration: Prepare calibrants in a pooled blank matrix extract to normalize the matrix effect across the analytical batch.[9] 2. Enhance sample homogenization: Ensure samples are thoroughly homogenized to have a consistent matrix composition. 3. Standardize sample preparation: Strictly adhere to the validated sample preparation protocol to minimize variability.
Signal enhancement (higher than expected results) Ion enhancement: Co-eluting matrix components facilitate the ionization of N-Nitrosoglyphosate.1. Improve chromatographic separation: Modify the LC gradient or change the column to separate the analyte from the enhancing compounds. 2. Adjust ionization source parameters: Optimize source temperature, gas flows, and voltages to minimize enhancement effects.
Peak tailing or splitting Matrix overload on the analytical column: High concentrations of matrix components affecting the peak shape. Secondary interactions: Analyte interacting with active sites on the column or LC system.1. Dilute the sample extract. 2. Use a guard column to protect the analytical column from strongly retained matrix components. 3. Employ a column with a different stationary phase that is less prone to secondary interactions with the analyte.

Quantitative Data Summary

The following table summarizes the observed matrix effects for polar pesticides in various food matrices after applying different cleanup strategies. While specific quantitative data for N-Nitrosoglyphosate is limited in the public domain, these results for similar polar analytes demonstrate the importance and effectiveness of appropriate sample preparation.

Matrix Analyte(s) Sample Preparation/Cleanup Matrix Effect (%) Reference
Various Foods of Plant OriginHighly Polar HerbicidesQuPPe with d-SPE (Graphene)Low matrix effects observed-
Various Foods of Plant OriginHighly Polar HerbicidesQuPPe with d-SPE (Chitosan)Low matrix effects observed-
Fruits and VegetablesPolar PesticidesQuEChERS with various d-SPESignal suppression and enhancement observed depending on matrix and analyte[6]
Apples, Grapes, Spelt Kernels, Sunflower Seeds>200 PesticidesQuEChERSStrong enhancement in high water content matrices; strong suppression in high starch/oil matrices[10]

Note: Matrix Effect (%) is typically calculated as: ((Response in Matrix - Response in Solvent) / Response in Solvent) * 100. Negative values indicate suppression, and positive values indicate enhancement.

Experimental Protocols

Detailed Methodology: QuPPe (Quick Polar Pesticides) Method for N-Nitrosoglyphosate in Food of Plant Origin

This protocol is a general guideline based on the QuPPe method, which is suitable for the extraction of highly polar pesticides like N-Nitrosoglyphosate from food matrices.[5]

1. Scope: This method is applicable to the determination of N-Nitrosoglyphosate in various food matrices of plant origin.

2. Principle: The sample is extracted with an acidified methanol (B129727)/water mixture. For complex matrices, a cleanup step using dispersive solid-phase extraction (d-SPE) can be included to remove interfering substances. The final extract is then analyzed by LC-MS/MS.

3. Reagents and Materials:

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • d-SPE sorbents (e.g., Graphitized Carbon Black (GCB), C18, Chitosan)

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

4. Procedure:

  • Sample Homogenization: Homogenize a representative portion of the food sample.
  • Extraction:
  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of methanol containing 1% formic acid.
  • Vortex or shake vigorously for 1 minute.
  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
  • Cleanup (d-SPE) - Optional but Recommended:
  • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing the desired d-SPE sorbent (e.g., 50 mg GCB).
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 1 minute.
  • Filtration and Analysis:
  • Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial.
  • Analyze by LC-MS/MS.

Visualizations

TroubleshootingWorkflow Start Start: Experiencing Issues with N-Nitrosoglyphosate Analysis Problem_ID Identify the Problem Start->Problem_ID Low_Signal Low or No Signal Problem_ID->Low_Signal Low Signal? Poor_Repro Poor Reproducibility Problem_ID->Poor_Repro High %RSD? Signal_Enhance Signal Enhancement Problem_ID->Signal_Enhance Signal too high? Peak_Shape Poor Peak Shape Problem_ID->Peak_Shape Bad peak shape? Improve_Cleanup Improve Sample Cleanup (e.g., SPE, d-SPE) Low_Signal->Improve_Cleanup Dilute_Sample Dilute Sample Low_Signal->Dilute_Sample Optimize_LC Optimize Chromatography (HILIC, Mixed-Mode) Low_Signal->Optimize_LC Matrix_Match Use Matrix-Matched Calibration Poor_Repro->Matrix_Match Signal_Enhance->Optimize_LC Optimize_Source Optimize Ion Source Parameters Signal_Enhance->Optimize_Source Peak_Shape->Dilute_Sample Guard_Column Use Guard Column Peak_Shape->Guard_Column End End: Problem Resolved Improve_Cleanup->End Dilute_Sample->End Optimize_LC->End Matrix_Match->End Optimize_Source->End Guard_Column->End

Caption: Troubleshooting workflow for matrix effects in N-Nitrosoglyphosate analysis.

QuPPeWorkflow Start Start: Sample Homogenize 1. Homogenize Sample Start->Homogenize Extract 2. Extract with Acidified Methanol Homogenize->Extract Centrifuge1 3. Centrifuge Extract->Centrifuge1 Cleanup_Check Complex Matrix? Centrifuge1->Cleanup_Check dSPE 4. d-SPE Cleanup Cleanup_Check->dSPE Yes Filter 6. Filter Supernatant Cleanup_Check->Filter No Centrifuge2 5. Centrifuge dSPE->Centrifuge2 Centrifuge2->Filter Analyze 7. LC-MS/MS Analysis Filter->Analyze End End: Results Analyze->End

Caption: Experimental workflow for the QuPPe sample preparation method.

References

Technical Support Center: N-Nitrosoglyphosate Sodium Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-Nitrosoglyphosate sodium stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Based on established analytical methods, a common practice is to prepare stock solutions in deionized water.[1][2][3] For a 1000 ppm (1 mg/mL) stock solution, accurately weigh the desired amount of this compound analytical grade standard and dissolve it in a calibrated volumetric flask with deionized water.[2] Some protocols also mention the use of 0.1 M NaOH as a solvent.[3] Ensure the solid is fully dissolved before making up to the final volume.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: It is recommended to store aqueous stock solutions in a refrigerator.[1][3] To minimize potential photodegradation, it is also advisable to use amber or brown bottles.[2]

Q3: How long is a stock solution of this compound stable?

Q4: Can I store the stock solution at room temperature or frozen?

A4: The solid form of this compound is generally stable at room temperature for short periods, such as during shipping.[4] However, for solutions, refrigerated storage is recommended to slow down potential degradation. There is no specific public data available on the stability of frozen stock solutions. Therefore, it is recommended to stick to refrigerated storage and fresh preparation.

Q5: What are the potential signs of degradation in my stock solution?

A5: Visual signs of degradation, such as color change or precipitation, may not always be apparent. The most reliable way to detect degradation is through analytical techniques like HPLC. A decrease in the main peak area of this compound and the appearance of new peaks could indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the stock solution.Prepare a fresh stock solution from the solid material. If the problem persists, consider a new batch of the standard.
Improper storage.Ensure the stock solution is stored in a refrigerator (2-8 °C) and protected from light.
Contamination of the solvent.Use high-purity (e.g., HPLC grade) deionized water or other appropriate solvents.
Appearance of unknown peaks in analytical runs Formation of degradation products.Prepare a fresh stock solution. If possible, try to identify the degradation products using techniques like LC-MS.
Contamination.Ensure all glassware is thoroughly cleaned. Rinsing with a sulfamic acid solution followed by deionized water can help remove nitrite (B80452) residues that could potentially react with glyphosate (B1671968) to form N-Nitrosoglyphosate.[2]
Difficulty dissolving the solid material Low-quality solvent.Use high-purity, fresh solvent.
Insufficient mixing.Ensure the solution is mixed thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.

Experimental Protocols

Protocol for Preparation of a 1000 ppm this compound Stock Solution
  • Materials:

    • This compound (analytical standard)

    • Deionized water (HPLC grade or equivalent)

    • 100 mL volumetric flask (Class A)

    • Analytical balance

  • Procedure:

    • Accurately weigh 100 mg of this compound standard.

    • Quantitatively transfer the solid to the 100 mL volumetric flask.

    • Add approximately 50 mL of deionized water to the flask.

    • Mix thoroughly by swirling or sonicating until the solid is completely dissolved.

    • Allow the solution to return to room temperature if sonication caused warming.

    • Carefully add deionized water to the flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • Transfer the solution to a clean, labeled amber glass bottle for storage.

Protocol for Assessing Stock Solution Stability (Conceptual)

For users who wish to perform their own stability assessment, a forced degradation study can be designed. This involves intentionally exposing the stock solution to various stress conditions to identify potential degradation products and pathways.[5][6][7]

  • Preparation: Prepare a fresh, accurately concentrated stock solution of this compound.

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of conditions, including:

    • Acidic: Adjust pH to a low value (e.g., pH 2) with a suitable acid.

    • Basic: Adjust pH to a high value (e.g., pH 10) with a suitable base.

    • Oxidative: Add a small amount of an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal: Store at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic: Expose to UV light.

  • Analysis: At specified time points, analyze the samples from each stress condition using a validated stability-indicating analytical method (e.g., HPLC-UV).

  • Evaluation: Compare the chromatograms of the stressed samples to that of a control sample stored under ideal conditions (refrigerated, protected from light). Look for a decrease in the parent peak and the formation of new peaks.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Assessment weigh Weigh NNG-Na Standard dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume refrigerate Refrigerate (2-8 °C) volume->refrigerate protect Protect from Light volume->protect hplc Analyze by HPLC-UV refrigerate->hplc At Time Points protect->hplc At Time Points compare Compare with Reference hplc->compare evaluate Evaluate Degradation compare->evaluate

Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temp, Light) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_prep->prepare_fresh check_storage->prepare_fresh new_standard Use a New Batch of Standard prepare_fresh->new_standard If issue persists issue_resolved Issue Resolved prepare_fresh->issue_resolved If successful new_standard->issue_resolved

Caption: Logical troubleshooting guide for stability issues with this compound stock solutions.

References

Technical Support Center: Analysis of N-Nitroso Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical challenges posed by N-nitroso compounds, with a specific focus on interference from other N-nitroso compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference from other N-nitroso compounds in our analysis?

Interference from other N-nitroso compounds can arise from several sources during analysis. These include:

  • Isobaric Compounds: Different N-nitroso compounds can have the same nominal mass, leading to isobaric interference in mass spectrometry. This is particularly challenging in complex matrices where multiple nitrosamines may be present.

  • Co-elution: Structurally similar N-nitroso compounds may have similar physicochemical properties, resulting in co-elution during chromatographic separation. This can lead to overlapping peaks and inaccurate quantification.

  • Similar Fragmentation Patterns: Many N-nitrosamines exhibit common fragmentation pathways in tandem mass spectrometry (MS/MS), such as the loss of the nitroso group (-NO).[1][2] This can make it difficult to differentiate between compounds based solely on their fragment ions.

  • In-situ Formation: The analytical process itself can sometimes lead to the formation of N-nitroso compounds as artifacts, especially under acidic conditions or at elevated temperatures.[3] This can result in false-positive results.

  • Matrix Effects: The sample matrix, including excipients in pharmaceutical formulations, can enhance or suppress the ionization of target analytes, leading to inaccurate quantification. While not direct interference from other N-nitroso compounds, the matrix can exacerbate the challenges of differentiating them.

Q2: How can we differentiate between isobaric N-nitroso compounds during LC-MS/MS analysis?

Differentiating between isobaric N-nitroso compounds requires a combination of chromatographic and mass spectrometric strategies:

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.

  • Chromatographic Separation: Optimizing the chromatographic method is crucial. This can involve:

    • Column Selection: Utilizing columns with different selectivities (e.g., C18, PFP, phenyl-hexyl) can help resolve critical pairs of isomers.

    • Mobile Phase Optimization: Adjusting the mobile phase composition, pH, and additives can significantly impact the retention and separation of N-nitrosamines.

    • Gradient Elution: Employing a well-designed gradient elution profile can improve the separation of complex mixtures of N-nitroso compounds.

  • Tandem Mass Spectrometry (MS/MS): Even with similar primary fragment ions, the relative abundance of different fragment ions can sometimes be used to distinguish between isomers. Careful selection of precursor and product ion transitions is essential.

Q3: We are observing unexpected peaks in our chromatogram that we suspect are other N-nitroso compounds. How can we identify them?

Identifying unknown peaks suspected to be N-nitroso compounds involves a systematic approach:

  • Mass Spectral Analysis:

    • Examine the mass spectrum of the unknown peak for characteristic neutral losses associated with N-nitrosamines, such as the loss of 30 Da (-NO) or 17 Da (-OH from rearrangement).[1][4]

    • Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement and predict the elemental composition of the unknown compound.

  • Fragmentation Pattern Comparison:

    • Compare the MS/MS fragmentation pattern of the unknown peak to a library of known N-nitrosamine spectra.[5] Publicly available or in-house generated spectral libraries can be invaluable for this purpose.

  • Chromatographic Behavior:

    • Compare the retention time of the unknown peak to that of available N-nitrosamine reference standards under the same chromatographic conditions.

  • Forced Degradation Studies:

    • Intentionally stress the drug product or active pharmaceutical ingredient (API) under conditions known to form N-nitrosamines (e.g., presence of nitrite (B80452) and acidic pH) to see if the unknown peak increases in intensity, which can help confirm its identity as a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[6]

Troubleshooting Guides

Issue 1: False Positive Results for a Target N-Nitrosamine

Symptom: Detection of a target N-nitrosamine (e.g., NDMA) at a level that is not expected or is inconsistent across different analytical runs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
In-situ formation during sample preparation 1. Add a Nitrite Scavenger: Incorporate an antioxidant like ascorbic acid or alpha-tocopherol (B171835) into the sample preparation workflow to quench any residual nitrites and prevent the artificial formation of N-nitrosamines.[7] 2. Control pH: Maintain a neutral or basic pH during sample preparation, as the formation of nitrosamines is significantly reduced under these conditions.[7] 3. Minimize Heat: Avoid excessive heating of the sample during preparation and analysis.
Isobaric Interference from another N-nitroso compound 1. Improve Chromatographic Resolution: Modify the HPLC/GC method by changing the column, mobile phase, or temperature gradient to separate the target analyte from the interfering compound. 2. Utilize High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate between the isobaric compounds based on their accurate mass.
Co-elution with a compound having a similar fragment ion 1. Optimize MS/MS Transitions: Select more specific and unique precursor-product ion transitions for the target analyte. 2. Adjust Chromatographic Conditions: As with isobaric interference, focus on improving the chromatographic separation.

Workflow for Investigating False Positives:

False_Positive_Workflow start Unexpected Positive Result check_blanks Analyze Method Blanks start->check_blanks spiking_study Perform Spiking Study with and without Scavenger check_blanks->spiking_study scavenger_effect Significant Reduction with Scavenger? spiking_study->scavenger_effect in_situ_formation Conclusion: In-situ Formation Implement Scavenger in Protocol scavenger_effect->in_situ_formation Yes no_in_situ No Significant Reduction scavenger_effect->no_in_situ No end Issue Resolved in_situ_formation->end hrms_analysis Analyze by HRMS no_in_situ->hrms_analysis isobaric_check Isobaric Interference Detected? hrms_analysis->isobaric_check isobaric_interference Conclusion: Isobaric Interference Optimize Chromatography isobaric_check->isobaric_interference Yes no_isobaric No Isobaric Interference isobaric_check->no_isobaric No isobaric_interference->end msms_optimization Optimize MS/MS Transitions no_isobaric->msms_optimization coelution_check Signal Still Present? msms_optimization->coelution_check coelution_interference Conclusion: Co-eluting Interference Further Method Development coelution_check->coelution_interference Yes coelution_check->end No coelution_interference->end

Caption: Workflow for troubleshooting false positive N-nitrosamine results.

Issue 2: Poor Chromatographic Resolution of N-Nitroso Compounds

Symptom: Co-elution or poor separation of two or more N-nitroso compounds, leading to inaccurate quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry 1. Evaluate Different Stationary Phases: Test columns with different selectivities. For example, a Pentafluorophenyl (PFP) column may provide better separation for certain nitrosamines compared to a standard C18 column. 2. Consider Column Dimensions: A longer column or a column with a smaller particle size can improve resolution.
Suboptimal Mobile Phase Composition 1. Modify Organic Modifier: Switch between methanol (B129727) and acetonitrile (B52724) or use a combination of both. 2. Adjust pH: The pH of the mobile phase can affect the ionization state and retention of some N-nitroso compounds, particularly those with acidic or basic functional groups. 3. Incorporate Additives: The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and resolution.
Inadequate Gradient Profile 1. Shallow Gradient: Employ a shallower gradient around the elution time of the critical pair to increase the separation. 2. Isocratic Hold: Introduce an isocratic hold in the gradient to improve the resolution of closely eluting peaks.

Logical Relationship of Chromatographic Optimization:

Chromatography_Optimization start Poor Resolution column_select Column Selection (C18, PFP, etc.) start->column_select mobile_phase Mobile Phase Optimization (Solvent, pH, Additives) column_select->mobile_phase gradient Gradient Profile Adjustment (Slope, Isocratic Holds) mobile_phase->gradient injection_vol Injection Volume gradient->injection_vol flow_rate Flow Rate gradient->flow_rate temperature Column Temperature gradient->temperature good_resolution Acceptable Resolution injection_vol->good_resolution flow_rate->good_resolution temperature->good_resolution

Caption: Key parameters for optimizing chromatographic separation of N-nitrosamines.

Data Presentation

Table 1: Common N-Nitrosamines and Potential for Isobaric Interference

This table provides a list of common N-nitrosamines with their molecular weights. Compounds with the same nominal mass are potential sources of isobaric interference.

N-Nitroso CompoundAbbreviationMolecular FormulaNominal Mass
N-NitrosodimethylamineNDMAC₂H₆N₂O74
N-NitrosodiethylamineNDEAC₄H₁₀N₂O102
N-NitrosoethylisopropylamineNEIPAC₅H₁₂N₂O116
N-NitrosodiisopropylamineNDIPAC₆H₁₄N₂O130
N-NitrosodipropylamineNDPAC₆H₁₄N₂O130
N-NitrosodibutylamineNDBAC₈H₁₈N₂O158
N-Nitroso-N-methyl-4-aminobutyric acidNMBAC₅H₁₀N₂O₃146
N-NitrosopiperidineNPIPC₅H₁₀N₂O114
N-NitrosopyrrolidineNPYRC₄H₈N₂O100
N-NitrosomorpholineNMORC₄H₈N₂O₂116
N-Nitroso-propranololNNPC₁₆H₂₀N₂O₃304

Note: NDIPA and NDPA are isomers and will have the same exact mass, requiring chromatographic separation for differentiation.

Table 2: Common Mass Spectral Fragments of N-Nitrosamines

This table summarizes common fragment ions observed in the mass spectra of various N-nitrosamines. The prevalence of certain fragments can lead to challenges in distinguishing between different compounds.

N-Nitroso CompoundPrecursor Ion [M+H]⁺Common Fragment Ions (m/z)
NDMA7543, 58
NDEA10343, 57, 75
NEIPA11743, 75, 89
NDIPA13143, 89
NDPA13143, 89
NDBA15957, 103
NMBA147117, 129

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of N-Nitrosamines in Metformin (B114582) Extended-Release Tablets

This protocol is a general guideline and should be validated for specific laboratory conditions.

1. Sample Preparation [8][9]

  • Crush a sufficient number of metformin extended-release tablets to obtain a powder equivalent to 500 mg of metformin API.

  • Transfer the powder to a 15 mL centrifuge tube.

  • Add 5 mL of methanol.

  • Vortex for 1 minute to disperse the powder.

  • Shake on a mechanical shaker for 40 minutes.

  • Centrifuge at 4,500 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

2. LC-MS/MS Parameters [8][9]

  • HPLC System: UHPLC system

  • Column: C18 column (e.g., 4.6 x 150 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 15 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

3. MRM Transitions (Example for select nitrosamines)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
NDMA75.143.1
NDEA103.175.1
NEIPA117.175.1
NDIPA131.189.1

Experimental Workflow:

LCMS_Metformin_Workflow start Start: Metformin Tablets crush Crush Tablets start->crush weigh Weigh Powder (500 mg API) crush->weigh add_methanol Add 5 mL Methanol weigh->add_methanol vortex Vortex (1 min) add_methanol->vortex shake Shake (40 min) vortex->shake centrifuge Centrifuge (4500 rpm, 15 min) shake->centrifuge filter Filter (0.22 µm PVDF) centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial lcms_analysis LC-MS/MS Analysis hplc_vial->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End: Report Results data_processing->end

Caption: Sample preparation workflow for LC-MS/MS analysis of nitrosamines in metformin.

Protocol 2: GC-MS/MS Analysis of N-Nitrosamines in Valsartan Drug Substance

This protocol is a general guideline and should be validated for specific laboratory conditions.

1. Sample Preparation [10][11]

  • Accurately weigh 500 mg of Valsartan drug substance into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO or 1-methyl-2-pyrrolidinone).

  • Immediately cap and crimp the vial.

  • Vortex to dissolve the sample.

2. GC-MS/MS Parameters [10][12]

  • GC System: Gas chromatograph with a headspace autosampler

  • Column: DB-WAX (e.g., 30 m x 0.25 mm, 0.5 µm) or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Headspace or liquid injection

  • Oven Program: Example: 70°C for 4 min, then ramp at 20°C/min to 240°C and hold for 3 min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electron Ionization (EI)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

3. MRM Transitions (Example for select nitrosamines)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
NDMA7442
NDEA10244
NDIPA13088

Experimental Workflow:

GCMS_Valsartan_Workflow start Start: Valsartan Drug Substance weigh Weigh 500 mg into Headspace Vial start->weigh add_solvent Add 5 mL Solvent (e.g., DMSO) weigh->add_solvent cap_vial Cap and Crimp Vial add_solvent->cap_vial vortex Vortex to Dissolve cap_vial->vortex gcms_analysis GC-MS/MS Analysis vortex->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing end End: Report Results data_processing->end

Caption: Sample preparation workflow for GC-MS/MS analysis of nitrosamines in valsartan.

References

Technical Support Center: Post-Column Reactor Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for post-column reactor (PCR) optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their post-column derivatization experiments for High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the post-column reactor temperature?

A1: The primary goal is to achieve a consistent and reproducible reaction yield for the derivatization of target analytes.[1] Temperature significantly influences reaction kinetics; higher temperatures generally accelerate the reaction, which can be crucial for slow reactions to ensure completion within the residence time of the reactor.[1][2][3] However, excessively high temperatures can lead to the degradation of reactants or products.[4][5] Optimal temperature control ensures consistent separations and improved reproducibility.[6]

Q2: How does the flow rate impact the post-column derivatization process?

A2: The flow rate is a critical parameter that affects reaction time, peak shape, and sensitivity.[7] A slower flow rate increases the residence time of the analyte in the reactor, potentially leading to a higher reaction yield for incomplete reactions.[8] However, excessively low flow rates can increase band broadening, resulting in wider peaks and reduced resolution.[9][10][11] Conversely, a higher flow rate reduces analysis time but may not allow for complete derivatization, leading to lower sensitivity.[12] Each column particle size has an optimal linear velocity that needs to be determined experimentally.[13]

Q3: What are the main causes of peak broadening in a post-column derivatization setup?

A3: Peak broadening in a PCR setup can stem from several sources. A major contributor is the extra-column volume introduced by the reactor coil and connecting tubing.[9][10][14] The longer and wider the reactor tubing, the more potential for dispersion. Other causes include suboptimal flow rates, inconsistent temperature control, and issues with the HPLC column itself, such as degradation or contamination.[13][15][16]

Q4: How can I minimize backpressure in my post-column reactor system?

A4: High backpressure can damage the HPLC column and pump. To minimize backpressure, consider the following:

  • Tubing Dimensions: Use tubing with a larger internal diameter (ID) post-column, but be mindful that this can increase band broadening.[17]

  • Reactor Design: Ensure the reactor coil is not excessively long or narrow.

  • Temperature: Increasing the column and reactor temperature can reduce the viscosity of the mobile phase, thereby lowering backpressure.[17]

  • Flow Rate: Reducing the flow rate will decrease backpressure.[17]

  • System Check: Regularly check for blockages in fittings, frits, and the reactor coil itself.[18]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the optimization of post-column reactor temperature and flow rate.

Issue 1: Low or Noisy Signal

Symptoms:

  • Analyte peaks are much smaller than expected or absent.

  • The baseline is noisy and unstable.

Troubleshooting Workflow:

start Start: Low/Noisy Signal check_reagents Verify Reagent Stability & Concentration start->check_reagents check_temp Check Reactor Temperature Settings check_reagents->check_temp check_flow Verify Mobile Phase & Reagent Flow Rates check_temp->check_flow check_mixing Inspect Mixing Tee for Leaks/Blockages check_flow->check_mixing check_detector Check Detector Settings (Wavelength, etc.) check_mixing->check_detector resolve Issue Resolved check_detector->resolve

Caption: Troubleshooting workflow for a low or noisy signal.

Detailed Steps:

  • Verify Reagent Stability & Concentration: Ensure that the derivatizing reagents are fresh, correctly prepared, and have not degraded.[2] Reagent stability is crucial for reproducible results.[1]

  • Check Reactor Temperature: Confirm that the reactor temperature is set to the optimal value for the specific reaction. An incorrect temperature can lead to an incomplete reaction or degradation of the derivative.[1]

  • Verify Flow Rates: Check both the HPLC mobile phase and the reagent pump flow rates. Inconsistent or incorrect flow rates will alter the stoichiometry of the reaction and affect the signal.

  • Inspect Mixing Tee: Ensure the mixing tee where the column effluent and reagent meet is properly connected and free of leaks or blockages. Inefficient mixing can lead to a noisy baseline and poor reaction yield.[2]

  • Check Detector Settings: Verify that the detector is set to the correct wavelength for the derivatized product and that the lamp is functioning correctly.

Issue 2: Broad or Tailing Peaks

Symptoms:

  • Chromatographic peaks are wider than they should be.

  • Peaks exhibit asymmetry (tailing).

Troubleshooting Workflow:

start Start: Broad/Tailing Peaks check_extracolumn_vol Minimize Extra-Column Volume (Tubing Length/ID) start->check_extracolumn_vol optimize_flow Optimize Flow Rate check_extracolumn_vol->optimize_flow check_temp_uniformity Ensure Uniform Reactor Temperature optimize_flow->check_temp_uniformity check_column_health Check HPLC Column Condition check_temp_uniformity->check_column_health check_sample_solvent Verify Sample Solvent Strength check_column_health->check_sample_solvent resolve Issue Resolved check_sample_solvent->resolve

Caption: Troubleshooting workflow for broad or tailing peaks.

Detailed Steps:

  • Minimize Extra-Column Volume: The post-column reactor itself adds dead volume, which is a primary cause of band broadening.[9][10] Use the shortest possible length of the narrowest internal diameter (ID) tubing for all connections between the column, reactor, and detector that the system pressure will allow.

  • Optimize Flow Rate: An excessively low flow rate can increase the time the analyte spends in the extra-column volume, leading to increased peak broadening.[16] Experimentally determine the optimal flow rate that provides a balance between reaction efficiency and peak sharpness.[13]

  • Ensure Uniform Reactor Temperature: Inconsistent heating across the reactor can cause band broadening. Ensure the entire reaction coil is uniformly heated.

  • Check HPLC Column Health: Peak tailing can often be attributed to a deteriorating column.[8][15] Consider flushing or replacing the column if performance has degraded.

  • Verify Sample Solvent Strength: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[14]

Experimental Protocols

Protocol 1: Optimization of Post-Column Reactor Temperature

Objective: To determine the optimal temperature for the derivatization reaction that maximizes signal response while minimizing degradation.

Methodology:

  • Initial Setup:

    • Set up the HPLC system with the column and mobile phase for the analysis.

    • Connect the post-column reactor system, including the reagent pump and reaction coil.

    • Set the mobile phase and reagent flow rates to the values specified in the analytical method or to a common starting point (e.g., 0.5 mL/min each).

  • Temperature Gradient Experiment:

    • Begin with the reactor at a low temperature (e.g., 30°C).

    • Inject a standard solution of the target analyte and record the peak area.

    • Increase the reactor temperature in increments (e.g., 5-10°C).

    • Allow the system to equilibrate at each new temperature for at least 15-20 minutes.

    • Inject the standard solution at each temperature and record the peak area.

    • Continue this process until the peak area begins to decrease or the baseline becomes unstable, indicating potential degradation.

  • Data Analysis:

    • Plot the peak area of the analyte as a function of the reactor temperature.

    • The optimal temperature is the one that yields the highest peak area with good peak shape and a stable baseline.

Protocol 2: Optimization of Post-Column Reactor Flow Rate

Objective: To determine the optimal combined flow rate (mobile phase + reagent) that provides the best balance between reaction yield and chromatographic efficiency.

Methodology:

  • Initial Setup:

    • Set the post-column reactor to the optimal temperature determined in Protocol 1.

    • Maintain a constant ratio of mobile phase to reagent flow rate (e.g., 1:1).

  • Flow Rate Variation Experiment:

    • Start with a low total flow rate (e.g., 0.4 mL/min; 0.2 mL/min mobile phase + 0.2 mL/min reagent).

    • Inject a standard solution and record the peak area and peak width.

    • Increase the total flow rate in increments (e.g., 0.2 mL/min), maintaining the flow rate ratio.

    • Allow the system to stabilize at each new flow rate.

    • Inject the standard solution and record the peak area and peak width at each flow rate.

  • Data Analysis:

    • Plot the peak area and peak width as a function of the total flow rate.

    • The optimal flow rate is typically the highest flow rate that provides a satisfactory signal response without significant peak broadening.

Data Presentation

Table 1: Example Data for Temperature Optimization

Reactor Temperature (°C)Analyte Peak AreaBaseline Noise (AU)Observations
30150,0000.0001Sharp peak
40250,0000.0001Sharp peak, increased area
50400,0000.0002Sharp peak, maximum area
60380,0000.0005Slight peak broadening, increased noise
70320,0000.0010Noticeable peak broadening, noisy baseline

Table 2: Example Data for Flow Rate Optimization

Total Flow Rate (mL/min)Mobile Phase (mL/min)Reagent (mL/min)Peak AreaPeak Width (min)
0.40.20.2420,0000.50
0.60.30.3410,0000.42
0.80.40.4400,0000.35
1.00.50.5390,0000.30
1.20.60.6350,0000.28

References

Technical Support Center: N-Nitrosoglyphosate (NNG) Determination in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrosoglyphosate (NNG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the determination of NNG in complex samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of NNG.

Question: I am seeing extraneous peaks or high background noise in my chromatogram. What could be the cause?

Answer: Extraneous peaks and high background noise can originate from several sources:

  • Contamination: The most common issue is contamination from glassware or reagents. NNG can be artificially formed if nitrite (B80452) residues are present. It is crucial to rinse all glassware and sample bottles with a sulfamic acid solution followed by copious amounts of deionized water to eliminate any trace amounts of nitrite.[1]

  • Reagent Purity: Ensure high purity of all reagents and solvents used in the mobile phase and for sample preparation.

  • Sample Matrix: Complex matrices can introduce a multitude of interfering compounds. An appropriate sample clean-up procedure is essential. For instance, in food matrices, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by dispersive solid-phase extraction (dSPE) can be employed to remove a significant portion of the matrix.

  • System Contamination: Previous analyses can leave residues in the HPLC system. It is good practice to flush the system thoroughly between runs, especially when switching between different sample matrices.

Question: My NNG peak is tailing or showing poor shape. How can I improve it?

Answer: Poor peak shape is often related to chromatographic conditions or column health.

  • Mobile Phase pH: The pH of the mobile phase is critical for achieving good peak shape for ionizable compounds like NNG. Ensure the pH is stable and appropriate for the column being used.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

  • Column Contamination: Accumulation of matrix components on the column can lead to peak distortion. Use a guard column to protect the analytical column and implement a regular column flushing routine.

  • Column Void: A void at the column inlet can cause peak splitting or broadening. This can result from pressure shocks or dissolution of the silica (B1680970) bed at high pH. If a void is suspected, the column may need to be replaced.

Question: The retention time for NNG is shifting between injections. What should I investigate?

Answer: Retention time instability can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase composition, due to improper mixing or evaporation of a volatile component, can cause retention time drift. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

  • Temperature Fluctuations: Changes in column temperature will affect retention times. Using a column oven is highly recommended for stable retention.

  • Flow Rate Instability: Check the HPLC pump for any leaks or pressure fluctuations that might indicate an issue with the check valves or pump seals.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a gradual decrease in retention time.[1] The amount of salt in the mobile phase can sometimes be adjusted to maintain the retention time.[1]

Question: I am experiencing low recovery of NNG in my spiked samples. What are the potential reasons?

Answer: Low recovery can be due to issues in the sample preparation or analytical stages.

  • Inefficient Extraction: The extraction solvent and technique must be suitable for the matrix. For complex matrices like soil, multiple extraction steps may be necessary. For example, a common extraction method for glyphosate (B1671968) in soil involves using a potassium hydroxide (B78521) solution followed by cleanup steps.

  • Degradation of NNG: NNG may be unstable under certain conditions. Samples should be stored in brown Nalgene bottles and kept cool to prevent degradation.[1] The addition of a sodium hydroxide/hydrogen peroxide solution to samples and standards can help prevent the formation of NNG during analysis.[1]

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of NNG in the mass spectrometer source, leading to a lower signal and apparent low recovery. Matrix-matched standards should be used for calibration to compensate for these effects.

  • Improper pH during Extraction: The pH of the extraction solvent can significantly impact the recovery of NNG. Optimization of the extraction pH is crucial for each matrix type.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in NNG determination?

The primary challenge is the potential for artifactual formation of NNG from its precursor, glyphosate, in the presence of nitrite ions.[1] This necessitates meticulous cleaning of all glassware with sulfamic acid to remove any nitrite contamination.[1] Another major challenge is dealing with matrix effects, especially in complex samples like soil, food, and biological fluids, which can lead to inaccurate quantification.

Q2: Which analytical techniques are most commonly used for NNG determination?

High-Performance Liquid Chromatography (HPLC) with post-column derivatization followed by UV-Vis detection is a widely used and validated method.[1][2] This method involves the separation of NNG on an anion exchange column, followed by a reaction with a Griess reagent to form a colored azo dye that is detected at around 550 nm.[1] Ion Chromatography (IC) with UV detection is another established method, particularly for technical glyphosate samples.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly being used for its high sensitivity and selectivity, especially for trace-level detection in complex matrices.

Q3: How can I prevent the artificial formation of NNG during my analysis?

To prevent the artificial formation of NNG, the following precautions are essential:

  • Glassware Treatment: All glassware and sample containers must be rinsed with a sulfamic acid solution (e.g., 1-2% w/v) and then thoroughly with deionized water.[1][2]

  • Sample Preservation: Add a solution of sodium hydroxide and hydrogen peroxide to both samples and standards.[1] This helps to inhibit the nitrosation of glyphosate.[1]

  • Control Nitrite Sources: Use high-purity reagents and deionized water to minimize nitrite contamination.

Q4: What are typical Limits of Detection (LOD) and Quantification (LOQ) for NNG analysis?

LOD and LOQ are method and matrix-dependent. The following table summarizes some reported values:

Analytical MethodMatrixLODLOQ
HPLC with Post-Column DerivatizationTechnical Glyphosate0.04 mg/L (0.8 mg/kg in solid sample)-
IC-UVTechnical Glyphosate0.016 mg/L (0.08 mg/kg in sample)0.048 mg/L (0.24 mg/kg in sample)

Q5: What are some key considerations for sample preparation in different matrices?

  • Technical Glyphosate/Glyphosate Wetcake: Simple dissolution in a dilute sodium hydroxide solution is often sufficient.[1]

  • Water: Direct injection may be possible for clean water samples. For samples with particulate matter, filtration is necessary. Solid-phase extraction (SPE) can be used for pre-concentration and cleanup.

  • Soil: Extraction with a basic solution (e.g., potassium hydroxide or ammonium (B1175870) hydroxide) is a common first step, followed by cleanup steps to remove humic acids and other interferences.

  • Food Matrices (e.g., Cereals, Honey): Homogenization of the sample is crucial. For cereals, a modified QuEChERS method can be effective.[4] For honey, which has a complex matrix, dilution followed by SPE is a common approach to remove sugars and other interferences.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from various analytical methods for NNG determination.

MethodMatrixAnalyte(s)Recovery (%)RSD (%)
HPLC with Post-Column DerivatizationGlyphosate WetcakeNNG93-
IC-UVTechnical GlyphosateNNG83.0 ± 0.9 to 105.3 ± 10.0-

Experimental Protocols

Method 1: HPLC with Post-Column Derivatization for NNG in Glyphosate Wetcake

This protocol is adapted from a standard method for the analysis of NNG in glyphosate wetcake.[1]

1. Reagent Preparation:

  • Sulfamic Acid Solution (2% w/v): Dissolve 20 g of sulfamic acid in 1 L of deionized water.[1]

  • Mobile Phase (Ammonium Phosphate (B84403)/Methanol): Mix 20 g of ammonium phosphate monobasic in 2.0 L of deionized water. Add 400 mL of methanol (B129727) and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid. Filter and degas.[1]

  • N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) Solution: Dissolve 4.35 g of NED in 400 mL of deionized water. Add 500 mL of 48% hydrobromic acid (HBr) and bring the volume to 1.0 L with deionized water.[1]

  • Sulfanilamide (B372717) Solution: To 2.0 L of deionized water, add 400 mL of concentrated hydrochloric acid (HCl). Add 40.0 g of sulfanilamide and 135 mL of 30% Brij 35. Bring the volume to 4.0 L with deionized water.[1]

  • Sample Diluent (NaOH/H₂O₂): Prepare a 2.5 N sodium hydroxide solution containing 0.3% hydrogen peroxide.[1]

2. Sample Preparation:

  • Rinse all glassware and Nalgene sample bottles first with the sulfamic acid solution and then with copious amounts of deionized water.[1]

  • Accurately weigh approximately 0.4 g of glyphosate wetcake into a clean, treated sample bottle.[1]

  • Add 0.85 mL of the NaOH/H₂O₂ sample diluent.[1]

  • Dilute to a final weight of 10.0 g with deionized water.[1]

3. HPLC and Post-Column Reaction Conditions:

  • HPLC System: A standard HPLC system with a pump, injector, and a strong anion exchange (SAX) column (e.g., Whatman Partisil 10 SAX, 25 cm x 4.6 mm).[1]

  • Injection Volume: 1.0 mL.[1]

  • Post-Column Reactor: The column effluent is mixed with the HBr/NED solution and the sulfanilamide solution in a reaction coil heated in an oil bath. The resulting colored product is detected by a UV-Vis detector at 550 nm.[1]

4. Calibration:

  • Prepare a series of NNG standards (e.g., 10-200 ppb) by diluting a stock solution with deionized water.[1]

  • Construct a calibration curve by plotting the peak height of the NNG standards against their concentration.[1]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start wash_glassware Wash Glassware (Sulfamic Acid & DI Water) start->wash_glassware weigh_sample Weigh Sample (e.g., Glyphosate Wetcake) wash_glassware->weigh_sample prep_standards Prepare NNG Standards wash_glassware->prep_standards add_diluent Add NaOH/H₂O₂ Diluent weigh_sample->add_diluent dilute Dilute with DI Water add_diluent->dilute inject Inject Sample/Standard (1.0 mL) dilute->inject prep_standards->inject separation Anion Exchange HPLC Separation inject->separation post_column Post-Column Derivatization (Griess Reaction) separation->post_column detection UV-Vis Detection (550 nm) post_column->detection calibration Generate Calibration Curve detection->calibration quantification Quantify NNG in Sample calibration->quantification report Report Results quantification->report

Caption: Experimental workflow for NNG determination by HPLC with post-column derivatization.

troubleshooting_workflow action_node action_node issue_node issue_node start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_shift Retention Time Shift? peak_shape->retention_shift No action_peak_shape1 Check Mobile Phase pH & Column Equilibration peak_shape->action_peak_shape1 Yes low_recovery Low Recovery? retention_shift->low_recovery No action_retention1 Prepare Fresh Mobile Phase & Check for Leaks retention_shift->action_retention1 Yes action_recovery1 Optimize Extraction Procedure low_recovery->action_recovery1 Yes action_peak_shape2 Dilute Sample (Check for Overload) action_peak_shape1->action_peak_shape2 action_peak_shape3 Use Guard Column & Flush System action_peak_shape2->action_peak_shape3 action_retention2 Use Column Oven for Temperature Control action_retention1->action_retention2 action_retention3 Check Pump Performance (Flow Rate) action_retention2->action_retention3 action_recovery2 Check Sample Storage & Stability action_recovery1->action_recovery2 action_recovery3 Use Matrix-Matched Standards action_recovery2->action_recovery3

Caption: Troubleshooting logic for common issues in NNG analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Nitrosoglyphosate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an Ion Chromatography with Ultraviolet detection (IC-UV) method for the quantification of N-Nitrosoglyphosate (NNG) sodium with alternative analytical techniques. The aim is to offer an objective overview of the performance of each method, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for N-nitrosamine impurity testing in pharmaceutical products.

N-Nitrosoglyphosate, a potential genotoxic impurity, can form during the synthesis of certain active pharmaceutical ingredients (APIs) or arise from the degradation of raw materials. Regulatory bodies worldwide mandate strict control over the levels of such nitrosamine (B1359907) impurities in pharmaceutical products. Consequently, robust and sensitive analytical methods are crucial for their accurate quantification.

This document details the experimental protocols and validation data for a direct IC-UV method and compares its performance with the official Food and Agriculture Organization (FAO) High-Performance Liquid Chromatography (HPLC) method with post-column derivatization and a modern, highly sensitive Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the key performance parameters of the different analytical methods for the determination of N-Nitrosoglyphosate. This allows for a direct comparison of their capabilities in terms of sensitivity, precision, and accuracy.

ParameterIC-UV Method[1][2][3]Official FAO HPLC-UV/Vis Method[4][5][6]Typical UHPLC-MS/MS Method
Limit of Detection (LOD) 0.016 mg/L (equivalent to 0.08 mg/kg in sample)Not explicitly stated, but sensitive to ppb levels0.4 - 12 ng/L[7]
Limit of Quantitation (LOQ) 0.048 mg/L (equivalent to 0.24 mg/kg in sample)Not explicitly stated, but validated in the 200-400 ppb rangeTypically < 0.03 ppm
Linearity (r²) > 0.999> 0.999> 0.99
Precision (RSD%) < 2% (repeatability)1.4% (pooled coefficient of variation)< 15%
Accuracy (Recovery %) 83.0 - 105.3%93%80 - 120%
Specificity Selective for NNG in the presence of glyphosate (B1671968)Potential interference from other N-nitroso compounds and nitrateHighly selective due to mass-to-charge ratio and fragmentation pattern
Instrumentation Complexity SimpleModerate (requires post-column reactor)High (requires mass spectrometer)
Analysis Time ~30 minutes per sampleLonger due to post-column reaction~10-15 minutes per sample

Experimental Protocols

IC-UV Method for N-Nitrosoglyphosate

This method, adapted from Almeida et al. (2016), allows for the direct determination of NNG without derivatization.[1][2][3]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Anion exchange column (e.g., Metrosep A Supp 7 250/4.0 mm)

  • Guard column (e.g., Metrosep A Supp 4/5 Guard)

Reagents:

Chromatographic Conditions:

  • Mobile Phase: 0.01 M Sodium sulfate and 0.01 M Sodium hydroxide in deionized water

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection: 244 nm

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Demonstrated by the separation of the NNG peak from the glyphosate peak and other potential impurities.

  • Linearity: Assessed by analyzing a series of standard solutions over a concentration range of 0.1 to 10 µg/mL.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

  • Accuracy: Determined by spike/recovery experiments at different concentration levels.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Official FAO HPLC Method with Post-Column Derivatization

This method is the official procedure for the determination of NNG in glyphosate technical materials.[4][5][6]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Strong anion exchange (SAX) column

  • Post-column reaction system (pump, mixing coil, and heating module)

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A mixture of ammonium phosphate buffer and methanol, adjusted to pH 2.1 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

Post-Column Derivatization:

  • The column effluent is mixed with a solution of hydrobromic acid to convert NNG to the nitrosyl cation.

  • This mixture then reacts with a solution containing sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.

  • The reaction is carried out in a heated reaction coil.

  • The resulting colored compound is detected at 550 nm.

Sample Preparation:

  • The sample is dissolved in a sodium hydroxide solution.

  • The solution is diluted with deionized water to the desired concentration.

Typical UHPLC-MS/MS Method for Nitrosamine Analysis

This represents a modern, high-sensitivity approach for the determination of nitrosamine impurities in pharmaceuticals.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase C18 column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • This compound salt reference standard

  • Isotopically labeled internal standard (e.g., N-Nitrosoglyphosate-d4)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50)

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for NNG and its internal standard are monitored for high selectivity and sensitivity.

Sample Preparation:

  • The sample is dissolved in a suitable solvent (e.g., methanol or water).

  • The internal standard is added.

  • The solution may be subjected to solid-phase extraction (SPE) for cleanup and concentration if necessary.

  • The final extract is filtered before injection.

Mandatory Visualization

IC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis IC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Prepare Standard Solutions Calibrate Generate Calibration Curve Standard->Calibrate Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Anion Exchange Separation Inject->Separate Detect UV Detection at 244 nm Separate->Detect Detect->Calibrate Quantify Quantify NNG in Sample Detect->Quantify Calibrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the IC-UV analysis of N-Nitrosoglyphosate.

Method_Comparison cluster_icuv IC-UV Method cluster_fao Official FAO HPLC Method cluster_lcms UHPLC-MS/MS Method ICUV Direct Analysis Simple Instrumentation Good Sensitivity FAO Post-Column Derivatization Moderate Complexity Good Sensitivity ICUV->FAO Comparison LCMS High Selectivity Excellent Sensitivity High Complexity ICUV->LCMS Comparison FAO->LCMS Comparison

Caption: Comparison of key attributes of analytical methods for N-Nitrosoglyphosate.

References

A Comparative Guide to the Analysis of N-Nitrosoglyphosate: HPLC-PCD vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Nitrosoglyphosate (NNG), a potential genotoxic impurity in glyphosate-based products, is of paramount importance. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography with Post-Column Derivatization and Photochemical Detection (HPLC-PCD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document outlines the experimental protocols for each method and presents a summary of their performance characteristics to aid in selecting the most appropriate technique for your analytical needs.

At a Glance: Method Comparison

ParameterHPLC-PCDLC-MS/MS (Projected)
Principle Separation by HPLC followed by post-column derivatization to form a chromophore, detected by a UV-Vis detector.Separation by LC followed by mass spectrometric detection, offering high selectivity and sensitivity.
Selectivity Good, but susceptible to interference from other N-nitroso compounds and nitrate (B79036) ions.[1]Excellent, based on specific precursor-to-product ion transitions.
Sensitivity Sensitive to the parts per billion (ppb) level.[1]Potentially higher sensitivity, reaching parts per trillion (ppt) levels.
Sample Throughput Lower, due to the post-column reaction step.[1]Higher, with direct detection methods.
Method Complexity More complex due to the post-column reactor setup and handling of corrosive reagents.[1]Can be complex in terms of instrument optimization and data analysis.
Cost Generally lower initial instrument cost.Higher initial instrument cost.
Confirmation Based on retention time.Provides structural information for confident identification.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of N-Nitrosoglyphosate using HPLC-PCD and a projected LC-MS/MS method.

HPLC_PCD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_pcd Post-Column Derivatization cluster_detection Detection sample Glyphosate (B1671968) Sample dissolution Dissolution in NaOH/H2O2 Solution sample->dissolution injection Injection dissolution->injection column Anion Exchange Column Separation injection->column reaction Reaction with Griess Reagent column->reaction Eluent detector UV-Vis Detector (550 nm) reaction->detector

HPLC-PCD Experimental Workflow

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS/MS System sample Glyphosate Sample extraction Solvent Extraction (e.g., Water/Methanol) sample->extraction cleanup SPE Cleanup (Optional) extraction->cleanup injection Injection cleanup->injection column Reversed-Phase or HILIC Column Separation injection->column ionization Electrospray Ionization (ESI) column->ionization Eluent mass_analyzer Tandem Mass Analyzer (e.g., QqQ) ionization->mass_analyzer detector Detector mass_analyzer->detector

Projected LC-MS/MS Experimental Workflow

Detailed Methodologies

HPLC with Post-Column Derivatization (HPLC-PCD)

The HPLC-PCD method is a well-established technique for the determination of N-Nitrosoglyphosate, often referred to as the Monsanto method.[1][2]

Principle: The method involves the separation of NNG from the glyphosate matrix using a strong anion exchange (SAX) column.[1] The eluent from the column is then mixed with a Griess reagent in a post-column reactor. In this reaction, NNG is denitrosated by hydrobromic acid to form a nitrosyl cation, which then reacts with N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) to produce a colored azo dye.[1] This dye is then detected by a UV-Visible spectrophotometer at approximately 550 nm.[1]

Experimental Protocol:

  • Sample Preparation:

    • Weigh approximately 0.4 g of glyphosate wet cake into a sample bottle.[1]

    • Add 0.85 mL of 2.5 N NaOH/0.3% hydrogen peroxide solution and dilute to 10.0 g with deionized water.[1]

    • All glassware should be rinsed with a sulfamic acid solution to remove any trace nitrite (B80452) contaminants.[1]

  • Chromatographic Conditions:

  • Post-Column Derivatization:

    • Reagents:

      • Griess Reagent Part 1: 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 400 mL deionized water, with 500 mL of 48% HBr, diluted to 1.0 L.[1]

      • Griess Reagent Part 2: To 2.0 L of deionized water, add 400 mL of concentrated HCl, 40.0 g of sulfanilamide, and 135 mL of 30% Brij 35, diluted to 4.0 L.[1]

    • The effluent from the HPLC column is mixed with the Griess reagents in a reaction coil.

  • Detection:

    • Detector: UV-Visible Spectrophotometer.

    • Wavelength: 550 nm.[1]

Performance Data:

ParameterValueReference
Validated Range 200 - 400 ppb in glyphosate wetcake[1]
Standard Curve Range 10 - 200 ppb[1]
Sensitivity 1 mV/ppb[1]
Precision (Pooled CV) 0.014[1]
Correlation Coefficient 0.9991[1]
Accuracy (Average Recovery) 93%[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) - A Projected Approach

Principle: This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and one or more specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, even in complex matrices.

Projected Experimental Protocol:

  • Sample Preparation:

    • Extraction of the sample with a polar solvent such as water or a water/methanol mixture.

    • An optional Solid-Phase Extraction (SPE) clean-up step could be employed to remove matrix interferences.

  • Chromatographic Conditions:

    • Column: A reversed-phase column with a polar endcapping (e.g., C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column would be suitable for retaining the polar NNG molecule.

    • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with a modifier such as formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in either positive or negative mode would be evaluated for optimal signal intensity.

    • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer operating in MRM mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for N-Nitrosoglyphosate would need to be determined through infusion experiments with a pure standard.

Anticipated Performance Advantages:

  • Higher Selectivity: The use of specific MRM transitions would virtually eliminate the interferences from other N-nitroso compounds or nitrate ions that can affect the HPLC-PCD method.

  • Improved Sensitivity: LC-MS/MS is renowned for its high sensitivity, potentially allowing for the detection and quantification of NNG at lower levels than HPLC-PCD.

  • Direct Detection: The elimination of the post-column derivatization step would simplify the instrumental setup and likely increase sample throughput.

  • Confirmatory Analysis: The fragmentation pattern obtained in MS/MS provides a higher degree of confidence in the identification of the analyte.

Conclusion

The choice between HPLC-PCD and LC-MS/MS for the analysis of N-Nitrosoglyphosate will depend on the specific requirements of the laboratory.

The HPLC-PCD method is a well-documented and validated technique that provides the necessary sensitivity for routine quality control.[1] However, it is more complex to set up and may be prone to interferences.[1]

LC-MS/MS , while having a higher initial cost, offers the potential for a more selective, sensitive, and higher-throughput analysis. The development and validation of a specific LC-MS/MS method for N-Nitrosoglyphosate would be a valuable advancement for the precise and confident monitoring of this critical impurity in glyphosate-containing products.

For research and development or in situations requiring very low detection limits and high confidence in analytical results, the development of an in-house or the adoption of a validated LC-MS/MS method is highly recommended. For routine quality control where the established HPLC-PCD method meets the regulatory requirements, it remains a viable, albeit more labor-intensive, option.

References

A Comparative Guide to Inter-Laboratory Quantification of N-Nitrosoglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the quantification of N-Nitrosoglyphosate (NNG), a toxic impurity of significant concern in glyphosate (B1671968) formulations.[1] The accurate determination of NNG is crucial for regulatory compliance and public safety, with organizations like the Food and Agricultural Organization of the United Nations (FAO) setting maximum acceptable levels at 1 mg/kg (1 ppm).[1][2][3] This document outlines a proposed ILC protocol and compares established analytical methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating and implementing NNG quantification strategies.

The primary challenge in NNG analysis lies in its separation and detection from the glyphosate matrix, which is present in much higher concentrations.[2][3] Various analytical techniques have been developed to address this, primarily focusing on chromatographic separation followed by sensitive detection methods.

Proposed Inter-Laboratory Comparison (ILC) Design

This section details a hypothetical ILC designed to assess the proficiency of participating laboratories in quantifying NNG in a technical glyphosate matrix.

1. Objective: To evaluate the performance of different laboratories and analytical methods for the quantification of N-Nitrosoglyphosate in a technical glyphosate sample.

2. Participants: A minimum of 10 participating laboratories from academia, industry, and regulatory bodies to ensure a statistically significant comparison.

3. Test Material: A homogenous and stable batch of technical glyphosate powder will be prepared and divided into identical samples. A subset of these samples will be spiked with a known concentration of NNG standard to assess accuracy and recovery. Unspiked samples will also be included to evaluate the method's ability to quantify existing NNG levels.

4. Scope of Analysis: Each participating laboratory will be required to quantify the concentration of NNG in the provided samples using their current in-house analytical method.

5. Data Submission: Laboratories will be required to submit their quantitative results, along with detailed information about their analytical method, including instrumentation, reagents, and validation parameters.

6. Statistical Analysis: The collected data will be statistically analyzed according to ISO 13528:2022 to determine the consensus value, standard deviation, and each laboratory's z-score for performance evaluation.

ILC_Workflow cluster_preparation Sample Preparation cluster_analysis Laboratory Analysis cluster_evaluation Data Evaluation Homogenize Technical Glyphosate Homogenize Technical Glyphosate Spike with NNG Standard Spike with NNG Standard Homogenize Technical Glyphosate->Spike with NNG Standard Distribute to Labs Distribute to Labs Spike with NNG Standard->Distribute to Labs Lab 1 Analysis Lab 1 Analysis Distribute to Labs->Lab 1 Analysis Lab 2 Analysis Lab 2 Analysis Distribute to Labs->Lab 2 Analysis Lab N Analysis Lab N Analysis Distribute to Labs->Lab N Analysis Data Submission Data Submission Lab 1 Analysis->Data Submission Lab 2 Analysis->Data Submission Lab N Analysis->Data Submission Statistical Analysis Statistical Analysis Data Submission->Statistical Analysis Performance Report Performance Report Statistical Analysis->Performance Report

Inter-laboratory comparison workflow for NNG quantification.

Comparison of Analytical Methodologies

The following tables summarize the performance of two prominent analytical methods for NNG quantification as reported in the scientific literature. These methods are candidates for use in the proposed ILC.

Table 1: Method Performance Comparison

ParameterMethod A: HPLC with Post-Column Derivatization[4][5]Method B: Ion Chromatography with UV Detection[2][6]
Principle Anion exchange HPLC separation followed by post-column derivatization with Griess reagent and colorimetric detection.Anion exchange ion chromatography separation with direct UV detection.
Limit of Detection (LOD) 0.04 mg/LNot explicitly stated, but method is sensitive enough for regulatory limits.
Limit of Quantification (LOQ) 0.8 mg/kg (in solid sample)Sufficient to quantify below 1 mg/kg.
Linearity (r²) 0.9969> 0.99
Recovery 93%95.1% - 105.3%
Precision (CV%) 1.4% (pooled coefficient of variation)0.9% - 5.2%
Matrix Technical GlyphosateTechnical Glyphosate

Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

This method, adapted from a simplified approach, offers high sensitivity through a chemical derivatization step that enhances detection.[4][5]

1. Sample Preparation:

  • Dissolve a known weight of the technical glyphosate sample in a sodium hydroxide (B78521) solution.
  • Filter the solution prior to injection.

2. Chromatographic Conditions:

  • Column: Anion exchange resin (e.g., 250 mm x 4.0 mm, 15 µm particle size).[4][5]
  • Mobile Phase: 0.0075 M Sodium Sulfate (B86663) (Na₂SO₄) at pH 11.5.[4][5]
  • Flow Rate: 1.0 mL/min.[4][5]
  • Injection Volume: 1 mL.[7]

3. Post-Column Derivatization:

  • The column effluent is mixed with a colorimetric reagent containing sulfanilamide (B372717) (0.3% w/v), N-(1-naphthyl)ethylenediamine (0.03% w/v), and 4.5 M Hydrochloric Acid (HCl).[5]
  • The reaction is carried out in a thermostatized bath at 95°C.[5]

4. Detection:

  • The resulting colored azo dye is detected by a spectrophotometric detector at 546 nm.[4][5]

"Sample Dissolution" [fillcolor="#FBBC05"]; "Filtration" [fillcolor="#FBBC05"]; "HPLC Injection" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anion Exchange Separation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Post-Column Reaction" [shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Colorimetric Detection" [shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis" [shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Sample Dissolution" -> "Filtration"; "Filtration" -> "HPLC Injection"; "HPLC Injection" -> "Anion Exchange Separation"; "Anion Exchange Separation" -> "Post-Column Reaction"; "Post-Column Reaction" -> "Colorimetric Detection"; "Colorimetric Detection" -> "Data Analysis"; }

Workflow for HPLC with post-column derivatization.
Method B: Ion Chromatography (IC) with UV Detection

This method provides a more direct approach by eliminating the need for a post-column derivatization step.[2][6]

1. Sample Preparation:

  • Accurately weigh the technical glyphosate sample and dissolve it in deionized water.
  • Use sonication to ensure complete dissolution.
  • Filter the sample through a 0.45 µm filter.[6]

2. Chromatographic Conditions:

  • Column: Anion exchange column suitable for ion chromatography.
  • Mobile Phase: A high ionic strength eluent, such as a solution of sodium sulfate (Na₂SO₄) and sodium hydroxide (NaOH).[2][6]
  • Detector: Photo-diode array (PDA) or UV detector.

3. Quantification:

  • NNG is quantified using an external standard calibration curve prepared with matrix-matched standards.[2][3]

"Sample Weighing & Dissolution" [fillcolor="#FBBC05"]; "Sonication & Filtration" [fillcolor="#FBBC05"]; "IC Injection" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anion Exchange Separation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Direct UV Detection" [shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis" [shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Sample Weighing & Dissolution" -> "Sonication & Filtration"; "Sonication & Filtration" -> "IC Injection"; "IC Injection" -> "Anion Exchange Separation"; "Anion Exchange Separation" -> "Direct UV Detection"; "Direct UV Detection" -> "Data Analysis"; }

Workflow for Ion Chromatography with UV detection.

Conclusion

Both HPLC with post-column derivatization and Ion Chromatography with UV detection have demonstrated their suitability for the quantification of N-Nitrosoglyphosate in technical glyphosate. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput. An inter-laboratory comparison as outlined in this guide would provide valuable data for assessing the robustness and transferability of these methods, ultimately contributing to improved accuracy and consistency in the monitoring of this important impurity.

References

A Comparative Toxicological Analysis: N-Nitrosoglyphosate, Glyphosate, and AMPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of three related compounds: glyphosate (B1671968), the active ingredient in many broad-spectrum herbicides; its primary metabolite, aminomethylphosphonic acid (AMPA); and a manufacturing impurity, N-Nitrosoglyphosate (NNG). The information presented herein is intended for an audience with a background in toxicology and related scientific disciplines.

Executive Summary

Glyphosate is one of the most widely used herbicides globally. Its safety, along with that of its metabolite AMPA and the impurity NNG, is a subject of ongoing scientific scrutiny. This guide summarizes available experimental data on the cytotoxicity, genotoxicity, and oxidative stress potential of these compounds. A significant data gap exists for N-Nitrosoglyphosate, with most of the available information pertaining to its classification as a potential carcinogen, rather than direct comparative toxicity studies. In contrast, a substantial body of research is available for glyphosate and AMPA, allowing for a more direct comparison.

Introduction to the Compounds

Glyphosate is a non-selective herbicide that acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in plants, which is essential for the synthesis of aromatic amino acids.[1]

Aminomethylphosphonic acid (AMPA) is the main breakdown product of glyphosate in the environment and is also formed through metabolism in organisms.[2]

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) impurity that can be formed during the synthesis of technical grade glyphosate.[3][4] Nitrosamines as a class of compounds are recognized for their carcinogenic potential.[1][4] Regulatory limits are in place for the maximum allowable concentration of NNG in glyphosate formulations.[3][5]

Comparative Toxicity Data

The following tables summarize the available quantitative data from various in vitro and in vivo studies. It is important to note the absence of direct comparative data for N-Nitrosoglyphosate across these toxicological endpoints.

Cytotoxicity Data
CompoundCell Line/OrganismAssayEndpointResultReference
Glyphosate Human Caco-2 cellsMTT AssayIC50> 10,000 µg/mL[6]
Murine L929 cellsMTT AssayIC501,600 µg/mL[6]
Human peripheral white blood cellsFluorescent co-labeling & WST-1 assayCytotoxicityNo notable activity up to 10,000 µM[7][8]
AMPA ---Data not available in comparative studies-
N-Nitrosoglyphosate ---No direct experimental data found-

IC50: Half maximal inhibitory concentration

Genotoxicity Data
CompoundTest SystemAssayResultReference
Glyphosate Human lymphocytesMicronucleus testStatistically significant increase in MN frequency at 100 µM after 20-h exposure.[7][8]
Human Hep-2 cellsComet assaySignificant increase in DNA damage at 3.00 to 7.50 mM.[9]
Mice (in vivo)Micronucleus testStatistically significant increase at 400 mg/kg.[9]
AMPA --Data not available in comparative studies-
N-Nitrosoglyphosate --No direct experimental data found. Classified as a potential genotoxic carcinogen.[3]

MN: Micronucleus

Oxidative Stress Data
CompoundStudy Population/SystemBiomarker(s)Key FindingsReference
Glyphosate US Adults (NHANES data)Serum MeFox and MMAAssociated with biomarkers of oxidative stress and mitochondrial function.[10]
Farmers (Agricultural Health Study)Urinary 8-OHdG and MDAPositive association between urinary glyphosate and levels of oxidative stress biomarkers.[11][12]
AMPA Pregnant Women (PROTECT cohort)Urinary 8-iso-PGF2α metaboliteAssociated with higher levels of this oxidative stress biomarker.[10]
N-Nitrosoglyphosate --No direct experimental data found.-

MeFox: 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid; MMA: Methylmalonic acid; 8-OHdG: 8-hydroxy-2'-deoxyguanosine; MDA: Malondialdehyde; 8-iso-PGF2α: 8-iso-prostaglandin F2α

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of common experimental protocols used in the cited research.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Culture: Cells (e.g., Caco-2, L929) are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: Cells are exposed to varying concentrations of the test compound (glyphosate, etc.) for a specified duration (e.g., 24 or 48 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., isopropanol, DMSO).

  • Quantification: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the substance that causes a 50% reduction in cell viability, is calculated.

Genotoxicity Assessment: In Vitro Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the nucleus after cell division. Their presence indicates chromosomal damage.

  • Cell Culture and Treatment: Human lymphocytes or other suitable cell lines are cultured and exposed to the test substance with and without metabolic activation (e.g., S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Binucleated cells are scored for the presence of micronuclei under a microscope.

  • Data Analysis: The frequency of micronucleated cells is calculated and compared to negative and positive controls.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

  • Cell Preparation and Treatment: Cells are treated with the test compound.

  • Embedding in Agarose (B213101): The cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Nitrosamines

The genotoxicity of nitrosamines is often dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This process is a critical consideration in toxicological assessments.

Metabolic_Activation_of_Nitrosamines cluster_0 Metabolic Activation cluster_1 Cellular Damage Nitrosamine N-Nitrosamine CYP450 Cytochrome P450 (e.g., CYP2E1) Nitrosamine->CYP450 α-hydroxylation AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) CYP450->AlphaHydroxy Diazonium Diazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation Adducts DNA Adducts DNA->Adducts Mutation Mutation Adducts->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation of N-nitrosamines leading to DNA damage.

General Workflow for In Vitro Toxicity Testing

The following diagram illustrates a typical workflow for the comparative in vitro toxicity testing of chemical compounds.

In_Vitro_Toxicity_Workflow cluster_0 Experimental Setup cluster_1 Toxicity Endpoints cluster_2 Data Analysis and Interpretation start Select Cell Lines (e.g., HepG2, Caco-2) culture Cell Culture and Seeding start->culture treatment Exposure to Test Compounds (Glyphosate, AMPA, NNG) culture->treatment cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) treatment->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) treatment->genotoxicity oxidative_stress Oxidative Stress Assays (e.g., ROS detection, GSH levels) treatment->oxidative_stress data_collection Data Collection (e.g., Absorbance, Fluorescence) cytotoxicity->data_collection genotoxicity->data_collection oxidative_stress->data_collection statistical_analysis Statistical Analysis (e.g., IC50, p-value) data_collection->statistical_analysis comparison Comparative Analysis of Toxicity statistical_analysis->comparison conclusion Conclusion on Relative Toxicity comparison->conclusion

References

comparative study of N-Nitrosoglyphosate formation in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the formation of N-Nitrosoglyphosate (NNG), a nitrosamine (B1359907) derivative of the widely used herbicide glyphosate (B1671968), reveals that its emergence in the soil environment is a nuanced process significantly influenced by soil composition. Research indicates that soils with lower organic matter and clay content are more conducive to NNG formation, a critical consideration for environmental and agricultural scientists.

N-Nitrosoglyphosate (NNG) is a compound of interest due to its classification as a nitrosamine, a class of chemicals that can be of toxicological concern.[1] While its formation from glyphosate in soil is not considered widespread under typical agricultural conditions, specific soil characteristics can facilitate this transformation, particularly in the presence of nitrite (B80452).[1]

A seminal study on this topic demonstrated that the highest yields of NNG were observed in soils characterized by low organic matter and clay content.[2] This suggests that the physical and chemical properties of the soil matrix play a crucial role in the nitrosation of glyphosate. Conversely, the same study noted that soil pH did not appear to be a determining factor in NNG formation within the investigated soil types.[2]

The precursor for the nitrosation of glyphosate is the presence of nitrosating agents, primarily nitrite (NO₂⁻). The kinetics of the chemical reaction between glyphosate and nitrite to form NNG have been shown to be most favorable under acidic conditions, with a maximum reaction rate observed at a pH of 2.5 in aqueous solutions.[3]

Experimental Protocols for NNG Analysis in Soil

The investigation of NNG formation in soil necessitates precise and sensitive analytical methodologies. A typical experimental workflow involves incubating soil samples treated with glyphosate and a nitrite source under controlled laboratory conditions.

A generalized experimental protocol includes the following key steps:

  • Soil Sample Preparation: Different soil types (e.g., sandy loam, clay loam) are collected, sieved to ensure homogeneity, and characterized for their physicochemical properties, including pH, organic matter content, and texture.

  • Incubation: Soil samples are treated with known concentrations of glyphosate and a nitrite source, such as sodium nitrite. Control samples without glyphosate or nitrite are also prepared. The samples are then incubated for a specific period under controlled temperature and moisture conditions.

  • Extraction: Following incubation, NNG is extracted from the soil samples using an appropriate solvent system.

  • Analysis: The extracted solution is then analyzed to quantify the concentration of NNG. A common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a post-column reactor and a suitable detector.[4][5]

Quantitative Data on NNG Formation

While comprehensive comparative studies with extensive quantitative data across a wide range of soil types are limited in recent literature, the foundational research provides a clear indication of the influential factors. The following table summarizes the expected trends based on available research.

Soil TypeOrganic Matter ContentClay ContentExpected N-Nitrosoglyphosate (NNG) Formation
Sandy SoilLowLowHigher
Loam SoilMediumMediumIntermediate
Clay SoilHighHighLower

This table is based on the general findings that lower organic matter and clay content lead to higher NNG formation. Specific quantitative values would require direct comparative experimental data.

Visualizing the Processes

To better understand the experimental workflow and the chemical transformation involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection (Different Types) sieving Sieving & Homogenization soil_collection->sieving characterization Physicochemical Characterization (pH, OM, Texture) sieving->characterization treatment Treatment with Glyphosate & Nitrite characterization->treatment incubation Controlled Incubation (Temperature, Moisture) treatment->incubation extraction NNG Extraction from Soil incubation->extraction hplc HPLC Analysis extraction->hplc quantification Quantification of NNG hplc->quantification

A typical experimental workflow for studying N-Nitrosoglyphosate formation in soil.

NNG_Formation_Pathway glyphosate Glyphosate nng N-Nitrosoglyphosate (NNG) glyphosate->nng nitrite Nitrite (NO₂⁻) (from soil/fertilizer) nitrite->nng acidic_conditions Acidic Conditions (Optimal pH ~2.5 in solution) acidic_conditions->nng

Chemical pathway for the formation of N-Nitrosoglyphosate from Glyphosate and Nitrite.

References

A Comparative Guide to the Analysis of N-Nitroso-N-methyl-4-aminobutanoic Acid (NNG): Direct vs. Derivatization Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of N-nitroso-N-methyl-4-aminobutanoic acid (NNG), a potential genotoxic impurity, is of paramount importance for pharmaceutical quality control. This guide provides a comparative overview of two primary analytical approaches: direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and methods involving chemical derivatization. The choice of method can significantly impact sensitivity, accuracy, and workflow efficiency.

Overview of Analytical Strategies

Direct methods , predominantly utilizing LC-MS/MS, offer a straightforward and widely adopted approach for the analysis of NNG in pharmaceutical substances.[1][2][3][4] These methods are known for their high sensitivity and selectivity, enabling the direct measurement of NNG with minimal sample preparation.[5][6]

Derivatization methods are employed to enhance the analytical properties of target compounds that may otherwise exhibit poor ionization efficiency or chromatographic retention.[7][8] This chemical modification can lead to improved sensitivity and chromatographic behavior.[9] For nitrosamines, derivatization often involves a denitrosation step followed by reaction with a tagging agent to create a more readily detectable molecule, for instance by fluorescence or an alternative ionization mechanism.[8][10]

Quantitative Performance: Accuracy and Precision

The following tables summarize the reported accuracy (as percent recovery) and precision (as relative standard deviation, %RSD) for direct LC-MS/MS methods for NNG and a representative derivatization method applied to other nitrosamines. It is important to note that a direct comparative study for NNG using both methods was not identified in the reviewed literature. The derivatization data is provided for analogous compounds to illustrate the potential performance of such a method.

Table 1: Performance Data for Direct LC-MS/MS Methods for NNG (NMBA)

Analytical MethodMatrixAccuracy (% Recovery)Precision (%RSD)Reference
LC-MS/MSLosartan Potassium94.40 - 98.04<1.10 (Intra-day & Inter-day)[2]
LC-MS/MSFour Sartan Drugs89.9 - 115.7<5.0 (Intra-day & Inter-day)[1][4]
LC-MS/MSSmall Molecule API & Capsules90 - 107<15[3]

Table 2: Performance Data for a Derivatization Method for Other Nitrosamines

Analytical MethodAnalytesMatrixAccuracy (% Recovery)Precision (%RSD)Reference
HPLC-FLD (Fmoc-Cl Derivatization)NDMA & NDEAEnalapril Maleate74.2 - 125.4<10[8]
GC-MS (Sulfonylation Derivatization)8 Nitrosamines (not NNG)Standard SolutionsNot Reported2.2 - 7.3 (Inter-day)[9]

Experimental Workflows

The workflows for direct and derivatization methods differ significantly in their complexity and sample handling steps.

Direct_Method_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., 50% Methanol) Sample->Dissolve Spike Add Internal Standard Dissolve->Spike Sonicate Sonicate Spike->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Supernatant Centrifuge->Filter LCMS LC-MS/MS Analysis Filter->LCMS Quantify Quantification LCMS->Quantify Derivatization_Method_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Denitrosation Denitrosation (e.g., HBr/Acetic Acid) Sample->Denitrosation Neutralization Neutralization Denitrosation->Neutralization Derivatization Add Derivatizing Agent (e.g., Fmoc-Cl) Neutralization->Derivatization Reaction Reaction (Heating) Derivatization->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Analysis HPLC-FLD or GC-MS Analysis Extraction->Analysis Quantify Quantification Analysis->Quantify

References

A Comparative Guide to Linearity and Recovery in N-Nitrosoglyphosate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods for detecting N-Nitrosoglyphosate (NNG), a potential carcinogen, is paramount. This guide provides an objective comparison of different analytical techniques for NNG quantification, with a focus on the critical validation parameters of linearity and recovery. The information presented is compiled from published experimental data to assist in the selection and implementation of robust analytical methods.

Comparison of Assay Performance

The following table summarizes the linearity and recovery data from two distinct analytical methods for the quantification of N-Nitrosoglyphosate.

ParameterMethod 1: Ion Chromatography with UV DetectionMethod 2: HPLC with Post-Column Derivatization
Linearity Range 0.1 - 4.0 mg L⁻¹10 - 200 ppb
Correlation Coefficient (r²) 0.9998[1][2]0.9991[3]
Recovery 83.0 ± 0.9% at 0.2 mg L⁻¹ spike93% (average)[3]
105.3 ± 10.0% at 0.4 mg L⁻¹ spike[1][2]
Matrix Technical Glyphosate (B1671968)Glyphosate Wetcake

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and informed comparison.

Method 1: Ion Chromatography with UV Detection

This method provides a direct, simple, and sensitive approach for NNG determination in technical glyphosate samples.[1][2]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array detector and an IC anionic column is utilized.[1]

  • Sample Preparation: Technical glyphosate samples are dissolved to a concentration of 10 g L⁻¹ in the mobile phase to simulate the sample matrix.[1]

  • Calibration Standards: Five matrix-matched standards are prepared at concentrations of 0.1, 0.25, 0.75, 2.0, and 4.0 mg L⁻¹ of NNG in a 10 g L⁻¹ glyphosate solution.[1][2]

  • Chromatographic Conditions: A high ionic strength eluent is used to separate NNG from the glyphosate matrix.[1]

  • Detection: UV detection is employed for quantification.[1]

  • Linearity Assessment: The linearity is evaluated by constructing a calibration curve from the five standards and calculating the regression coefficient (r²).[1][2]

  • Recovery Study: Recovery is assessed by spiking real samples with NNG at two different concentrations (0.2 and 0.4 mg L⁻¹) and analyzing them in duplicate.[1][2]

Method 2: HPLC with Post-Column Derivatization

This method is a sensitive procedure for detecting NNG at parts-per-billion levels in glyphosate wetcake.[3]

  • Instrumentation: The system consists of an HPLC with a strong anion exchange (SAX) column, a post-column reactor, and a colorimetric detector.[3]

  • Sample Preparation: A 0.4000 ± 0.100 g sample of glyphosate wetcake is weighed, and 0.85 mL of 2.5 N NaOH/0.3% hydrogen peroxide is added, followed by dilution to 10.00 g with deionized water.[3] To prevent NNG formation, all glassware is rinsed with sulfamic acid.[3]

  • Calibration Standards: A series of external standards are prepared in the range of 10 – 200 ppb NNG.[3]

  • Chromatographic Separation: A one-milliliter injection of the sample is made into the HPLC system, where NNG is separated on the SAX column.[3]

  • Post-Column Reaction: The column effluent enters a Griess post-column reactor. NNG reacts with hydrobromic acid (HBr) to form a nitrosyl cation. This cation then reacts with N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) to produce a purple azo dye.[3]

  • Detection: The resulting azo dye is detected at 550 nm.[3]

  • Linearity Assessment: A calibration curve is generated by plotting the peak height of the NNG standards against their concentration. The correlation coefficient is then calculated.[3]

  • Recovery Study: The average recovery is determined by spiking glyphosate wetcake samples with a known amount of NNG. It is recommended to spike about 10% of the analyzed samples for quality control.[3]

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the experimental workflow for determining linearity and recovery, and the logical relationship of these parameters to overall assay validation.

Experimental Workflow for Linearity and Recovery cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_spike Recovery Specific prep_sample Sample Preparation (e.g., Dissolution, Dilution) instrument_analysis Instrumental Analysis (e.g., HPLC, IC) prep_sample->instrument_analysis spike_sample Spike Sample with Known NNG Amount prep_sample->spike_sample For Recovery prep_standards Standard Preparation (Series of Concentrations) prep_standards->instrument_analysis linearity_eval Linearity Evaluation (Calibration Curve, r²) instrument_analysis->linearity_eval recovery_eval Recovery Calculation (% Recovery) instrument_analysis->recovery_eval spike_sample->instrument_analysis

Caption: Workflow for Linearity and Recovery Assessment.

Assay Validation Logic cluster_params Core Validation Parameters cluster_contrib Relationship linearity Linearity valid_assay Validated Assay linearity->valid_assay accuracy Accuracy accuracy->valid_assay precision Precision precision->valid_assay specificity Specificity specificity->valid_assay lod LOD lod->valid_assay loq LOQ loq->valid_assay robustness Robustness robustness->valid_assay recovery Recovery Studies recovery->accuracy

Caption: Contribution of Parameters to Assay Validation.

References

confirming N-Nitrosoglyphosate presence with high-resolution mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-Nitrosoglyphosate (NNG), a potential impurity in glyphosate-based products, is of paramount importance. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques, offering insights into their respective performances and detailed experimental protocols.

High-resolution mass spectrometry has emerged as a gold standard for the analysis of trace-level impurities like nitrosamines due to its high sensitivity and selectivity.[1] While specific validated LC-HRMS methods for N-Nitrosoglyphosate are not widely published, methodologies developed for other nitrosamines in various matrices can be readily adapted. This guide will compare a proposed LC-HRMS method with established techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ion Chromatography with UV detection (IC-UV).

Performance Comparison

The choice of analytical technique significantly impacts sensitivity, selectivity, and overall performance. Below is a summary of key performance metrics for the discussed methods.

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS) (Proposed)HPLC-UV with Post-Column DerivatizationIon Chromatography (IC) with UV Detection
Limit of Detection (LOD) Estimated < 1 ng/mL~10 ppb (ng/mL)0.03 mg/L (30 ng/mL)
Limit of Quantification (LOQ) Estimated ~1-5 ng/mL~20 ppb (ng/mL)0.10 mg/L (100 ng/mL)
Reported Recovery Typically 68-83% for other nitrosamines[2]Not explicitly stated95.3 - 105.3%
Selectivity Very HighModerate to HighModerate
Primary Advantages High specificity, accurate mass confirmation, retrospective data analysisEstablished methodology, good sensitivitySimple, direct, and sensitive for ionic analytes
Primary Limitations Higher initial instrument cost, potential for matrix effectsRequires post-column derivatization, use of corrosive reagentsPotential for co-elution with matrix components[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the protocols for each compared method.

High-Resolution Mass Spectrometry (LC-HRMS) Protocol (Proposed)

This proposed method adapts established protocols for the analysis of other nitrosamines using a Q-Exactive Orbitrap mass spectrometer.[2][4]

1. Sample Preparation:

  • Weigh 0.4 g of the glyphosate (B1671968) sample into a clean sample bottle.

  • Add 0.85 mL of 2.5 N NaOH / 0.3% hydrogen peroxide solution.

  • Dilute to 10.0 g with deionized water.[5]

  • Vortex the solution for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. Liquid Chromatography:

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry (Q-Exactive Orbitrap):

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive mode.

  • Spray Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 40 units.

  • Auxiliary Gas Flow Rate: 10 units.

  • Capillary Temperature: 320 °C.

  • S-Lens RF Level: 50.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) and targeted Selected Ion Monitoring (t-SIM).[4]

  • Resolution: 70,000.

  • AGC Target: 1e6.

  • Maximum IT: 100 ms.

  • Precursor Ion (NNG): m/z 199.0178

  • Fragment Ions (for confirmation): To be determined through initial experiments.

HPLC-UV with Post-Column Derivatization Protocol

This method is based on the established FAO methodology.[5]

1. Sample Preparation:

  • Identical to the LC-HRMS sample preparation.[5]

2. High-Performance Liquid Chromatography:

  • Column: Strong Anion Exchange (SAX) column.[5]

  • Mobile Phase: Mix 20 g of ammonium (B1175870) phosphate (B84403) monobasic in 2.0 L of deionized water, add 400 mL of methanol, and bring the total volume to 4.0 L with deionized water. Adjust pH to 2.1 with 85% phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 1 mL.[5]

3. Post-Column Derivatization:

  • The column effluent is mixed with a reagent containing hydrobromic acid to form a nitrosyl cation.[5]

  • This cation then reacts with N-(1-Naphthyl)ethylenediamine and sulphanilamide to form a purple azo dye.[5]

4. UV Detection:

  • Wavelength: 550 nm.[5]

Ion Chromatography (IC) with UV Detection Protocol

This method provides a direct and sensitive approach for NNG analysis.[3]

1. Sample Preparation:

  • Prepare a 10 g/L solution of the glyphosate technical product in deionized water.

2. Ion Chromatography:

  • Column: Anion exchange column.[3]

  • Mobile Phase: A high ionic strength solution of Na₂SO₄ and NaOH.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

3. UV Detection:

  • Wavelength: 230 nm.

Experimental Workflow and Signaling Pathway Diagrams

Visualizing the experimental process can aid in understanding the methodology.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing sp1 Weigh Glyphosate Sample sp2 Add NaOH / H2O2 Solution sp1->sp2 sp3 Dilute with Deionized Water sp2->sp3 sp4 Vortex and Centrifuge sp3->sp4 sp5 Filter Supernatant sp4->sp5 lc Liquid Chromatography Separation sp5->lc Inject into LC-HRMS ms High-Resolution Mass Spectrometry Detection lc->ms dp1 Peak Integration and Quantification ms->dp1 dp2 Accurate Mass Confirmation dp1->dp2

Caption: Experimental workflow for N-Nitrosoglyphosate analysis by LC-HRMS.

References

A Head-to-Head Comparison of Anion Exchange Columns for Biomolecule Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate anion exchange chromatography column is a critical decision that significantly impacts the purity, yield, and overall efficiency of biomolecule purification processes. This guide provides an objective comparison of the analytical performance of several leading anion exchange columns, supported by experimental data to aid in making an informed choice for your specific application.

Key Performance Parameters at a Glance

The performance of an anion exchange column is multifactorial. Key parameters include its dynamic binding capacity (DBC), which dictates the amount of target molecule that can be loaded onto the column under flow conditions, as well as resolution, peak symmetry, and recovery, which together determine the purity and efficiency of the separation. The following tables summarize the performance of prominent anion exchange columns based on available data.

Table 1: Dynamic Binding Capacity (DBC) for Host Cell Protein (HCP) and DNA in Monoclonal Antibody (MAb) Polishing

ColumnMatrix TypeDBC for HCP (mg/mL)DBC for DNA (mg/mL)Flow Rate (cm/h)
Cytiva Capto™ Q Rigid agarose (B213101) resin14.51.47300
Sartorius Sartobind® Q Membrane adsorber~12.3 (85% of Capto Q)0.86300
Cytiva Q Sepharose™ Fast Flow Agarose resinNot Available0.15300

Data sourced from a Cytiva application note comparing performance in flow-through mode for MAb polishing.[1]

Table 2: Dynamic Binding Capacity (DBC) for Bovine Serum Albumin (BSA)

ColumnMatrix TypeDBC for BSA (mg/mL)Linear Velocity (cm/hr)
Bio-Rad UNOsphere™ Q Hydrophilic polymeric beads180150
125600
Thermo Scientific™ ProPac™ WAX-10 Nonporous polymeric resinHigher capacity than other nonporous particle columnsNot Specified

Data for UNOsphere™ Q is from a Bio-Rad technical bulletin.[2][3] ProPac™ WAX-10 data is based on manufacturer claims of higher capacity compared to other nonporous particle-based columns.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving optimal and comparable results. Below are methodologies for key experiments cited in this guide.

Determination of Dynamic Binding Capacity (DBC)

The dynamic binding capacity is a crucial parameter as it determines the volume of sample that can be loaded onto a column before the target molecule begins to elute without binding.

Objective: To determine the amount of a specific protein that binds to the anion exchange resin under defined flow conditions before a significant breakthrough of unbound protein is detected.

Materials:

  • Anion exchange column (e.g., Cytiva Capto™ Q, Sartorius Sartobind® Q, Bio-Rad UNOsphere™ Q)

  • Chromatography system (e.g., ÄKTA system)

  • UV detector

  • Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

  • Protein sample of known concentration dissolved in binding buffer

Procedure:

  • Equilibrate the column with at least 5-10 column volumes (CVs) of binding buffer.

  • Establish a stable baseline with the UV detector at a suitable wavelength for the protein (typically 280 nm).

  • Continuously load the protein sample onto the column at a defined flow rate.

  • Monitor the UV absorbance of the column effluent.

  • Continue loading until the absorbance reaches 10% of the initial protein solution's absorbance (10% breakthrough).

  • The volume of sample loaded up to the 10% breakthrough point is used to calculate the DBC in mg of protein per mL of resin.

Bind-Elute Separation of a Model Protein Mixture

This method is used to assess the resolution and peak symmetry of a column by separating a mixture of proteins with known isoelectric points (pI).

Objective: To evaluate the ability of the anion exchange column to separate a mixture of standard proteins based on their charge differences.

Materials:

  • Anion exchange column

  • Chromatography system with a gradient pump

  • UV detector

  • Binding buffer (e.g., 20 mM Tris-HCl, pH 8.5)

  • Elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5)

  • Model protein mixture (e.g., conalbumin, ovalbumin, and soybean trypsin inhibitor) dissolved in binding buffer

Procedure:

  • Equilibrate the column with binding buffer.

  • Inject a known amount of the protein mixture onto the column.

  • Wash the column with binding buffer to remove any unbound proteins.

  • Apply a linear gradient of increasing salt concentration by mixing the binding and elution buffers. A typical gradient would be from 0% to 100% elution buffer over 20-30 CVs.

  • Monitor the UV absorbance of the eluate to detect the separated protein peaks.

  • Analyze the resulting chromatogram for resolution between peaks and the symmetry of each peak.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows described.

Experimental_Workflow_DBC cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Equilibrate Equilibrate Column (Binding Buffer) Start_Load Load Sample onto Column Equilibrate->Start_Load Load_Sample Prepare Protein Sample (in Binding Buffer) Load_Sample->Start_Load Monitor_UV Monitor UV Absorbance Start_Load->Monitor_UV Breakthrough Detect 10% Breakthrough Monitor_UV->Breakthrough Calculate_DBC Calculate Dynamic Binding Capacity Breakthrough->Calculate_DBC

Workflow for Determining Dynamic Binding Capacity (DBC).

Bind_Elute_Workflow cluster_setup Setup cluster_separation Separation cluster_detection Detection & Analysis Equilibrate_Col Equilibrate Column (Binding Buffer) Inject_Sample Inject Protein Mixture Equilibrate_Col->Inject_Sample Prepare_Mix Prepare Protein Mixture Prepare_Mix->Inject_Sample Wash_Step Wash Unbound Proteins Inject_Sample->Wash_Step Gradient_Elution Apply Salt Gradient Wash_Step->Gradient_Elution Detect_Peaks Detect Eluted Peaks (UV) Gradient_Elution->Detect_Peaks Analyze_Chromo Analyze Chromatogram (Resolution, Peak Symmetry) Detect_Peaks->Analyze_Chromo

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Nitrosoglyphosate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as N-Nitrosoglyphosate sodium, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, a nitrosamine (B1359907) degradation product and synthetic impurity of the herbicide glyphosate.[1][2][3] Adherence to these protocols will help mitigate risks and ensure the well-being of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to take appropriate safety measures. This compound is a nitrosamine, and nitrosamines are known carcinogens.[4] Therefore, utmost care must be exercised during handling.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[5]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Chemical Degradation: A Proactive Approach to Disposal

Due to the hazardous nature of nitrosamines, direct disposal is not recommended. A chemical degradation step is advised to convert the nitrosamine into less harmful substances. A proven method for the degradation of various nitrosamines involves reduction with aluminum-nickel alloy powder in an aqueous alkali solution.[7] This process rapidly reduces nitrosamines to the corresponding amines.[7]

Experimental Protocol for Chemical Degradation:

This protocol is adapted from a general procedure for nitrosamine degradation and should be performed by trained personnel in a controlled laboratory setting.

  • Preparation:

    • In a suitable reaction vessel placed within a fume hood, dissolve the this compound waste in an aqueous solution of sodium hydroxide (B78521) (NaOH). The concentration of the solution should be carefully chosen to ensure a basic environment.

    • Prepare a slurry of aluminum-nickel alloy powder in water.

  • Degradation Reaction:

    • Slowly and carefully add the aluminum-nickel alloy powder slurry to the this compound solution. The reaction may be exothermic, so addition should be controlled to manage the temperature.

    • Stir the mixture at room temperature. The reaction time will depend on the concentration of the nitrosamine. It is recommended to monitor the degradation process using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure completion.

  • Quenching and Neutralization:

    • Once the degradation is complete, the reaction should be carefully quenched. This can be done by filtering the mixture to remove the solid catalyst.

    • The resulting solution, now containing the amine degradation product, should be neutralized with a suitable acid, such as hydrochloric acid (HCl). This should be done slowly and with cooling, as neutralization reactions can also be exothermic.

Quantitative Data for Degradation:

ParameterRecommendationSource
Degradation ReagentAluminum-Nickel Alloy Powder[7]
Reaction MediumAqueous Alkali (e.g., NaOH solution)[7]
Expected ProductCorresponding amine[7]
Monitoring TechniqueHPLC[8][9]

Final Disposal Procedures

The final disposal of the treated waste must comply with all local, state, and federal regulations for hazardous waste.

  • Waste Characterization: The neutralized solution should be characterized to ensure the absence of this compound.

  • Containerization: Place the treated and neutralized waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical composition of the waste and any relevant hazard warnings.

  • Waste Segregation: Do not mix this waste with other waste streams unless it is permissible under your institution's waste management guidelines.[5]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Provide them with the complete characterization of the waste.

  • Record Keeping: Maintain detailed records of the degradation and disposal process, including the quantities of this compound treated, the reagents used, and the final disposal manifest.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation and Safety cluster_degradation Chemical Degradation cluster_disposal Final Disposal start Start: this compound Waste safety Don Personal Protective Equipment (PPE) start->safety fume_hood Work in a Chemical Fume Hood safety->fume_hood dissolve Dissolve waste in aqueous alkali solution fume_hood->dissolve add_reagent Add Aluminum-Nickel alloy powder dissolve->add_reagent react Allow reaction to complete (monitor if necessary) add_reagent->react quench Quench and neutralize the reaction mixture react->quench characterize Characterize treated waste quench->characterize containerize Containerize and label waste characterize->containerize contact_ehs Contact EHS for disposal containerize->contact_ehs end End: Compliant Waste Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can effectively manage and dispose of this compound waste, thereby ensuring a safer working environment and adhering to regulatory standards.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.